LY203647
描述
Structure
3D Structure
属性
CAS 编号 |
122009-61-4 |
|---|---|
分子式 |
C21H30N8O3 |
分子量 |
442.5 g/mol |
IUPAC 名称 |
1-[2-hydroxy-3-propyl-4-[4-[2-[4-(2H-tetrazol-5-yl)butyl]tetrazol-5-yl]butoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H30N8O3/c1-3-8-17-18(12-11-16(15(2)30)21(17)31)32-14-7-5-10-20-24-28-29(25-20)13-6-4-9-19-22-26-27-23-19/h11-12,31H,3-10,13-14H2,1-2H3,(H,22,23,26,27) |
InChI 键 |
LTMJMFMIOHHHIQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NN(N=N2)CCCCC3=NNN=N3 |
外观 |
Solid powder |
其他CAS编号 |
122009-61-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-(2-hydroxy-3-propyl-4-(4-(2-(4-(1H-tetrazol-5-yl)butyl)2H-tetrazol-5-yl)butoxy)phenyl) LY 203647 LY-203647 LY203647 |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of LY203647
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
LY203647 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Its mechanism of action is centered on the competitive inhibition of leukotriene D4 (LTD4) and leukotriene E4 (LTE4) binding to the CysLT1 receptor. These cysteinyl leukotrienes are powerful inflammatory mediators, derived from arachidonic acid, that play a pivotal role in the pathophysiology of various inflammatory conditions, most notably asthma and allergic rhinitis.
The CysLT1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 and Gi/o signaling pathways. Upon activation by its endogenous ligands (LTD4 and LTE4), the CysLT1 receptor initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). The physiological consequences of this signaling cascade include smooth muscle contraction (bronchoconstriction and vasoconstriction), increased vascular permeability, edema formation, and the recruitment of inflammatory cells such as eosinophils.
By binding to the CysLT1 receptor, this compound effectively blocks the actions of LTD4 and LTE4, thereby preventing the downstream signaling events and attenuating the pro-inflammatory and bronchoconstrictive effects of these mediators. Preclinical studies have demonstrated the efficacy of this compound in antagonizing LTD4-induced responses in various animal models.
Signaling Pathway
The signaling pathway initiated by the activation of the CysLT1 receptor by its agonist, leukotriene D4 (LTD4), and the inhibitory action of this compound is depicted below.
Data Presentation
The following tables summarize the quantitative data available for this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Agonist | Measured Response | Route of Administration | Effective Dose (ED50) / Dose Range | Reference |
| Pithed Rat | Leukotriene D4 (LTD4) | Pressor Response | Intravenous (i.v.) | 7.5 mg/kg | [1] |
| Anesthetized Rats and Dogs | Leukotriene D4 (LTD4) | Myocardial and Systemic Hemodynamic Effects | Intravenous (i.v.) | 1-10 mg/kg | [1] |
| Porcine Endotoxic Shock Model | Endotoxin | Pulmonary Function and Mesenteric Perfusion | Intravenous (i.v.) bolus followed by infusion | 30 mg/kg bolus, then 10 mg/kg/h | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are outlined below.
In Vitro Guinea Pig Ileum Contraction Assay
This assay is a classical pharmacological preparation to assess the contractile or relaxant properties of compounds on smooth muscle.
Objective: To determine the antagonist activity of this compound against LTD4-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: A male Hartley guinea pig (250-350 g) is euthanized by cervical dislocation. A segment of the terminal ileum is excised and placed in a petri dish containing warm (37°C), oxygenated (95% O2, 5% CO2) Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, and glucose 5.6).
-
Mounting: The ileum is cleaned of adhering mesenteric tissue and cut into segments of approximately 2-3 cm. Each segment is suspended longitudinally in a 10 mL organ bath containing continuously oxygenated Tyrode's solution maintained at 37°C. One end of the tissue is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bathing solution being replaced every 15 minutes.
-
Experimental Procedure:
-
A cumulative concentration-response curve to LTD4 (e.g., 10⁻¹⁰ to 10⁻⁷ M) is established to determine the baseline contractile response.
-
The tissue is then washed repeatedly to return to baseline tension.
-
This compound is added to the organ bath at a specific concentration (e.g., 10⁻⁸ to 10⁻⁶ M) and allowed to incubate for a predetermined period (e.g., 30 minutes).
-
In the continued presence of this compound, a second cumulative concentration-response curve to LTD4 is generated.
-
-
Data Analysis: The contractile responses are measured as the change in tension (in grams) from the baseline. The concentration-response curves for LTD4 in the absence and presence of this compound are plotted, and the rightward shift of the curve in the presence of the antagonist is used to determine its potency (pA2 value).
In Vivo Cardiovascular Hemodynamics in Anesthetized Rats
This in vivo model is used to evaluate the effects of compounds on cardiovascular parameters in a whole-animal system.
Objective: To assess the ability of this compound to antagonize LTD4-induced hemodynamic changes in anesthetized rats.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (300-400 g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). The trachea is cannulated to ensure a patent airway. The right carotid artery is cannulated for the measurement of arterial blood pressure, and the left jugular vein is cannulated for drug administration.
-
Hemodynamic Monitoring: The arterial cannula is connected to a pressure transducer to continuously monitor mean arterial pressure (MAP) and heart rate (HR). A flow probe may be placed around the ascending aorta to measure cardiac output.
-
Experimental Protocol:
-
After a stabilization period of at least 20 minutes, baseline hemodynamic parameters are recorded.
-
A bolus intravenous injection of LTD4 (e.g., 1 µg/kg) is administered, and the resulting changes in MAP, HR, and other measured parameters are recorded.
-
Once the hemodynamic parameters return to baseline, a bolus intravenous injection of this compound (e.g., 1-10 mg/kg) is administered.
-
After a specified pretreatment time (e.g., 15 minutes), the same dose of LTD4 is administered again, and the hemodynamic responses are recorded.
-
-
Data Analysis: The changes in hemodynamic parameters from baseline following LTD4 administration, both before and after treatment with this compound, are calculated. The percentage inhibition of the LTD4-induced response by this compound is determined to assess its in vivo antagonist activity.
Clinical Development Status
Based on publicly available information, this compound underwent preclinical evaluation and was selected for clinical evaluation. However, there is no readily accessible information on the outcomes of any clinical trials for this compound. The development of this compound may have been discontinued, or the results may not have been published. It is not currently a marketed drug.
References
Pharmacological Profile of LY203647: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY203647 is a potent and selective antagonist of the cysteinyl leukotriene (CysLT) receptors, specifically targeting the LTD4 and LTE4 receptors.[1][2] Cysteinyl leukotrienes are powerful inflammatory lipid mediators derived from arachidonic acid, playing a pivotal role in the pathophysiology of various inflammatory conditions, most notably asthma and allergic rhinitis. By competitively inhibiting the binding of LTD4 and LTE4 to the CysLT1 receptor, this compound effectively mitigates the downstream signaling cascades that lead to bronchoconstriction, airway edema, mucus hypersecretion, and inflammatory cell infiltration. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental methodologies, and a visualization of the relevant signaling pathway.
Mechanism of Action
This compound functions as a competitive antagonist at the CysLT1 receptor. In disease states such as asthma, the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor on airway smooth muscle cells and other inflammatory cells initiates a pro-inflammatory and bronchoconstrictive response. This compound, by occupying the receptor's binding site, prevents this interaction, thereby blocking the physiological effects of these inflammatory mediators.
Data Presentation
The following tables summarize the available quantitative data for this compound and a structurally related precursor compound, LY171883.
Table 1: In Vitro Binding Affinity
| Compound | Receptor Target | Test System | Parameter | Value | Reference |
| LY171883 | CysLT1 (LTD4) | Not Specified | Ki | 0.63 µM | [3] |
Table 2: In Vivo Efficacy in Animal Models
| Species | Model | Treatment | Dose | Effect | Reference |
| Pithed Rat | LTD4-induced pressor responses | This compound (i.v.) | ED50: 7.5 mg/kg | Dose-dependent antagonism of LTD4-induced pressor responses. | [1] |
| Anesthetized Rats and Dogs | LTD4-induced hemodynamic effects | This compound (i.v.) | 1-10 mg/kg | Dose-related inhibition of myocardial and systemic hemodynamic effects of LTD4. | [1] |
| Porcine | Endotoxic Shock | This compound (i.v. bolus + infusion) | 30 mg/kg bolus, then 10 mg/kg/h | Persistently and significantly improved post-LPS pO2 and transiently improved superior mesenteric arterial flow. | |
| Rat | Endotoxic Shock | This compound (i.v.) | 30 mg/kg | Significantly inhibited endotoxin-induced hemoconcentration and attenuated decreases in mean arterial pressure and leukocyte count. |
Signaling Pathway
The binding of Leukotriene D4 (LTD4) to its G protein-coupled receptor, CysLT1R, initiates a signaling cascade that is central to its pro-inflammatory and bronchoconstrictive effects. This compound acts by blocking this initial binding step.
Caption: LTD4 signaling pathway leading to bronchoconstriction.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.
Radioligand Binding Assay for CysLT1 Receptor
This protocol is adapted from established methods for determining the binding affinity of compounds to the CysLT1 receptor using a competitive binding assay with radiolabeled LTD4.
1. Membrane Preparation (from Guinea Pig Lung):
-
Euthanize guinea pigs and immediately excise the lungs.
-
Place lung tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Mince the tissue and homogenize using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 48,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of membrane suspension (containing a specific amount of protein).
-
50 µL of various concentrations of this compound (or vehicle for total binding).
-
50 µL of [³H]LTD4 at a concentration near its Kd.
-
For non-specific binding, use a high concentration of unlabeled LTD4.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester, separating bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]LTD4 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for radioligand binding assay.
LTD4-Induced Bronchoconstriction in Guinea Pigs
This in vivo functional assay assesses the ability of this compound to antagonize the bronchoconstrictor effects of LTD4.
1. Animal Preparation:
-
Anesthetize male Hartley guinea pigs.
-
Intubate the trachea and mechanically ventilate the animals.
-
Cannulate a jugular vein for intravenous administration of substances.
-
Monitor respiratory parameters, such as pulmonary resistance and dynamic compliance.
2. Experimental Procedure:
-
Administer a bolus intravenous injection of this compound or its vehicle.
-
After a predetermined pretreatment time, challenge the animal with an intravenous injection of a standard dose of LTD4.
-
Continuously record the changes in pulmonary mechanics for a set period after the LTD4 challenge.
3. Data Analysis:
-
Quantify the peak change in pulmonary resistance and the maximum decrease in dynamic compliance following the LTD4 challenge.
-
Compare the responses in animals pretreated with this compound to those in the vehicle-treated control group.
-
Calculate the percentage of inhibition of the LTD4-induced bronchoconstriction by this compound.
Porcine Model of Endotoxic Shock
This model is used to evaluate the efficacy of this compound in a clinically relevant model of sepsis-induced acute respiratory distress syndrome (ARDS).
1. Animal Preparation:
-
Anesthetize young domestic pigs and mechanically ventilate them.
-
Place catheters for hemodynamic monitoring (e.g., arterial line, pulmonary artery catheter) and for drug/fluid administration.
-
Measure baseline hemodynamic and respiratory parameters.
2. Induction of Endotoxemia:
-
Infuse a continuous intravenous dose of lipopolysaccharide (LPS) from E. coli to induce endotoxic shock.
3. Treatment and Monitoring:
-
At a specified time point relative to the start of the LPS infusion, administer an intravenous bolus of this compound followed by a continuous infusion.
-
Monitor hemodynamic parameters (mean arterial pressure, cardiac output, etc.), respiratory parameters (PaO2/FiO2 ratio, etc.), and markers of organ dysfunction for several hours.
4. Data Analysis:
-
Compare the time course of changes in physiological parameters between the this compound-treated group and a control group receiving vehicle.
-
Analyze key endpoints such as oxygenation, hemodynamic stability, and markers of organ injury.
Caption: Workflow for the porcine endotoxic shock model.
Conclusion
This compound is a selective antagonist of the LTD4 and LTE4 receptors with demonstrated efficacy in various preclinical models of inflammation and cardiovascular and pulmonary dysfunction. While specific in vitro binding affinity data for this compound is not widely published, its in vivo effects clearly indicate potent and selective antagonism of the CysLT1 receptor. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other CysLT1 receptor antagonists. The visualization of the LTD4 signaling pathway underscores the mechanism by which this compound exerts its therapeutic effects. This technical guide serves as a valuable resource for researchers and professionals in the field of drug development, particularly those focused on inflammatory and respiratory diseases.
References
In-Depth Technical Guide: Binding Affinity of LY203647 to Cysteinyl Leukotriene Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction to LY203647 and Cysteinyl Leukotriene Receptors
This compound is an orally active antagonist of the cysteinyl leukotriene (CysLT) receptors, specifically targeting the LTD4 receptor. Developed by Eli Lilly, this compound was identified as a potent antagonist with a promising pharmacological profile for clinical evaluation.[1] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators of inflammation, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell infiltration.
Quantitative Binding Affinity Data
While specific Ki or IC50 values for this compound are not detailed in the available literature, the following table summarizes the binding affinities of other notable CysLT receptor antagonists. This data is typically determined using competitive radioligand binding assays.
| Compound | Receptor | Radiolabeled Ligand | Parameter | Value (nM) | Species |
| Montelukast (B128269) | CysLT1 | [3H]LTD4 | Ki | ~1.14 | Not Specified |
| Zafirlukast | CysLT1 | [3H]LTD4 | Ki | ~0.86 | Not Specified |
| Pranlukast | CysLT1 | Not Specified | IC50 | Not Specified | Not Specified |
| ONO-2050297 (Dual Antagonist) | CysLT1 | Not Specified | IC50 | 17 | Not Specified |
| ONO-2050297 (Dual Antagonist) | CysLT2 | Not Specified | IC50 | 0.87 | Not Specified |
Note: The table presents representative data for well-known CysLT receptor antagonists to illustrate the typical affinity range for this class of drugs. Specific values can vary based on experimental conditions.
Experimental Protocols
The determination of binding affinity for a compound like this compound to CysLT receptors typically involves a competitive radioligand binding assay. Below is a detailed methodology for such an experiment.
Membrane Preparation from Cells Expressing CysLT Receptors
-
Cell Culture: Cells stably or transiently expressing the human CysLT1 or CysLT2 receptor (e.g., HEK293, CHO, or COS-7 cells) are cultured to a high density.
-
Harvesting: Cells are washed with phosphate-buffered saline (PBS), scraped, and collected by centrifugation.
-
Homogenization: The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors. Homogenization is performed using a Dounce or Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.
-
Membrane Pelleting: The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh lysis buffer, re-centrifuged, and the final pellet is resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay). The prepared membranes can be used immediately or stored at -80°C.
Competitive Radioligand Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reaction Mixture: Each well contains:
-
A fixed amount of membrane preparation (e.g., 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand, typically [3H]LTD4 for CysLT1 receptors, at a concentration near its Kd value.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound).
-
-
Incubation: The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 4°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are rapidly washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis:
-
Total Binding: Radioactivity in the absence of a competitor.
-
Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known high-affinity unlabeled ligand.
-
Specific Binding: Total Binding - NSB.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Cysteinyl Leukotriene Signaling Pathway
References
In Vitro Characterization of LY203647: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY203647 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, targeting the biological activities of leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols for its evaluation. While specific quantitative binding and functional potency values for this compound are not publicly available in the reviewed literature, this guide offers a framework for the methodologies used to characterize such compounds, enabling researchers to design and interpret experiments for novel CysLT1 receptor antagonists.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the CysLT1 receptor. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by LTD4. The binding of LTD4 to the CysLT1 receptor initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, typically Gq/11.
The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to a cascade of downstream cellular responses, including smooth muscle contraction, increased vascular permeability, and inflammatory cell chemotaxis.
This compound competitively binds to the CysLT1 receptor, preventing the binding of LTD4 and thereby inhibiting the initiation of this signaling cascade.
Preclinical Profile of LY203647: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY203647 is a potent and selective antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2, with particular activity against leukotriene D4 (LTD4) and leukotriene E4 (LTE4). Preclinical investigations have demonstrated its efficacy in various animal models of inflammatory and cardiovascular conditions, including endotoxic shock and myocardial reperfusion injury. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological effects, experimental protocols derived from published studies, and the underlying signaling pathways. All quantitative data has been summarized for comparative analysis, and key experimental workflows and signaling cascades are visualized to facilitate understanding.
Core Mechanism of Action: Leukotriene D4 Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the binding of LTD4 and LTE4 to their receptors on target cells. This action inhibits the downstream signaling cascades that mediate the pro-inflammatory and pathophysiological effects of these cysteinyl leukotrienes.
Signaling Pathway of Leukotriene D4 (LTD4)
The binding of LTD4 to its G-protein coupled receptor (GPCR), primarily the CysLT1 receptor, initiates a cascade of intracellular events. This process is central to the inflammatory response in conditions like asthma and allergic rhinitis, leading to bronchoconstriction, increased vascular permeability, and mucus production. The key steps in this pathway are illustrated below.
In Vitro Pharmacology
Initial preclinical evaluation of this compound was performed using isolated tissue preparations to characterize its antagonist activity against LTD4 and LTE4.
Quantitative Data: In Vitro Antagonist Activity
| Tissue Preparation | Agonist | Endpoint | Antagonist Activity of this compound |
| Guinea Pig Ileum | LTD4 & LTE4 | Inhibition of contractile responses | Selective Antagonist |
| Guinea Pig Trachea | LTD4 & LTE4 | Inhibition of contractile responses | Selective Antagonist |
| Guinea Pig Lung Parenchyma | LTD4 & LTE4 | Inhibition of contractile responses | Selective Antagonist |
Experimental Protocol: Guinea Pig Ileum Contraction Assay
While the full detailed protocol from the original studies is not publicly available, a general methodology for this type of assay is as follows:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
Apparatus: The ileal strip is suspended in an organ bath, with one end attached to a fixed point and the other to an isometric force transducer connected to a data acquisition system.
-
Procedure:
-
The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
A cumulative concentration-response curve to an agonist (e.g., LTD4) is generated by adding increasing concentrations of the agonist to the organ bath.
-
The tissue is then washed and allowed to return to baseline.
-
This compound is added to the bath at a specific concentration and incubated for a predetermined period.
-
The cumulative concentration-response curve to the agonist is repeated in the presence of this compound.
-
-
Data Analysis: The antagonist effect of this compound is quantified by the rightward shift of the agonist's concentration-response curve, and the pA2 value (a measure of antagonist potency) can be calculated.
In Vivo Pharmacology
This compound has been evaluated in several animal models to assess its efficacy in more complex physiological systems.
Quantitative Data: In Vivo Efficacy
| Animal Model | Condition | This compound Dose | Key Findings | Reference |
| Pithed Rat | LTD4-induced pressor responses | ED50: 7.5 mg/kg, i.v. | Selective antagonism of LTD4-induced pressor responses. | [1] |
| Anesthetized Rats and Dogs | LTD4-induced hemodynamic effects | 1-10 mg/kg, i.v. | Dose-related inhibition of myocardial and systemic hemodynamic effects of LTD4. | [1] |
| Anesthetized Dogs | Myocardial Reperfusion Injury | 10 mg/kg over 90 min, i.v. | Did not reduce infarct size compared to control. | [1] |
| Anesthetized Rats | Endotoxic Shock | 30 mg/kg, i.v. | Significantly inhibited hemoconcentration and attenuated hypotension and lymphopenia. | [2] |
| Anesthetized Pigs | Endotoxic Shock | 30 mg/kg bolus, then 10 mg/kg/h | Persistently improved post-LPS pO2 and transiently improved superior mesenteric arterial flow. Reduced lung extravascular wet-to-dry weight ratio. | [3] |
Experimental Protocols
Detailed, step-by-step protocols from the original preclinical studies are not publicly available. The following are generalized descriptions based on the abstracts of the key publications.
-
Animal Model: Anesthetized dogs.
-
Induction of Myocardial Ischemia/Reperfusion: The circumflex coronary artery was occluded for 1 hour, followed by 5 hours of reperfusion.[1]
-
Drug Administration: this compound (10 mg/kg) was administered as an intravenous infusion over 90 minutes.[1]
-
Hemodynamic Monitoring: Aortic blood flow and stroke volume were measured to assess cardiovascular function.[1]
-
Infarct Size Measurement: Myocardial infarct size was determined at the end of the reperfusion period.[1]
-
Animal Model: Pentobarbital-anesthetized pigs (13-20 kg), mechanically ventilated.[3]
-
Induction of Endotoxic Shock: Infusion of endotoxin (B1171834) (250 micrograms/kg).[3]
-
Drug Administration: this compound was administered as a 30 mg/kg bolus, followed by a 10 mg/kg/h infusion.[3]
-
Monitoring:
References
- 1. Evaluation of this compound on cardiovascular leukotriene D4 receptors and myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the LTD4 receptor antagonist this compound on endotoxic shock sequelae in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of this compound, a novel leukotriene C4/D4 antagonist, on pulmonary function and mesenteric perfusion in a porcine model of endotoxic shock and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: LY203647 for the Study of Cardiovascular Leukotriene D4 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of LY203647, a selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, for its application in cardiovascular research. The document details the pharmacological properties of this compound, including its mechanism of action and in vivo efficacy. Experimental methodologies for key assays are outlined to facilitate the replication and extension of previous findings. Furthermore, this guide presents critical signaling pathways and experimental workflows through detailed diagrams to enhance the understanding of the molecular and physiological context of this compound's action in the cardiovascular system.
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid that play a significant role in inflammatory and allergic responses. In the cardiovascular system, CysLTs, particularly LTD4, have been shown to be potent vasoconstrictors, and their involvement in the pathophysiology of cardiovascular diseases is an active area of investigation. The CysLT1 receptor, a G-protein coupled receptor (GPCR), is the primary target for LTD4 and mediates many of its pro-inflammatory and contractile effects.
This compound is a selective antagonist of the CysLT1 receptor.[1] Its chemical structure is 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone. Developed from the earlier compound LY171883, this compound has been instrumental in elucidating the role of LTD4 in cardiovascular physiology and pathology.[2] This guide serves as a technical resource for researchers utilizing this compound to probe the function of CysLT1 receptors in the cardiovascular context.
Pharmacological Profile of this compound
Mechanism of Action
This compound acts as a competitive antagonist at the CysLT1 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand, LTD4, thereby inhibiting the downstream signaling cascade that leads to various physiological responses, including vasoconstriction and inflammation.
In Vitro and In Vivo Efficacy
In vitro studies have demonstrated that this compound is a selective antagonist of contractile responses to LTD4 and LTE4 in various smooth muscle preparations, including guinea pig ileum, trachea, and lung parenchyma.[1]
In vivo studies have provided quantitative data on the cardiovascular effects of this compound. A key study in pithed rats demonstrated that intravenous (i.v.) injection of LTD4 produced pressor responses that were selectively and dose-dependently antagonized by this compound.[1]
Table 1: In Vivo Efficacy of this compound in Pithed Rats
| Parameter | Value | Species/Model | Reference |
| ED50 (Antagonism of LTD4-induced pressor response) | 7.5 (6.0-9.5) mg/kg, i.v. | Pithed Rat | [1] |
Further in vivo studies in anesthetized rats and dogs have shown that LTD4 reduces aortic blood flow and stroke volume, associated with systemic vasoconstriction. Pretreatment with this compound at doses of 1-10 mg/kg i.v. produced a dose-related inhibition of these myocardial and systemic hemodynamic effects of LTD4.[1] In a porcine model of endotoxic shock, pretreatment with this compound (30 mg/kg bolus, then 10 mg/kg/h) showed beneficial effects on pulmonary function.
Experimental Protocols
LTD4-Induced Pressor Response in Pithed Rats
This protocol is a representative in vivo method to assess the antagonist activity of compounds like this compound against LTD4-induced cardiovascular effects.
Objective: To determine the dose-dependent antagonism of LTD4-induced increases in blood pressure by this compound.
Animal Model: Male Wistar rats.
Procedure:
-
Anesthesia and Pithing: Anesthetize the rats (e.g., with sodium pentobarbital). The pithing procedure involves inserting a rod through the orbit and foramen magnum (B12768669) into the vertebral foramen to destroy the central nervous system, thus eliminating reflex autonomic control of the cardiovascular system.
-
Cannulation: Cannulate the trachea for artificial respiration. Cannulate a carotid artery to measure blood pressure and a jugular vein for intravenous administration of substances.
-
Stabilization: Allow the preparation to stabilize.
-
LTD4 Challenge: Administer a dose of LTD4 i.v. that produces a consistent and submaximal pressor response.
-
Antagonist Administration: Administer this compound i.v. at varying doses.
-
Repeat LTD4 Challenge: After a suitable time for the antagonist to take effect, repeat the LTD4 challenge.
-
Data Analysis: Measure the inhibition of the LTD4-induced pressor response by this compound and calculate the ED50.
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for the CysLT1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing CysLT1 receptors.
-
Radiolabeled ligand (e.g., [3H]LTD4).
-
Unlabeled this compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
CysLT1 Receptor Signaling in Cardiovascular Cells
The CysLT1 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.[3][4] Activation of this pathway in vascular smooth muscle cells and cardiomyocytes leads to a cascade of intracellular events culminating in physiological responses such as vasoconstriction and altered cardiac contractility.
Caption: CysLT1 Receptor Signaling Pathway in Cardiovascular Cells.
Experimental Workflow for In Vivo Antagonism Study
The following diagram illustrates the logical flow of an in vivo experiment designed to test the efficacy of an antagonist like this compound.
Caption: Experimental Workflow for In Vivo Antagonism Study.
Logical Relationship of this compound as a CysLT1 Antagonist
This diagram illustrates the logical role of this compound in the context of the CysLT1 receptor and its endogenous ligand.
References
- 1. Leukotriene D4: cardiovascular and sympathetic effects in spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene D4 inhibits cardiovascular responses to sympathetic stimulation, angiotensin and vasopressin in the pithed spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LY203647 in Attenuating Endotoxic Shock: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endotoxic shock, a severe and often fatal consequence of systemic bacterial infections, is characterized by a dysregulated inflammatory response, hemodynamic instability, and multiple organ failure. A key driver of this cascade is the release of endotoxins, such as lipopolysaccharide (LPS), which trigger a potent immune response. This technical guide delves into the role of LY203647, a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), in mitigating the pathophysiological sequelae of endotoxic shock. Through a comprehensive review of preclinical studies, this document outlines the mechanism of action of this compound, presents quantitative data on its efficacy, details experimental protocols for its evaluation, and visualizes the complex signaling pathways involved.
Introduction to Endotoxic Shock and the Role of Leukotrienes
Endotoxic shock is initiated by the recognition of LPS by Toll-like receptor 4 (TLR4) on immune cells, primarily macrophages. This interaction triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors orchestrate the production and release of a plethora of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as lipid mediators like leukotrienes.
Cysteinyl leukotrienes (cysLTs), including leukotriene D4 (LTD4), are potent lipid mediators of inflammation. They are synthesized from arachidonic acid via the 5-lipoxygenase pathway and exert their effects by binding to specific G-protein coupled receptors, namely CysLT1R and CysLT2R. In the context of endotoxic shock, cysLTs contribute to key pathological features such as increased vascular permeability, bronchoconstriction, and hypotension.
This compound: A Cysteinyl Leukotriene Receptor 1 Antagonist
This compound is a potent and selective antagonist of the CysLT1R. By competitively binding to this receptor, this compound blocks the downstream signaling initiated by LTD4, thereby attenuating the inflammatory and pathophysiological effects mediated by this pathway. This targeted approach offers a potential therapeutic strategy to counteract specific aspects of the complex inflammatory cascade in endotoxic shock.
Quantitative Data on the Efficacy of this compound in Endotoxic Shock Models
Preclinical studies in various animal models of endotoxic shock have demonstrated the protective effects of this compound. The following tables summarize the key quantitative findings from these investigations.
Table 1: Effect of this compound on Hematological and Hemodynamic Parameters in a Rat Model of Endotoxic Shock [1]
| Parameter | Time Point | Endotoxin (B1171834) + Vehicle | Endotoxin + this compound (30 mg/kg i.v.) | P-value |
| Hematocrit (%) | 30 min | 51.9 ± 2.4 | 46.7 ± 1.3 | < 0.05 |
| 90 min | 53.1 ± 1.4 | 45.9 ± 1.1 | < 0.05 | |
| Change in Mean Arterial Pressure (mm Hg) | 60 min | -56 ± 9 | -29 ± 5 | < 0.05 |
| 90 min | -60 ± 9 | -42 ± 4 | < 0.05 | |
| Circulating Lymphocyte Count (% decrease) | 15 min | 30 ± 10 | Significantly inhibited | < 0.05 |
| 30 min | 41 ± 1 | Significantly inhibited | < 0.05 |
Table 2: Effect of CysLT1R Antagonists on Inflammatory Cytokine Production
| CysLT1R Antagonist | Cell/Animal Model | Stimulus | Cytokine Measured | Effect | Reference |
| Zafirlukast (B1683622) | Human Endothelial Cells | TNF-α | IL-1β, IL-6, IL-8 | Suppressed expression | [2] |
| Montelukast | Fibroblast-like Synoviocytes | - | IL-6, IL-8 | Inhibited secretion | [3] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating the role of this compound in endotoxic shock.
Rat Model of Endotoxic Shock
-
Animal Model: Anesthetized male rats.
-
Induction of Endotoxic Shock: Intravenous (i.v.) administration of Salmonella enteritidis endotoxin at a dose of 10 mg/kg.
-
Treatment: this compound (30 mg/kg) or vehicle was administered intravenously 10 minutes prior to the endotoxin challenge.[1]
-
Parameters Measured:
-
Hematocrit: Measured at 30 and 90 minutes post-endotoxin administration.
-
Mean Arterial Pressure: Monitored continuously, with changes recorded at 60 and 90 minutes post-endotoxin.
-
Circulating Leukocyte Counts: Total and differential leukocyte counts were determined at baseline and at 15 and 30 minutes post-endotoxin.[1]
-
In Vitro Macrophage Stimulation for Inflammatory Mediator Analysis
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.
-
Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with a CysLT1R antagonist (e.g., zafirlukast, montelukast) at various concentrations for a specified time (e.g., 1 hour) before LPS stimulation.
-
Analysis:
-
Cytokine Production (TNF-α, IL-6, IL-1β): Measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
-
NF-κB Activation: Assessed by measuring the phosphorylation of IκBα and the p65 subunit of NF-κB in cell lysates via Western blotting, or by measuring NF-κB DNA binding activity.
-
MAPK Phosphorylation: Phosphorylation of ERK, JNK, and p38 MAPKs in cell lysates is determined by Western blotting using phospho-specific antibodies.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in endotoxic shock and the mechanism of action of this compound, as well as a typical experimental workflow.
Figure 1: Simplified overview of the LPS-induced TLR4 signaling pathway.
Figure 2: LTD4 signaling and the inhibitory action of this compound.
Figure 3: A typical experimental workflow for evaluating this compound.
Discussion and Future Directions
The available preclinical evidence strongly suggests that this compound, by antagonizing the CysLT1R, can effectively mitigate several key pathological features of endotoxic shock. Its ability to reduce hemoconcentration, attenuate hypotension, and limit lymphopenia highlights the significant role of the cysteinyl leukotriene pathway in the manifestation of this life-threatening condition.
The mechanism of action of this compound extends beyond simple receptor blockade. By inhibiting CysLT1R-mediated signaling, this compound likely interferes with the amplification of the inflammatory response initiated by LPS. Evidence suggests that CysLT1R antagonists can suppress the activation of the central inflammatory transcription factor NF-κB and the production of downstream pro-inflammatory cytokines. This indicates a crucial crosstalk between the TLR4 and CysLT1R signaling pathways, where leukotrienes act to potentiate the initial inflammatory insult.
Future research should focus on further elucidating the precise molecular mechanisms by which CysLT1R signaling modulates the TLR4 pathway. Investigating the impact of this compound on the activation of other key signaling molecules, such as the JAK-STAT pathway, could provide a more complete understanding of its anti-inflammatory effects. Furthermore, long-term survival studies and evaluation in more complex, clinically relevant models of sepsis are warranted to fully assess the therapeutic potential of this compound.
Conclusion
This compound represents a promising therapeutic candidate for the management of endotoxic shock. Its targeted mechanism of action, focused on the CysLT1R, offers a specific approach to dampen the excessive inflammatory response without broadly suppressing the immune system. The preclinical data summarized in this guide provide a strong rationale for continued investigation and development of this compound and other CysLT1R antagonists as a novel adjunctive therapy for this critical medical condition.
References
- 1. Effect of the LTD4 receptor antagonist this compound on endotoxic shock sequelae in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteinyl leukotriene receptor type 1 (CysLT1R) antagonist zafirlukast protects against TNF-α-induced endothelial inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Investigating Pulmonary Function with LY203647: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the investigation of pulmonary function with LY203647, a potent and selective leukotriene C4/D4 receptor antagonist. The document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pulmonary medicine.
Introduction to this compound
This compound is a novel compound identified as a selective antagonist of the cysteinyl leukotriene (CysLT) receptors, specifically targeting the effects of leukotrienes C4 (LTC4) and D4 (LTD4).[1][2] Cysteinyl leukotrienes are potent inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[3][4] They are known to play a crucial role in the pathophysiology of various inflammatory conditions, including asthma and the adult respiratory distress syndrome (ARDS), by inducing bronchoconstriction, increasing vascular permeability, and promoting inflammatory cell infiltration.[1][4][5] this compound has been investigated for its therapeutic potential in mitigating the detrimental effects of these mediators on pulmonary function.[1]
Quantitative Data on Pulmonary Function
The primary investigation into the effects of this compound on pulmonary function comes from a preclinical study utilizing a porcine model of endotoxic shock and ARDS. This model recapitulates key features of the human condition, including profound pulmonary dysfunction. The quantitative data from this study are summarized below.
Table 1: Effect of this compound on Arterial Partial Pressure of Oxygen (pO2) in a Porcine Model of Endotoxic Shock [1]
| Treatment Group | Post-LPS pO2 (units not specified) | Statistical Significance (p-value) |
| Control (Endotoxin + Saline) | Data not explicitly provided, but significantly lower than this compound group | < 0.05 |
| This compound (30 mg/kg bolus, then 10 mg/kg/h) | Persistently and significantly improved | < 0.05 |
Table 2: Effect of this compound on Lung Edema in a Porcine Model of Endotoxic Shock [1]
| Treatment Group | Lung Extravascular Wet-to-Dry Weight Ratio | Statistical Significance (p-value) |
| Control (Endotoxin + Saline) | 7.13 +/- 0.33 | < 0.001 |
| This compound (30 mg/kg bolus, then 10 mg/kg/h) | 5.43 +/- 0.09 | < 0.001 |
Experimental Protocols
The following section details the methodology employed in the key preclinical study investigating this compound's effect on pulmonary function.
Porcine Model of Endotoxic Shock and ARDS
A porcine model was utilized to simulate the conditions of endotoxic shock and the resulting acute respiratory distress syndrome.[1]
-
Animal Model: Male pigs weighing between 13-20 kg were used for the experiment.[1]
-
Anesthesia and Ventilation: The animals were anesthetized with pentobarbital (B6593769) and mechanically ventilated with 100% oxygen.[1]
-
Induction of Endotoxic Shock: Endotoxic shock was induced by a continuous infusion of endotoxin (B1171834) (lipopolysaccharide from E. coli) at a dose of 250 micrograms/kg.[1]
-
Fluid Resuscitation: Animals were resuscitated with a continuous saline infusion at a rate of 1.2 ml/kg/min.[1]
-
Treatment Groups:
-
Monitoring and Measurements:
-
Hemodynamics: Superior mesenteric arterial flow was measured using an ultrasonic flow probe.[1]
-
Gas Exchange: Arterial partial pressure of oxygen (pO2) was monitored to assess pulmonary gas exchange.[1]
-
Tissue Edema: At the end of the experiment, lung extravascular wet-to-dry weight ratios were determined to quantify pulmonary edema.[1]
-
Signaling Pathways and Experimental Workflow
The mechanism of action of this compound and the experimental design can be visualized through the following diagrams.
Signaling Pathway of Cysteinyl Leukotrienes and Site of Action of this compound
References
- 1. Beneficial effects of this compound, a novel leukotriene C4/D4 antagonist, on pulmonary function and mesenteric perfusion in a porcine model of endotoxic shock and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene (LT) receptor antagonists. Heterocycle-linked tetrazoles and carboxylic acids. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotrienes as mediators of airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotrienes and the mechanism by which the LTRAs block their asthma-related effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of leukotrienes in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Leukotriene D4 Receptor Antagonist LY203647 in Myocardial Reperfusion Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myocardial reperfusion injury paradoxically contributes to the damage initiated by ischemia, significantly impacting the final infarct size and subsequent cardiac function. A key contributor to this secondary injury is the inflammatory response, in which cysteinyl leukotrienes (CysLTs) have been identified as potent mediators. This technical guide delves into the investigation of LY203647, a selective antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors, as a potential therapeutic agent to mitigate myocardial reperfusion injury. Drawing upon preclinical studies, this document provides a comprehensive overview of the rationale for targeting the CysLT pathway, the experimental evaluation of this compound, and its ultimate effect on infarct size. Detailed experimental protocols and a summary of quantitative findings are presented to offer a thorough resource for researchers in cardiovascular drug development.
Introduction: The Challenge of Myocardial Reperfusion Injury
The restoration of blood flow to ischemic myocardium is the cornerstone of treatment for acute myocardial infarction. However, the act of reperfusion itself can trigger a cascade of detrimental events, collectively known as myocardial reperfusion injury. This complex phenomenon involves a surge in reactive oxygen species (ROS), intracellular calcium overload, endothelial dysfunction, and a robust inflammatory response, all of which contribute to further cardiomyocyte death and expansion of the infarcted area.[1][2][3]
The inflammatory component of reperfusion injury is characterized by the infiltration of immune cells, such as neutrophils and macrophages, into the damaged tissue.[4][5] These cells release a host of inflammatory mediators, including cytokines, chemokines, and lipid-derived molecules like leukotrienes.[1][2] Cysteinyl leukotrienes, particularly LTC4, LTD4, and LTE4, are powerful pro-inflammatory lipid mediators derived from the 5-lipoxygenase pathway.[6][7] They exert their effects by binding to specific G protein-coupled receptors, CysLT1R and CysLT2R.[8][9] In the cardiovascular system, CysLTs are known to cause potent vasoconstriction, increase vascular permeability, and act as chemoattractants for leukocytes, suggesting a significant role in the pathophysiology of myocardial ischemia-reperfusion injury.[9][10][11]
This compound: A Selective Leukotriene D4/E4 Receptor Antagonist
This compound is a selective and potent antagonist of the contractile responses to leukotriene D4 (LTD4) and LTE4.[12] Its mechanism of action involves blocking the binding of these cysteinyl leukotrienes to their receptors, thereby inhibiting their pro-inflammatory and vasoconstrictive effects. Given the established role of LTD4 as a potent coronary vasoconstrictor and its association with impaired ventricular function, the investigation of a selective antagonist like this compound in the context of myocardial reperfusion injury was a logical step.[11][12] The primary hypothesis was that by blocking the detrimental cardiovascular effects of endogenously produced leukotrienes during ischemia and reperfusion, this compound could reduce the extent of myocardial damage.
Preclinical Evaluation of this compound in Myocardial Reperfusion Injury
A pivotal preclinical study investigated the efficacy of this compound in a canine model of myocardial ischemia and reperfusion. This study aimed to determine if selective antagonism of cardiovascular LTD4 receptors could limit the size of the resulting myocardial infarction.
Quantitative Data Summary
The key findings from the in vivo study on the effect of this compound on myocardial infarct size are summarized below. The data demonstrates that despite its potent LTD4 receptor antagonism, this compound did not confer a cardioprotective effect in terms of reducing the percentage of infarcted tissue within the area at risk.
| Group | Treatment | n | Area at Risk (% of Left Ventricle) | Infarct Size (% of Area at Risk) |
| Control | Vehicle (Saline) | 10 | 25 ± 2 | 46 ± 1 |
| This compound | 10 mg/kg i.v. over 90 min | 10 | 26 ± 2 | 45 ± 1 |
| Data are presented as mean ± SEM. There was no significant difference in infarct size between the control and this compound-treated groups. |
Experimental Protocols
A well-established canine model was utilized to simulate myocardial infarction and reperfusion.[13][14][15]
-
Animal Model: Adult mongrel dogs of either sex.
-
Anesthesia: Anesthesia was induced and maintained to ensure the absence of pain and distress throughout the surgical procedure.
-
Surgical Preparation: A left thoracotomy was performed to expose the heart. The left circumflex coronary artery was carefully dissected free from the surrounding tissue. A silk ligature was passed around the artery to serve as an occluder.
-
Ischemia: Myocardial ischemia was induced by tightening the snare around the circumflex coronary artery for a duration of 1 hour.[12]
-
Reperfusion: After the 1-hour ischemic period, the snare was released, allowing for reperfusion of the previously occluded vessel for 5 hours.[12]
-
Drug Administration:
-
Hemodynamic Monitoring: Aortic and left ventricular pressures, as well as heart rate, were continuously monitored throughout the experiment.
The extent of myocardial necrosis was quantified using the triphenyltetrazolium (B181601) chloride (TTC) staining method.
-
Tissue Harvesting: At the end of the 5-hour reperfusion period, the hearts were excised.
-
Delineation of Area at Risk: The circumflex coronary artery was re-occluded, and a dye (e.g., Unisperse blue) was perfused into the coronary circulation to delineate the area of the myocardium that was at risk of infarction (the non-stained region).
-
TTC Staining: The heart was then sliced into transverse sections. These slices were incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C.[16]
-
Mechanism of Staining: TTC is a redox indicator that is reduced by dehydrogenase enzymes present in viable myocardial tissue to a red formazan (B1609692) precipitate. Infarcted tissue, which has lost these enzymes, remains pale or white.
-
Quantification: The areas of the left ventricle, the area at risk, and the infarcted tissue were measured for each slice using planimetry. The volumes were calculated by multiplying the area by the slice thickness. The infarct size was expressed as a percentage of the area at risk.
Signaling Pathways in Myocardial Reperfusion Injury
The rationale for investigating this compound stems from the intricate signaling cascades initiated during myocardial ischemia-reperfusion. Cysteinyl leukotrienes are key players in the inflammatory arm of this injury.
Cysteinyl Leukotriene Signaling Pathway
The following diagram illustrates the proposed signaling pathway of cysteinyl leukotrienes in the context of myocardial reperfusion injury and the point of intervention for this compound.
Cysteinyl Leukotriene Signaling in Myocardial Injury.
Experimental Workflow for Preclinical Evaluation
The logical flow of the preclinical experiments to assess the efficacy of a cardioprotective agent like this compound is depicted in the following diagram.
Preclinical Evaluation Workflow.
Discussion and Future Directions
The preclinical evaluation of this compound in a canine model of myocardial reperfusion injury yielded a clear, albeit negative, result. Despite being a potent and selective antagonist of LTD4 receptors, this compound did not reduce myocardial infarct size.[12] This suggests that, at least in this experimental setting, endogenous cysteinyl leukotrienes acting on the CysLT1 receptor may not be a primary driver of the irreversible myocardial damage seen in reperfusion injury.[12]
Several factors could contribute to this outcome. It is possible that other inflammatory mediators play a more dominant role in cardiomyocyte death during reperfusion. The complex interplay of cytokines, reactive oxygen species, and other lipid mediators creates a redundant and multifaceted inflammatory network.[1][3] Targeting a single pathway may not be sufficient to overcome the overall injurious cascade. Furthermore, the timing and dosage of the drug administration are critical variables. While the study with this compound employed a clinically relevant timeframe, the optimal therapeutic window for leukotriene antagonism might be different.
Recent research has also highlighted the role of the CysLT2 receptor in myocardial ischemia-reperfusion injury, particularly in mediating vascular permeability.[8][17] It is conceivable that a dual CysLT1/CysLT2 receptor antagonist or a selective CysLT2 antagonist might yield different results. Studies with other leukotriene receptor antagonists, such as montelukast (B128269), have shown some beneficial effects in reducing oxidative stress and apoptosis in cardiomyocytes in different models of cardiac injury, suggesting that the role of leukotrienes in cardioprotection is complex and may depend on the specific context and the pharmacological agent used.[18][19][20]
Conclusion
The investigation of this compound as a therapeutic agent for myocardial reperfusion injury provides a valuable case study in cardiovascular drug development. While the hypothesis of targeting LTD4 receptors was well-founded based on the known pro-inflammatory and vasoconstrictive effects of cysteinyl leukotrienes, the preclinical data did not support a cardioprotective effect on infarct size. This underscores the complexity of myocardial reperfusion injury and the challenges of translating promising mechanistic targets into effective therapies. Future research in this area may benefit from exploring multi-target approaches or investigating the role of other leukotriene receptor subtypes in the pathophysiology of this critical clinical condition. This technical guide provides a detailed account of the evaluation of this compound, offering insights for researchers and drug development professionals working to address the unmet need for therapies that can effectively mitigate myocardial reperfusion injury.
References
- 1. Inflammation in Myocardial Ischemia/Reperfusion Injury: Underlying Mechanisms and Therapeutic Potential | MDPI [mdpi.com]
- 2. Post-ischemic Myocardial Inflammatory Response: A Complex and Dynamic Process Susceptible to Immunomodulatory Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation, proinflammatory mediators and myocardial ischemia-reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Key inflammatory players for infarcted mass and cardiac remodeling after acute myocardial infarction [frontiersin.org]
- 5. Frontiers | Immune in myocardial ischemia/reperfusion injury: potential mechanisms and therapeutic strategies [frontiersin.org]
- 6. Role of the Cysteinyl Leukotrienes in the Pathogenesis and Progression of Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene modifiers in the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial cysteinyl leukotriene 2 receptor expression and myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the Cysteinyl Leukotrienes in the Pathogenesis and Progression of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leukotrienes D4 and E4 produced in myocardium impair coronary flow and ventricular function after two hours of global ischaemia in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene D4: a potent coronary artery vasoconstrictor associated with impaired ventricular contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of this compound on cardiovascular leukotriene D4 receptors and myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Healing of myocardial infarcts in dogs. Effects of late reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | DRD4 Mitigates Myocardial Ischemia/Reperfusion Injury in Association With PI3K/AKT Mediated Glucose Metabolism [frontiersin.org]
- 17. A selective cysteinyl leukotriene receptor 2 antagonist blocks myocardial ischemia/reperfusion injury and vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of leukotriene C4 action reduces oxidative stress and apoptosis in cardiomyocytes and impedes remodeling after myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The leukotriene receptor antagonist montelukast and its possible role in the cardiovascular field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Potential role of leukotriene receptor antagonists in reducing cardiovascular and cerbrovascular risk: A systematic review of human clinical trials and in vivo animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of LY203647
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY203647 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, developed by Lilly Research Laboratories. As a member of the acetophenone (B1666503) class of leukotriene receptor antagonists, it has been investigated for its potential therapeutic effects in inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key in vivo and in vitro assays are presented, along with visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in the field of leukotriene-mediated inflammatory diseases.
Chemical Structure and Properties
This compound, with the IUPAC name 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone, is a complex heterocyclic compound designed to mimic the binding of LTD4 to its receptor.[1] Its structure features a hydroxyacetophenone core linked to a ditetrazole moiety through a butoxy chain.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value |
| IUPAC Name | 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone |
| SMILES String | CCCc1c(O)c(C(C)=O)cc(OCCCCn2nnc(CCCCc3nnn[nH]3)n2)c1 |
| CAS Number | 122009-61-4 |
| Molecular Formula | C21H30N8O3 |
| Molecular Weight | 442.52 g/mol |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C |
Mechanism of Action and Biological Activity
This compound functions as a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, thereby blocking the biological effects of its endogenous ligands, LTD4 and LTE4. These leukotrienes are potent inflammatory mediators involved in the pathophysiology of various inflammatory diseases, including asthma. By inhibiting the binding of LTD4 and LTE4 to the CysLT1 receptor, this compound prevents the downstream signaling events that lead to bronchoconstriction, increased vascular permeability, and inflammation.
Leukotriene D4 Signaling Pathway
The binding of LTD4 to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that results in the hallmark symptoms of asthma. This compound competitively inhibits this initial binding step.
In Vitro Antagonist Activity
In vitro studies have demonstrated that this compound is a selective antagonist of contractile responses to LTD4 and LTE4 in various guinea pig tissues, including the ileum, trachea, and lung parenchyma.[2]
In Vivo Efficacy
In pithed rats, intravenous injection of LTD4 induces pressor responses that are selectively and dose-dependently antagonized by this compound. The ED50 for this effect was determined to be 7.5 mg/kg (i.v.).[2]
This compound has been evaluated for its effects on endotoxin-induced shock in animal models. In a study using anesthetized rats, pretreatment with this compound (30 mg/kg, i.v.) significantly inhibited endotoxin-induced hemoconcentration, attenuated the decrease in mean arterial pressure, and reduced the decrease in circulating lymphocytes.[3] These findings suggest that LTD4 plays a significant role in the pathophysiology of endotoxic shock and that CysLT1 receptor antagonists like this compound may have therapeutic potential in this condition.
Table 3: In Vivo Activity of this compound
| Assay | Animal Model | Effect | Quantitative Data |
| LTD4-induced Pressor Response | Pithed Rat | Antagonism of pressor response | ED50: 7.5 mg/kg (i.v.)[2] |
| Endotoxic Shock | Anesthetized Rat | Inhibition of hemoconcentration, attenuation of hypotension, and lymphocytopenia | 30 mg/kg (i.v.) pretreatment showed significant effects[3] |
| Endotoxic Shock | Anesthetized Pig | Improved post-LPS pO2 and transiently improved superior mesenteric arterial flow | 30 mg/kg bolus, then 10 mg/kg/h infusion[3] |
Experimental Protocols
In Vitro Leukotriene D4 Receptor Antagonist Assay (Competitive Radioligand Binding)
This protocol describes a general method for determining the binding affinity of a test compound like this compound to the CysLT1 receptor using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from a source rich in CysLT1 receptors (e.g., guinea pig lung homogenates or a cell line overexpressing the human CysLT1 receptor).
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2 and 5 mM CaCl2).
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]-LTD4), and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Endotoxic Shock Model in Rats
This protocol is based on the methodology described in the study of this compound's effect on endotoxic shock sequelae in rats.[3]
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Anesthesia and Surgical Preparation: Anesthetize the rats (e.g., with pentobarbital). Cannulate the femoral artery for blood pressure monitoring and blood sampling, and the femoral vein for drug and endotoxin administration.
-
Pretreatment: Administer this compound (30 mg/kg) or its vehicle intravenously 10 minutes prior to the endotoxin challenge.
-
Endotoxin Challenge: Administer Salmonella enteritidis endotoxin (10 mg/kg) or its vehicle intravenously.
-
Monitoring and Sample Collection: Continuously monitor mean arterial pressure. Collect arterial blood samples at predetermined time points (e.g., baseline, 30, 60, and 90 minutes post-endotoxin) for the determination of hematocrit and circulating leukocyte counts.
-
Data Analysis: Compare the changes in mean arterial pressure, hematocrit, and leukocyte counts between the this compound-treated group and the vehicle-treated control group.
Chemical Synthesis
The synthesis of this compound involves a multi-step process, characteristic of the synthesis of complex tetrazole-containing pharmaceutical compounds. While the specific proprietary synthesis has not been publicly disclosed in detail, the general approach for this class of compounds involves the construction of the hydroxyacetophenone core, followed by the attachment of the ditetrazole-containing side chain. The formation of the tetrazole rings is a key step, often achieved through the reaction of a nitrile with an azide (B81097) source.
Conclusion
This compound is a valuable research tool for investigating the role of cysteinyl leukotrienes in various physiological and pathological processes. Its potent and selective antagonism of the CysLT1 receptor makes it a relevant compound for studies on inflammatory diseases, particularly those with a respiratory component. The information and protocols provided in this technical guide are intended to facilitate further research into the pharmacology of this compound and the broader field of leukotriene receptor modulation.
References
- 1. Leukotriene (LT) receptor antagonists. Heterocycle-linked tetrazoles and carboxylic acids. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of [3H]leukotriene D4 binding to guinea-pig lung membranes. The correlation of binding affinity with activity on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of this compound, a novel leukotriene C4/D4 antagonist, on pulmonary function and mesenteric perfusion in a porcine model of endotoxic shock and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of LY203647: A Leukotriene Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY203647 is a potent and selective leukotriene D4 (LTD4) and LTE4 receptor antagonist that emerged from a dedicated research program aimed at identifying novel therapeutic agents for inflammatory conditions. Developed by Lilly Research Laboratories, this compound was identified as a promising candidate for clinical evaluation based on its favorable pharmacological and toxicological profile. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its biological context.
Introduction: The Rationale for Leukotriene Receptor Antagonism
The cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of a range of inflammatory diseases, most notably asthma and allergic rhinitis. Their effects, which include bronchoconstriction, increased vascular permeability, and inflammatory cell recruitment, are mediated through specific cell surface receptors. Consequently, the development of antagonists for these receptors has been a significant focus of drug discovery efforts.
This compound was developed as a second-generation antagonist, building upon the experience gained from its predecessor, LY171883. The design of this compound was guided by a proposed model of how LY171883 binds to the LTE4 receptor, aiming for improved potency and a better overall profile.[1]
Discovery and Chemical Profile
This compound, chemically known as 1-[2-hydroxy-3-propyl-4-[4-[2-[4-(1H-tetrazol-5-yl)butyl]-2H-tetrazol-5-yl]butoxy]phenyl]ethanone, is a heterocyclic-linked tetrazole.[1] Its design was based on a proposed model where the n-propyl and tetrazole moieties of the parent compound, LY171883, occupy the receptor sites corresponding to the C1-C5 chain and the cysteinyl carboxyl of LTE4, respectively.[1] The newer series of compounds, including this compound, incorporated an acidic function linked through a heterocyclic group, intended to bind to the LTD4 receptor where the cysteinyl glycine (B1666218) amide bond of LTD4 interacts.[1]
Mechanism of Action: LTD4/LTE4 Receptor Antagonism
This compound functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By competitively binding to this receptor, it prevents the binding of the endogenous ligands LTD4 and LTE4. This blockade inhibits the downstream signaling pathways that lead to the pathophysiological effects of these leukotrienes.
Preclinical Pharmacology: In Vitro and In Vivo Studies
A series of preclinical studies were conducted to evaluate the efficacy and pharmacological profile of this compound in various animal models.
In Vitro Studies
-
Guinea Pig Tissues: this compound demonstrated selective antagonism of contractile responses to LTD4 and LTE4 in guinea pig ileum, trachea, and lung parenchyma.[2]
In Vivo Studies
A range of in vivo experiments in different species confirmed the potent and selective LTD4 antagonist activity of this compound.
Studies in rats and dogs were performed to assess the impact of this compound on the cardiovascular effects of LTD4.
Table 1: Cardiovascular Effects of this compound in Animal Models
| Species | Model | Treatment | Key Findings | Reference |
| Rat | Pithed | This compound (i.v.) | Dose-dependently antagonized LTD4-induced pressor responses with an ED50 of 7.5 mg/kg. | [2] |
| Rat & Dog | Normal, Anesthetized | This compound (1-10 mg/kg, i.v.) | Produced dose-related inhibition of the myocardial and systemic hemodynamic effects of LTD4. | [2] |
| Dog | Normal, Anesthetized | This compound (10 mg/kg over 90 min, i.v.) | Abolished or greatly antagonized hemodynamic responses to LTD4 for 6 hours. | [2] |
| Dog | Myocardial Reperfusion Injury | This compound (10 mg/kg over 90 min, i.v.) | Did not alter cardiovascular parameters compared to control. Myocardial infarct sizes were similar between the treated (45 +/- 1%) and control (46 +/- 1%) groups. | [2] |
The potential therapeutic benefit of this compound in endotoxic shock was investigated in porcine and rat models.
Table 2: Effects of this compound in Endotoxic Shock Models
| Species | Model | Treatment | Key Findings | Reference |
| Pig | Endotoxic Shock and ARDS | This compound (30 mg/kg bolus, then 10 mg/kg/h) | Significantly improved post-LPS pO2 and transiently improved superior mesenteric arterial flow. Lung extravascular wet-to-dry weight ratios were significantly lower in the treated group (5.43 +/- .09) compared to controls (7.13 +/- .33). | [3] |
| Rat | Endotoxic Shock | This compound (30 mg/kg i.v.) | Significantly inhibited endotoxin-induced hemoconcentration and attenuated the decrease in mean arterial pressure. Also inhibited endotoxin-induced lymphopenia but not neutropenia. | [4] |
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the cited literature, the following outlines the methodologies employed in the key preclinical studies.
In Vitro Contractility Assays
-
Tissue Preparation: Guinea pig ileum, trachea, and lung parenchyma were isolated and mounted in organ baths containing appropriate physiological salt solutions, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Procedure: Tissues were allowed to equilibrate under a resting tension. Cumulative concentration-response curves to LTD4 and LTE4 were generated in the absence and presence of increasing concentrations of this compound to determine its antagonist activity.
In Vivo Hemodynamic Studies in Pithed Rats
-
Animal Preparation: Rats were anesthetized, and the spinal cord was pithed to eliminate central nervous system influences on the cardiovascular system. Arterial and venous catheters were inserted for blood pressure measurement and drug administration, respectively.
-
Procedure: After stabilization, LTD4 was administered intravenously to elicit a pressor response. This compound was then administered at various doses to determine its ability to antagonize the LTD4-induced response, allowing for the calculation of the ED50.
Myocardial Reperfusion Injury Model in Dogs
-
Animal Preparation: Dogs were anesthetized, and a thoracotomy was performed to expose the heart. The circumflex coronary artery was occluded for 1 hour, followed by 5 hours of reperfusion.
-
Procedure: this compound or vehicle was administered as an intravenous infusion. Cardiovascular parameters, including ST segment deviation and cardiac arrhythmias, were monitored throughout the experiment. At the end of the reperfusion period, the hearts were excised, and the area at risk and the infarct size were determined using staining techniques.
Porcine Model of Endotoxic Shock and ARDS
-
Animal Preparation: Pigs were anesthetized and mechanically ventilated. A superior mesenteric arterial flow probe was placed, and ileal intramucosal hydrogen ion concentration was estimated tonometrically.
-
Procedure: Animals in the treatment group received a bolus of this compound followed by a continuous infusion. Endotoxin was then infused to induce shock. Hemodynamic and respiratory parameters were monitored. At the end of the experiment, lung tissue was collected to determine the extravascular wet-to-dry weight ratio as an indicator of pulmonary edema.
Conclusion
This compound was identified as a potent and selective LTD4/LTE4 receptor antagonist with a promising preclinical profile. The comprehensive in vitro and in vivo studies demonstrated its ability to effectively block the actions of cysteinyl leukotrienes in various physiological and pathophysiological models, including those of cardiovascular and endotoxic shock. While it showed efficacy in mitigating certain aspects of endotoxin-induced pathology, its development did not progress to a marketed drug. Nevertheless, the discovery and development of this compound provided valuable insights into the role of leukotrienes in disease and contributed to the foundation of knowledge for subsequent successful CysLT1 receptor antagonists.
References
- 1. Leukotriene (LT) receptor antagonists. Heterocycle-linked tetrazoles and carboxylic acids. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound on cardiovascular leukotriene D4 receptors and myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of this compound, a novel leukotriene C4/D4 antagonist, on pulmonary function and mesenteric perfusion in a porcine model of endotoxic shock and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the LTD4 receptor antagonist this compound on endotoxic shock sequelae in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of LY203647
These application notes provide a detailed experimental protocol for in vivo studies involving the selective leukotriene D4/E4 receptor antagonist, LY203647. The protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of this compound in animal models.
Introduction
This compound is a potent and selective antagonist of cysteinyl-leukotriene (CysLT) receptors, specifically targeting the effects of leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[1] CysLTs are inflammatory mediators involved in various physiological and pathological processes, including bronchoconstriction, vascular permeability, and inflammation.[2][3] In vivo studies are crucial for evaluating the therapeutic potential of this compound in conditions where CysLTs are implicated, such as asthma and cardiovascular diseases.[1][3] The following protocols are based on preclinical studies evaluating the efficacy of this compound in rodent and canine models.[1]
Data Presentation
Table 1: Dose-Dependent Inhibition of LTD4-Induced Pressor Responses by this compound in Pithed Rats
| Treatment Group | Dose (mg/kg, i.v.) | ED50 (95% CI) (mg/kg, i.v.) |
| This compound | 1-10 | 7.5 (6.0-9.5) |
| Data from in vivo studies in pithed rats demonstrating the dose-dependent antagonism of LTD4-induced pressor responses by this compound.[1] |
Table 2: Effect of this compound on Myocardial Infarct Size in a Canine Model of Reperfusion Injury
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Size (% of at-risk left ventricular mass) |
| Control | Vehicle | 46 ± 1 |
| This compound | 10 (infused over 90 min) | 45 ± 1 |
| Data from a study in anesthetized dogs undergoing 1 hour of coronary artery occlusion followed by 5 hours of reperfusion.[1] The results indicate that this compound did not significantly reduce myocardial infarct size in this model.[1] |
Signaling Pathway
The following diagram illustrates the signaling pathway of cysteinyl-leukotrienes and the mechanism of action of this compound.
Caption: Cysteinyl-leukotriene signaling pathway and this compound mechanism.
Experimental Protocols
Antagonism of LTD4-Induced Hemodynamic Effects in Rats
This protocol details the procedure to evaluate the efficacy of this compound in antagonizing the hemodynamic effects of LTD4 in anesthetized rats.
Materials:
-
This compound
-
Leukotriene D4 (LTD4)
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Saline (vehicle)
-
Male Sprague-Dawley rats (250-350 g)
-
Pressure transducer and recording system
-
Intravenous catheters
Procedure:
-
Animal Preparation: Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Catheterization: Insert catheters into a femoral vein for intravenous administration of compounds and into a carotid artery for blood pressure monitoring.
-
Stabilization: Allow the animal to stabilize for a period of 20-30 minutes after surgical procedures.
-
This compound Administration: Administer this compound intravenously at doses ranging from 1 to 10 mg/kg.[1] For control animals, administer an equivalent volume of saline.
-
LTD4 Challenge: Following the administration of this compound or vehicle, administer an intravenous bolus of LTD4 to elicit a pressor response.
-
Data Acquisition: Continuously record arterial blood pressure throughout the experiment.
-
Data Analysis: Measure the peak pressor response to LTD4 in both control and this compound-treated animals. Calculate the dose-dependent inhibition of the LTD4 response by this compound and determine the ED50 value.[1]
Evaluation of this compound in a Canine Model of Myocardial Reperfusion Injury
This protocol describes the methodology to assess the effect of this compound on myocardial infarct size in a dog model of ischemia-reperfusion.
Materials:
-
This compound
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Saline (vehicle)
-
Mongrel dogs of either sex (8-12 kg)
-
Surgical instruments for thoracotomy
-
Coronary artery occluder
-
Electrocardiogram (ECG) monitor
-
Post-mortem tissue staining agents (e.g., triphenyltetrazolium (B181601) chloride)
Procedure:
-
Animal Preparation: Anesthetize the dogs and maintain a surgical plane of anesthesia throughout the procedure.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Isolate a segment of the left circumflex coronary artery.
-
Instrumentation: Place a hydraulic occluder around the isolated artery segment. Monitor ECG continuously.
-
This compound Infusion: Begin an intravenous infusion of this compound at a dose of 10 mg/kg over 90 minutes.[1] For the control group, infuse an equivalent volume of saline.
-
Coronary Artery Occlusion: After the initiation of the infusion, occlude the coronary artery for 1 hour to induce myocardial ischemia.
-
Reperfusion: After 1 hour of occlusion, release the occluder to allow for 5 hours of reperfusion.[1]
-
Termination and Tissue Collection: At the end of the reperfusion period, euthanize the animal and excise the heart.
-
Infarct Size Determination: Perfuse the coronary arteries with saline and then ligate the previously occluded artery. Perfuse the remainder of the coronary vasculature with a suitable dye. Slice the ventricles and incubate in a solution of triphenyltetrazolium chloride to differentiate between infarcted and viable tissue.
-
Data Analysis: Quantify the area of the left ventricle at risk and the area of infarction. Express the infarct size as a percentage of the at-risk area.[1]
Experimental Workflow
The following diagram outlines the experimental workflow for the canine myocardial reperfusion injury study.
Caption: Workflow for canine myocardial reperfusion injury study.
References
- 1. Evaluation of this compound on cardiovascular leukotriene D4 receptors and myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of LY203647
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY203647 is characterized as a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][2] Cysteinyl leukotrienes are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. They elicit a range of biological effects, including bronchoconstriction, increased vascular permeability, and the recruitment of eosinophils. This compound exerts its pharmacological effects by competitively binding to the Cysteinyl Leukotriene Receptor 1 (CysLT1R), thereby inhibiting the downstream signaling cascades initiated by LTD4 and LTE4.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing its mechanism of action, recommended concentrations for cell-based assays, and protocols for key experimental procedures.
Mechanism of Action
This compound functions as a competitive antagonist at the CysLT1 receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gq/11 pathway. Upon activation by its endogenous ligands (LTD4 and LTE4), the CysLT1R initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including smooth muscle contraction, inflammation, and cellular proliferation. This compound blocks the initial step of this pathway by preventing the binding of LTD4 and LTE4 to the CysLT1R.
Signaling Pathway Diagram
Caption: CysLT1R signaling and this compound inhibition.
Recommended In Vitro Concentrations
Quantitative data on the in vitro activity of this compound is not extensively available in the public domain. However, based on the activity of other well-characterized CysLT1R antagonists, the following table provides representative concentration ranges for various in vitro assays. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
| Assay Type | Target Cell/System | Parameter | Representative Concentration Range | Reference Compound(s) |
| Receptor Binding Assay | Membranes from cells expressing CysLT1R | Ki (nM) | 0.1 - 10 nM | Zafirlukast |
| Calcium Mobilization Assay | CysLT1R-expressing cells (e.g., U937, HL-60) | IC50 (nM) | 1 - 50 nM | Ablukast, Zafirlukast |
| Leukotriene Release Assay | Mast cells, eosinophils | IC50 (nM) | 10 - 500 nM | Ablukast |
| Cell Viability/Proliferation Assay | Various cell lines | IC50 (µM) | >10 µM (for off-target effects) | Zafirlukast |
| Eosinophil Chemotaxis Assay | Isolated primary eosinophils | IC50 (nM) | 5 - 100 nM | General CysLT1R Antagonists |
Experimental Protocols
Receptor Binding Assay
This assay determines the binding affinity of this compound to the CysLT1 receptor.
Materials:
-
Membrane preparations from cells overexpressing human CysLT1R
-
Radiolabeled LTD4 (e.g., [3H]LTD4)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
In a microplate, combine the cell membrane preparation, [3H]LTD4 at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding determination, include wells with a high concentration of unlabeled LTD4.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit LTD4-induced intracellular calcium release.
Materials:
-
CysLT1R-expressing cells (e.g., U937, HL-60, or transfected cell lines)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
LTD4
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed cells in a 96-well black, clear-bottom microplate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound and incubate for 15-30 minutes at 37°C.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of LTD4 (typically at its EC80) to stimulate calcium release.
-
Immediately measure the fluorescence intensity over time.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for this compound in vitro assays.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the potential cytotoxicity of this compound at higher concentrations.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.
Conclusion
This compound is a valuable tool for studying the role of the CysLT1 receptor in various physiological and pathological processes. The protocols and concentration ranges provided in these application notes serve as a starting point for the in vitro characterization of this compound. It is essential for researchers to optimize these protocols for their specific experimental systems to obtain reliable and reproducible data.
References
- 1. Leukotriene D4-induced increases in cytosolic calcium in THP-1 cells: dependence on extracellular calcium and inhibition with selective leukotriene D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene D4-induced mobilization of intracellular Ca2+ in epithelial cells is critically dependent on activation of the small GTP-binding protein Rho - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Dependent Response of LY203647 in the Pithed Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the experimental investigation of the dose-dependent response of LY203647 in the pithed rat model. This compound is a selective and potent antagonist of the cysteinyl leukotriene receptors, specifically targeting the CysLT1 receptor, thereby inhibiting the physiological effects of leukotrienes D4 (LTD4) and E4 (LTE4). The pithed rat is an established in vivo model for cardiovascular research, as the destruction of the central nervous system eliminates reflex autonomic regulation, allowing for the direct assessment of drug effects on the peripheral cardiovascular system. In this model, LTD4 induces a pressor response, which can be dose-dependently antagonized by this compound.
Data Presentation
| Parameter | Value | Unit |
| Drug | This compound | - |
| Model | Pithed Rat | - |
| Agonist | Leukotriene D4 (LTD4) | - |
| Effect Measured | Antagonism of LTD4-induced pressor response | - |
| ED50 | 7.5 (95% Confidence Interval: 6.0-9.5) | mg/kg, i.v. |
| Effective Dose Range for Inhibition | 1 - 10 | mg/kg, i.v. |
Caption: Summary of the dose-dependent response of this compound in the pithed rat model.
Signaling Pathway
The mechanism of action of this compound involves the blockade of the CysLT1 receptor, preventing the downstream signaling cascade initiated by the binding of leukotriene D4 (LTD4). This signaling is crucial in mediating vasoconstriction and other inflammatory responses.
Caption: Signaling pathway of LTD4 and its antagonism by this compound.
Experimental Protocols
The following is a detailed protocol for investigating the dose-dependent response of this compound in the pithed rat model.
I. Animal Preparation
-
Animal Model: Male Sprague-Dawley rats (250-350 g) are commonly used.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., sodium pentobarbital, 60 mg/kg, i.p., or isoflurane).
-
Tracheal Cannulation: Cannulate the trachea to facilitate artificial respiration.
-
Pithing:
-
Insert a stainless steel rod (pithing rod) through the orbit and foramen magnum (B12768669) into the vertebral canal to destroy the brain and spinal cord.
-
This procedure eliminates central nervous system and reflex control of the cardiovascular system.
-
-
Artificial Respiration: Immediately commence artificial respiration with room air using a rodent ventilator (e.g., 60-80 strokes/min, tidal volume of 1 ml/100 g body weight).
-
Vagotomy: Perform a bilateral vagotomy to eliminate vagal reflexes.
-
Catheterization:
-
Cannulate a carotid artery for continuous monitoring of arterial blood pressure.
-
Cannulate a jugular vein for intravenous administration of drugs.
-
-
Stabilization: Allow the preparation to stabilize for at least 20-30 minutes until a steady baseline blood pressure is achieved.
II. Experimental Workflow for Dose-Response Study
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP).
-
LTD4 Administration (Control Response):
-
Administer a bolus intravenous injection of a submaximal dose of LTD4 that elicits a consistent and reproducible pressor response.
-
Record the peak increase in MAP.
-
Allow the blood pressure to return to baseline. Repeat LTD4 administration to ensure the pressor response is stable.
-
-
This compound Administration (Dose-Dependent Antagonism):
-
Administer the first dose of this compound (e.g., 1 mg/kg, i.v.).
-
Wait for a predetermined period (e.g., 5-10 minutes) to allow for drug distribution.
-
Administer the same dose of LTD4 and record the peak pressor response.
-
Administer increasing cumulative or single doses of this compound (e.g., 3 mg/kg, 10 mg/kg, i.v.).
-
After each dose of this compound, challenge with LTD4 and record the pressor response.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the LTD4-induced pressor response for each dose of this compound.
-
Plot the percentage inhibition against the logarithm of the dose of this compound to generate a dose-response curve.
-
Calculate the ED50 value (the dose of this compound that produces 50% of the maximal inhibition of the LTD4 pressor response).
-
Caption: Experimental workflow for the pithed rat study.
Application Notes and Protocols for Intravenous Administration of LY203647 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY203647 is a potent and selective antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1] These cysteinyl leukotrienes are inflammatory mediators involved in various physiological and pathological processes, including bronchoconstriction, vascular permeability, and inflammatory cell recruitment. As such, this compound has been investigated in preclinical animal models for its therapeutic potential in conditions like asthma and endotoxic shock.[2][3]
These application notes provide a comprehensive overview of the intravenous administration of this compound in animal models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of intravenously administered this compound in various animal models.
Table 1: Pharmacodynamic Efficacy of Intravenous this compound
| Animal Model | Endpoint | This compound Dose | Efficacy |
| Pithed Rat | Antagonism of LTD4-induced pressor response | ED50: 7.5 mg/kg | Dose-dependent antagonism of LTD4-induced pressor responses.[2] |
| Anesthetized Rat | Endotoxic Shock (Salmonella enteritidis) | 30 mg/kg | Attenuated endotoxin-induced hemoconcentration, hypotension, and lymphopenia.[4] |
| Anesthetized Dog | Antagonism of LTD4-induced hemodynamic effects | 1-10 mg/kg | Dose-related inhibition of myocardial and systemic hemodynamic effects of LTD4.[2] |
| Anesthetized Pig | Endotoxic Shock (E. coli) | 30 mg/kg bolus, followed by 10 mg/kg/h infusion | Significantly improved post-endotoxin pO2 and transiently improved superior mesenteric arterial flow. Reduced lung extravascular wet-to-dry weight ratios.[3] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intravenous Administration
Objective: To prepare a sterile solution of this compound suitable for intravenous injection in animal models.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or 5% dextrose solution
-
Sterile vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound and the specific requirements of the study. Sterile saline or 5% dextrose are common choices for intravenous formulations.
-
Preparation of Stock Solution (if necessary): If this compound is not readily soluble in the chosen aqueous vehicle, a stock solution in a suitable solvent may be required. However, for direct intravenous administration, it is preferable to formulate the compound directly in the infusion vehicle to avoid potential toxicity from co-solvents.
-
Direct Solubilization (Recommended):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, add the desired volume of sterile saline or 5% dextrose.
-
Gradually add the this compound powder to the vehicle while vortexing to facilitate dissolution.
-
Visually inspect the solution to ensure complete dissolution and the absence of particulate matter.
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial to ensure the sterility of the final product for intravenous administration.
-
-
Storage: The prepared solution should be used immediately. If short-term storage is necessary, stability studies should be conducted to determine appropriate storage conditions and duration.
Note: The exact formulation and vehicle used in specific preclinical studies with this compound are not consistently reported in the available literature. Therefore, solubility and stability testing of the intended formulation is highly recommended before in vivo administration.
Protocol 2: Intravenous Administration of this compound to Rodents (Tail Vein Injection)
Objective: To administer the prepared this compound solution to mice or rats via the lateral tail vein.
Materials:
-
Prepared sterile this compound solution
-
Animal restrainer appropriate for the species and size
-
Warming device (e.g., heat lamp, warming pad)
-
Sterile syringes (1 mL or smaller) with appropriate gauge needles (27-30G for mice, 25-27G for rats)
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Accurately weigh the animal to determine the correct injection volume.
-
Warm the animal for 5-10 minutes using a warming device to induce vasodilation of the tail veins, making them more visible and accessible. Care must be taken to avoid overheating the animal.
-
-
Restraint:
-
Place the animal in a suitable restrainer. Proper restraint is essential for the safety of both the animal and the researcher and ensures accurate needle placement.
-
-
Injection Site Preparation:
-
Gently clean the tail with a 70% alcohol wipe.
-
-
Injection:
-
Load the syringe with the calculated volume of this compound solution, ensuring there are no air bubbles.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful entry may be indicated by a flash of blood in the needle hub.
-
Slowly and steadily inject the solution. If swelling or significant resistance is observed, the needle is likely not in the vein. In such a case, withdraw the needle, apply gentle pressure to the site, and attempt the injection at a more proximal location.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a CysLT1 receptor antagonist.
Experimental Workflow for Intravenous Administration
Caption: Workflow for intravenous administration of this compound in animal models.
References
Application Notes and Protocols for Antagonizing LTD4-Induced Pressor Responses with LY203647
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene D4 (LTD4) is a potent lipid mediator of the cysteinyl leukotriene (CysLT) family, known to play a significant role in the pathophysiology of various inflammatory conditions, including asthma and cardiovascular diseases. One of its notable physiological effects is the induction of vasoconstriction, leading to an increase in blood pressure, commonly referred to as a pressor response. LY203647 has been identified as a selective and potent antagonist of the CysLT1 receptor, the primary receptor through which LTD4 exerts its pressor effects.[1][2] These application notes provide detailed protocols for utilizing this compound to antagonize LTD4-induced pressor responses in a preclinical in vivo model, along with data presentation and visualization of the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in antagonizing LTD4-induced effects.
Table 1: In Vivo Antagonism of LTD4-Induced Pressor Response in Pithed Rats
| Treatment Group | Dose of this compound (mg/kg, i.v.) | ED50 (mg/kg, i.v.) with 95% Confidence Interval | Reference |
| Pithed Rat | Dose-dependent | 7.5 (6.0-9.5) | [1] |
Table 2: Attenuation of Endotoxin-Induced Hypotension in Anesthetized Rats
| Treatment Group | Dose of this compound (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) at 60 min post-endotoxin (mean ± SEM) | Change in Mean Arterial Pressure (mmHg) at 90 min post-endotoxin (mean ± SEM) | Reference |
| Endotoxin + Vehicle | - | -56 ± 9 | -60 ± 9 | [3] |
| Endotoxin + this compound | 30 | -29 ± 5 | -42 ± 4 | [3] |
*P < 0.05 compared to vehicle control.
Signaling Pathways
The following diagrams illustrate the signaling pathway of LTD4-induced pressor responses and the mechanism of antagonism by this compound.
Caption: LTD4 signaling pathway leading to vasoconstriction and its antagonism by this compound.
Experimental Protocols
Protocol 1: Antagonism of LTD4-Induced Pressor Response in the Pithed Rat
This protocol describes the in vivo evaluation of this compound's ability to antagonize the pressor effects of intravenously administered LTD4 in a pithed rat model. The pithed rat preparation eliminates central nervous system and reflex autonomic influences on the cardiovascular system.
Materials:
-
Male Wistar rats (250-300g)
-
Urethane (B1682113) anesthesia
-
Pithing rod
-
Tracheal cannula
-
Carotid artery and jugular vein cannulas
-
Pressure transducer and recording system (e.g., PowerLab)
-
Infusion pump
-
Leukotriene D4 (LTD4)
-
This compound
-
Saline (0.9% NaCl)
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.2 g/kg, i.p.).
-
Perform a tracheotomy and insert a tracheal cannula to ensure a clear airway.
-
Cannulate the right carotid artery with a heparinized saline-filled cannula connected to a pressure transducer for continuous monitoring of arterial blood pressure.
-
Cannulate the right jugular vein for intravenous administration of drugs.
-
Pith the rat by inserting a stainless-steel rod through the orbit and down the spinal canal to destroy the brain and spinal cord.
-
Immediately begin artificial respiration with room air.
-
Allow the animal's blood pressure to stabilize for at least 20 minutes before drug administration.
-
-
Drug Administration and Data Collection:
-
Administer a bolus intravenous injection of LTD4 (e.g., 1 µg/kg) and record the maximal increase in mean arterial pressure (MAP).
-
Allow the blood pressure to return to baseline.
-
Administer this compound intravenously at the desired dose (e.g., 1, 3, 10 mg/kg).
-
After a 10-minute pre-treatment period with this compound, administer the same dose of LTD4 again.
-
Record the maximal increase in MAP.
-
Repeat this procedure with different doses of this compound to establish a dose-response curve for the antagonism.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the LTD4-induced pressor response for each dose of this compound.
-
Determine the ED50 (the dose of this compound that causes 50% inhibition of the LTD4 response) using non-linear regression analysis.
-
Caption: Experimental workflow for assessing the antagonism of LTD4-induced pressor responses.
Protocol 2: Receptor Binding Assay for this compound at the CysLT1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CysLT1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CysLT1 receptor (e.g., U937 cells)
-
[³H]-LTD4 (radioligand)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 10 mM CaCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Assay Setup:
-
In a 96-well filter plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-LTD4 (at a concentration near its Kd), and 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled LTD4 (e.g., 10 µM), 25 µL of [³H]-LTD4, and 50 µL of cell membrane suspension.
-
Competition: 25 µL of varying concentrations of this compound, 25 µL of [³H]-LTD4, and 50 µL of cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of [³H]-LTD4) using non-linear regression.
-
Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the CysLT1 receptor binding assay.
References
- 1. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Leukotriene D4 inhibits cardiovascular responses to sympathetic stimulation, angiotensin and vasopressin in the pithed spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY203647 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and use of LY203647 in cell culture experiments. This compound is a selective and potent antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors, making it a valuable tool for investigating the roles of these inflammatory mediators in various biological processes.[1]
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases such as asthma.[2] They exert their effects by binding to specific G-protein coupled receptors, primarily the CysLT1 receptor. Activation of this receptor triggers a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and inflammation.[2][3] this compound acts by competitively blocking the CysLT1 receptor, thereby inhibiting the downstream effects of LTD4 and LTE4.[1]
Data Presentation
Table 1: In Vitro Potency of CysLT1 Receptor Antagonists (Reference Data)
| Compound | Assay Type | Cell Line/Tissue | Agonist | IC50 Value |
| Montelukast | Calcium Mobilization | dU937 cells | UTP | 7.7 µM[2] |
| Montelukast | Calcium Mobilization | dU937 cells | UDP | 4.5 µM[2] |
| Pranlukast | Calcium Mobilization | dU937 cells | UTP | 4.3 µM[2] |
| Pranlukast | Inhibition of [3H]LTD4 binding | Guinea pig lung membranes | LTD4 | Ki = 2.4 nM |
| Zafirlukast | Inhibition of [3H]LTD4 binding | Human lung parenchyma | LTD4 | Ki = 0.5 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile, amber microcentrifuge tubes or cryovials
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Precaution: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and DMSO.
-
Solvent Selection: Based on the properties of similar compounds, DMSO is the recommended solvent for preparing a stock solution of this compound.
-
Concentration: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to cell cultures.
-
Calculation:
-
Determine the molecular weight (MW) of this compound from the manufacturer's specifications.
-
Use the following formula to calculate the mass of this compound required: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )
-
-
Dissolution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of this compound powder and transfer it to a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in amber vials at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: General Cell Culture Treatment with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
Sterile pipette tips and culture vessels
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. This is crucial to control for any effects of the solvent on the cells. The final concentration of DMSO in the culture medium should ideally be below 0.1% to avoid toxicity.
-
-
Cell Treatment:
-
Remove the old medium from the cultured cells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period, depending on the specific assay being performed.
-
Downstream Analysis: Following incubation, proceed with the planned cellular analysis, such as cell viability assays, gene expression analysis, or functional assays.
Protocol 3: In Vitro LTD4-Induced Calcium Mobilization Assay
This assay is used to determine the antagonistic activity of this compound by measuring its ability to inhibit LTD4-induced increases in intracellular calcium.
Materials:
-
CysLT1 receptor-expressing cells (e.g., U937, CHO-K1 cells stably expressing the receptor)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
LTD4 (agonist)
-
This compound working solutions
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the CysLT1-expressing cells into a 96-well black, clear-bottom microplate and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator and Pluronic F-127 in HBSS according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add different concentrations of this compound working solutions to the wells. Include a vehicle control and a positive control (no antagonist).
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the microplate in a fluorescence plate reader capable of kinetic reading.
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration of LTD4 to all wells simultaneously using an automated injector if available.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) to determine the intracellular calcium concentration.
-
Plot the dose-response curve for this compound's inhibition of the LTD4-induced calcium signal to determine its IC50 value.
-
Mandatory Visualization
Caption: LTD4 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
Application Notes and Protocols: LY203647 Solubility and Use in DMSO Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY203647 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions. By blocking the binding of LTD₄ and LTE₄ to CysLT1R, this compound effectively inhibits the downstream signaling pathways that lead to bronchoconstriction, inflammation, and other allergic and hypersensitivity responses. These application notes provide detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO), guidelines for its use in experimental settings, and an overview of its mechanism of action.
Quantitative Data Summary
Due to the limited availability of precise public data on the solubility of this compound in DMSO, the following table provides a recommended starting point for solubility determination and typical concentration ranges for experimental use.
| Parameter | Value | Notes |
| Recommended Starting Concentration for Solubility Testing | 10 mg/mL in DMSO | This is a conservative starting point. Higher concentrations may be achievable. |
| Typical Stock Solution Concentration | 1-10 mM in DMSO | Dependent on experimentally determined solubility. |
| Typical In Vitro Working Concentration | 1-10 µM | Final concentration in cell culture media. |
| Typical In Vivo Dose Range | 1-30 mg/kg | Route of administration and animal model will influence the optimal dose.[1] |
| Final DMSO Concentration in In Vitro Assays | <0.5% (v/v) | To minimize solvent-induced cytotoxicity. |
Signaling Pathway of this compound Action
This compound exerts its pharmacological effects by competitively inhibiting the binding of cysteinyl leukotrienes, primarily LTD₄, to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This blockade prevents the activation of downstream signaling cascades that are responsible for the pathological effects of leukotrienes.
Experimental Protocols
Protocol 1: Empirical Determination of this compound Solubility in DMSO
Objective: To determine the approximate solubility of this compound in DMSO to prepare a saturated stock solution.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh 1-2 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the tube to achieve a high starting concentration (e.g., 10-20 mg/mL).
-
Vortex the tube vigorously for 2-3 minutes at room temperature.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the powder has completely dissolved, add a small, known additional amount of this compound and repeat steps 3 and 4.
-
If undissolved solid remains, incrementally add small, precise volumes of DMSO (e.g., 10 µL at a time), vortexing for 2-3 minutes after each addition, until the solid is completely dissolved. The use of a sonicator for 5-10 minutes can aid in dissolution.
-
The concentration at which the compound fully dissolves is the approximate solubility.
-
For preparing a stock solution, it is recommended to use a concentration slightly below the determined maximum solubility to ensure complete dissolution and stability.
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile, amber glass vial or cryovial
Calculation:
-
To prepare 1 mL of a 10 mM stock solution:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 500 g/mol = 0.005 g = 5 mg
-
Procedure:
-
Accurately weigh 5 mg of this compound powder and transfer it to a sterile amber glass vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex for 2-5 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Protocol 3: Preparation of Working Solutions for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the medium and not the other way around to prevent precipitation.
-
For example, to prepare 1 mL of a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or inversion.
-
-
The final concentration of DMSO in the culture medium should be kept below 0.5% to avoid toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
Important Considerations
-
DMSO Quality: Use high-purity, anhydrous DMSO to prevent degradation of the compound and ensure reproducibility.
-
Storage: this compound stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage. Protect from light and moisture. Avoid repeated freeze-thaw cycles.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and DMSO. DMSO can facilitate the absorption of other chemicals through the skin.
References
Application Notes and Protocols for the Preparation of LY203647 Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY203647 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. These receptors, particularly the cysteinyl leukotriene receptor 1 (CysLT1R), are key players in the inflammatory cascade associated with conditions such as asthma and allergic rhinitis. By blocking the binding of LTD4 and LTE4 to their receptors, this compound effectively inhibits downstream signaling pathways that lead to bronchoconstriction, inflammation, and mucus production. Accurate and consistent preparation of this compound working solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo studies.
These application notes provide detailed protocols for the preparation of this compound working solutions, along with a summary of its relevant properties and a diagram of the signaling pathway it modulates.
Data Presentation
| Property | Value |
| Chemical Name | 1-(2-hydroxy-3-propyl-4-(4-(2-(4-(1H-tetrazol-5-yl)butyl)-2H-tetrazol-5-yl)butoxy)phenyl)ethan-1-one |
| Molecular Formula | C₂₁H₃₀N₈O₃ |
| Molecular Weight | 442.52 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage Conditions | Powder: Store at -20°C for long-term storage. Stock Solution: Store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
| In Vivo Dosage (reported) | 1-10 mg/kg (intravenous) in rats and dogs.[1] |
Signaling Pathway
This compound exerts its pharmacological effect by antagonizing the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, LTD4, to this receptor initiates a signaling cascade that is central to the inflammatory response in allergic diseases.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution, which can then be diluted to the desired working concentration for various assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette and tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM x 1 mL x 442.52 g/mol / 1000 = 4.4252 mg
-
Weigh the compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh out approximately 4.43 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C for short-term storage (up to several weeks) or at -80°C for long-term storage (months to years).[2]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution to a final working concentration in cell culture medium. It is crucial to determine the optimal concentration for your specific cell line and assay through a dose-response experiment. Based on the activity of similar leukotriene D4 receptor antagonists, a starting concentration range of 1-100 nM is recommended.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile pipette and tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy when preparing low nanomolar concentrations, it is advisable to first prepare an intermediate dilution of the 10 mM stock solution.
-
For a 100 µM intermediate stock: Dilute the 10 mM stock 1:100 by adding 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium. Mix well.
-
-
Final Dilution: Prepare the final working solution by diluting the intermediate stock (or the main stock for higher concentrations) into pre-warmed cell culture medium.
-
Example for a 10 nM final concentration from a 100 µM intermediate stock: Perform a 1:10,000 dilution. For 1 mL of final working solution, add 0.1 µL of the 100 µM intermediate stock to 999.9 µL of cell culture medium. To avoid pipetting very small volumes, a serial dilution approach is recommended.
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent toxicity.
-
Workflow Diagram:
Protocol 3: General Guidance for Preparing Formulations for In Vivo Studies
The formulation for in vivo administration will depend on the specific animal model, route of administration, and experimental design. As this compound is soluble in DMSO, a common approach for preclinical studies involves dissolving the compound in DMSO and then diluting it in a suitable vehicle for injection, such as saline or a solution containing solubilizing agents like PEG400 or Tween 80.
Important Considerations:
-
Toxicity: The concentration of DMSO in the final formulation should be minimized to avoid toxicity to the animal.
-
Solubility: Ensure that this compound remains in solution after dilution in the final vehicle. A small pilot study to check for precipitation is recommended.
-
Route of Administration: The choice of vehicle will be influenced by whether the administration is intravenous, intraperitoneal, or oral.
-
Dose-Response: As with in vitro studies, it is crucial to perform a dose-response study to determine the optimal effective dose for your specific model. A starting point could be the reported effective dose range of 1-10 mg/kg.[1]
Disclaimer: These protocols provide general guidance. Researchers should always consult relevant literature and perform their own optimization and validation for their specific experimental conditions. Always handle chemical reagents with appropriate safety precautions.
References
Application Notes and Protocols: Guinea Pig Ileum Contraction Assay for Tachykinin Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Experimental Protocols
Tissue Preparation
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a male Dunkin-Hartley guinea pig (250-350 g) following institutionally approved animal care and use guidelines.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully locate the caecum and identify the terminal ileum.
-
Excise a segment of the ileum approximately 10-15 cm proximal to the ileo-caecal junction.
-
Immediately place the excised tissue in a Petri dish containing freshly prepared, oxygenated Tyrode's solution at room temperature.
-
-
Preparation of Longitudinal Muscle-Myenteric Plexus (LMMP) Strips:
-
Gently flush the lumen of the ileum segment with Tyrode's solution to remove any remaining contents.
-
Thread the ileum onto a glass rod (approximately 3-4 mm in diameter).
-
Using a sterile cotton swab, gently stroke the surface of the ileum from the mesenteric to the anti-mesenteric border. This process allows for the separation of the longitudinal muscle layer containing the myenteric plexus from the underlying circular muscle and mucosa.
-
Carefully peel off the longitudinal muscle-myenteric plexus (LMMP) strip.
-
Cut the LMMP strip into segments of approximately 1.5-2 cm in length.
-
Organ Bath Setup and Data Acquisition
-
Organ Bath Assembly:
-
Suspend the prepared ileum segments in a 10 mL organ bath containing Tyrode's solution.
-
Maintain the organ bath at a constant temperature of 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.
-
Connect one end of the tissue segment to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer.
-
Apply an initial resting tension of 1.0 g to the tissue and allow it to equilibrate for at least 60 minutes. During the equilibration period, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
-
Data Recording:
-
Record the isometric contractions using a suitable data acquisition system (e.g., PowerLab, ADInstruments).
-
The recorded data will be used to measure the amplitude of muscle contractions.
-
Experimental Procedure for Antagonist Evaluation
-
Control Agonist Response:
-
After the equilibration period, elicit a series of control contractions by adding a selective tachykinin receptor agonist to the organ bath. For example, use Substance P (for NK1 receptors) or Neurokinin A (for NK2 receptors) at a concentration that produces a submaximal contraction (e.g., 80% of the maximal response).
-
Establish a stable baseline and reproducible agonist-induced contractions. Wash the tissue between agonist additions and allow it to return to baseline.
-
-
Antagonist Incubation:
-
Introduce the test antagonist (e.g., a representative NK2 receptor antagonist) into the organ bath at a specific concentration.
-
Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 20-30 minutes) to ensure receptor binding equilibrium.
-
-
Challenge with Agonist:
-
In the continued presence of the antagonist, re-introduce the same concentration of the agonist used to establish the control response.
-
Record the resulting contraction. A reduction in the contraction amplitude compared to the control response indicates an antagonistic effect.
-
-
Concentration-Response Curve:
-
To determine the potency of the antagonist (e.g., pA2 value), construct a concentration-response curve. This is achieved by repeating steps 2 and 3 with increasing concentrations of the antagonist.
-
The inhibitory effect of the antagonist is typically expressed as a percentage of the control agonist-induced contraction.
-
Data Presentation
The following tables summarize representative quantitative data for various tachykinin receptor antagonists acting on the guinea pig ileum, as described in the scientific literature.
Table 1: Inhibition of Atropine-Resistant Ascending Excitatory Reflex (AER) in Guinea Pig Ileum Circular Muscle by Tachykinin Receptor Antagonists.[1]
| Antagonist | Receptor Selectivity | Concentration (µM) | Inhibition of Submaximal AER | Inhibition of Maximal AER |
| (+/-)-CP 96,345 | NK1 | 1 | Inhibited | Inhibited |
| GR 94,800 | NK2 | 0.1 - 3.0 | Inhibited | Inhibited |
| SR 48,968 | NK2 | 1.0 | Effective | Effective |
| MEN 10,376 | NK2 | 10 | Inhibited | Inhibited |
| MEN 10,573 | NK2 | 1.0 | Inhibited | Inhibited |
Table 2: Characterization of Tachykinin Receptors in Guinea Pig Ileum Longitudinal Muscle.[2][3]
| Agonist/Antagonist | Receptor Target | Effect/Parameter | Value |
| Substance P | NK1, NK2, NK3 | Induces Contraction | - |
| SR 48968 | NK2 Antagonist | Blocks 5-10% of SP-induced contraction | - |
| Atropine | Muscarinic Antagonist | Blocks NK3-mediated acetylcholine (B1216132) release | pA2 = 9.0 (vs. Neurokinin B) |
| DPDT-SP | NK1/NK3 Antagonist | Competitively blocks Substance P | pA2 = 6.9 |
| Spantide | NK1/NK2 Antagonist | Competitively blocks Substance P | pA2 = 6.7 |
Mandatory Visualizations
Signaling Pathway of Tachykinin-Induced Contraction
References
- 1. Tachykinin NK1 and NK2 receptor antagonists and atropine-resistant ascending excitatory reflex to the circular muscle of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation of multiple neurokinin receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LY203647 in a Porcine Endotoxic Shock Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxic shock, a severe systemic inflammatory response to bacterial endotoxins, remains a significant challenge in critical care medicine, often leading to multiple organ dysfunction and high mortality rates. The pathophysiology of endotoxic shock is complex, involving a cascade of inflammatory mediators, including the sulfidopeptide leukotrienes (LTC4, LTD4, LTE4). These potent mediators contribute to key features of endotoxemia, such as increased vascular permeability, bronchoconstriction, and vasoconstriction.
LY203647 is a novel and selective leukotriene C4/D4 receptor antagonist. By blocking the binding of these inflammatory mediators to their receptors, this compound presents a promising therapeutic strategy to mitigate the detrimental effects of the inflammatory cascade in endotoxic shock. This document provides detailed application notes and protocols for the use of this compound in a porcine model of endotoxic shock, based on published preclinical research. The pig model is highly relevant due to its anatomical and physiological similarities to humans.[1]
Data Presentation
The following tables summarize the key quantitative data from a preclinical study evaluating the efficacy of this compound in a porcine model of endotoxic shock.
Table 1: Study Design and Dosing Regimen
| Group | Treatment | Number of Animals (n) | Endotoxin Infusion | This compound Dosing |
| I (Control) | Saline | 8 | 250 µg/kg | None |
| II (Treatment) | This compound | 8 | 250 µg/kg | 30 mg/kg bolus, then 10 mg/kg/h |
Table 2: Key Physiological Outcomes
| Parameter | Control Group (Group I) | This compound-Treated Group (Group II) | p-value |
| Post-LPS pO2 | Significantly lower | Persistently and significantly improved | < 0.05 |
| Superior Mesenteric Arterial Flow (Qsma) | Decreased | Transiently improved | Not specified |
| Ileal Intramucosal Hydrogen Ion Concentration ([H+]i) | Increased | No significant effect | Not significant |
| Lung Extravascular Wet-to-Dry Weight Ratio | 7.13 ± 0.33 | 5.43 ± 0.09 | < 0.001 |
Experimental Protocols
Porcine Endotoxic Shock Model
This protocol describes the induction of endotoxic shock in pigs to reliably mimic the clinical manifestations of the condition, including hemodynamic instability and respiratory failure.[1]
a. Animal Preparation:
-
Animals: Use healthy pigs (e.g., Yorkshire X) weighing between 13-20 kg.
-
Anesthesia: Anesthetize the pigs with an appropriate agent (e.g., pentobarbital).
-
Ventilation: Mechanically ventilate the animals with 100% O2.
-
Instrumentation:
-
Place a catheter for drug and fluid administration.
-
Insert a probe to measure superior mesenteric arterial flow (Qsma) (e.g., ultrasonic flow probe).
-
Employ tonometry to estimate ileal intramucosal hydrogen ion concentration.
-
b. Induction of Endotoxic Shock:
-
Endotoxin: Use a commercially available lipopolysaccharide (LPS) from E. coli.
-
Infusion: Infuse a total dose of 250 µg/kg of endotoxin.
-
Resuscitation: Concurrently resuscitate with saline at a rate of 1.2 ml/kg/min.
c. Monitoring:
-
Continuously monitor hemodynamic parameters.
-
Measure arterial blood gases, including pO2.
-
Record superior mesenteric arterial flow.
-
Assess ileal intramucosal pH.
Administration of this compound
a. Drug Preparation:
-
Prepare this compound for intravenous administration according to the manufacturer's instructions.
b. Dosing Regimen:
-
Bolus Dose: Administer an initial intravenous bolus of 30 mg/kg of this compound.
-
Continuous Infusion: Immediately following the bolus, commence a continuous intravenous infusion of 10 mg/kg/h for the duration of the experiment.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Endotoxic Shock
The diagram below illustrates the proposed mechanism of action of this compound in mitigating the inflammatory cascade during endotoxic shock. Endotoxin (LPS) triggers the release of arachidonic acid, which is converted to sulfidopeptide leukotrienes (LTC4, LTD4, LTE4). These leukotrienes bind to cysteinyl leukotriene receptors (CysLT) on target cells, leading to a cascade of detrimental effects. This compound acts as a competitive antagonist at these receptors, thereby blocking the downstream signaling.
Caption: Mechanism of action of this compound in endotoxic shock.
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for evaluating this compound in the porcine endotoxic shock model.
Caption: Experimental workflow for the porcine endotoxic shock study.
References
Application Notes and Protocols: Measuring the Effects of LY203647 on Aortic Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY203647 is a selective and potent antagonist of the cysteinyl leukotriene receptors, specifically targeting the effects of leukotriene D4 (LTD4) and LTE4. Leukotrienes are inflammatory mediators that have been shown to be powerful vasoconstrictors, capable of significantly reducing blood flow in various vascular beds, including the coronary arteries and the aorta. In normal anesthetized animal models, LTD4 has been observed to decrease aortic blood flow and stroke volume.[1] The application of this compound is intended to counteract these effects by blocking the LTD4 receptors, thereby preventing or reversing the vasoconstriction and the subsequent reduction in aortic blood flow. These notes provide an overview of the effects of this compound, protocols for its experimental application, and a summary of expected quantitative outcomes.
Data Presentation
The following table summarizes the observed effects of leukotriene D4 (LTD4) on aortic and coronary blood flow and the antagonistic action of compounds like this compound. The data is compiled from various preclinical studies and illustrates the potent vasoconstrictive properties of LTD4 and the efficacy of its antagonists.
| Parameter | Condition | Species | Route of Administration | Observed Effect | Reference |
| Aortic Blood Flow | LTD4 Administration | Rat, Dog | Intravenous | Decrease in aortic blood flow and stroke volume. | [1] |
| Aortic Blood Flow | LTD4 + this compound Pretreatment | Rat, Dog | Intravenous | Dose-dependent inhibition of LTD4-induced reduction in aortic blood flow. | [1] |
| Coronary Blood Flow | LTD4 Administration | Pig | Intracoronary | Significant dose-related reduction in coronary blood flow (up to 81% decrease with 3 µg of LTD4). | [2] |
| Coronary Blood Flow | LTD4 Administration | Dog | Intracoronary | Dose-dependent decrease in coronary blood flow (up to 100% reduction). | [3] |
| Mean Arterial Pressure | LTD4 Administration | Human | Intravenous | Early and transient fall in mean arterial pressure. | [4] |
| Coronary Vascular Resistance | LTD4 Administration | Human | Intravenous | Late increase in coronary vascular resistance. | [4] |
Signaling Pathway
The vasoconstrictive effects of LTD4 are primarily mediated through the Cysteinyl Leukotriene Receptor 1 (CysLT1R) on vascular smooth muscle cells. Activation of this G protein-coupled receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration, ultimately resulting in smooth muscle contraction and vasoconstriction. This compound acts as a competitive antagonist at this receptor, blocking the binding of LTD4 and thereby inhibiting this signaling pathway.
Caption: Signaling pathway of LTD4-induced vasoconstriction and its inhibition by this compound.
Experimental Protocols
The following protocols are generalized methodologies for investigating the effects of this compound on aortic blood flow in a preclinical setting.
In Vivo Measurement of Aortic Blood Flow in an Anesthetized Animal Model
Objective: To determine the effect of this compound on LTD4-induced changes in aortic blood flow.
Materials:
-
This compound
-
Leukotriene D4 (LTD4)
-
Anesthetic agent (e.g., pentobarbital)
-
Saline solution (vehicle)
-
Animal model (e.g., Sprague-Dawley rat or Beagle dog)
-
Ultrasonic flow probe
-
Blood pressure transducer
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent and maintain a stable level of anesthesia throughout the experiment.
-
Surgically expose the ascending aorta or abdominal aorta.
-
Place an ultrasonic flow probe around the aorta to measure blood flow.
-
Insert a catheter connected to a pressure transducer into a major artery (e.g., femoral artery) to monitor blood pressure.
-
Allow the animal to stabilize after the surgical procedures.
-
-
Baseline Measurements:
-
Record baseline aortic blood flow, blood pressure, and heart rate for a sufficient period to establish a stable baseline.
-
-
LTD4 Administration (Control Group):
-
Administer a bolus intravenous (i.v.) injection of LTD4 at a predetermined dose.
-
Continuously record aortic blood flow, blood pressure, and heart rate to observe the vasoconstrictive effects of LTD4.
-
-
This compound Pretreatment and LTD4 Challenge (Treatment Group):
-
In a separate group of animals, administer a dose of this compound (e.g., 1-10 mg/kg, i.v.) prior to the LTD4 challenge.[1]
-
After a suitable pretreatment period, administer the same dose of LTD4 as in the control group.
-
Continuously record all hemodynamic parameters to determine the extent to which this compound antagonizes the effects of LTD4.
-
-
Data Analysis:
-
Calculate the percentage change in aortic blood flow from baseline in both the control and treatment groups.
-
Compare the responses between the two groups to determine the efficacy of this compound.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed effects.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo measurement of this compound effects on aortic blood flow.
Conclusion
This compound demonstrates significant potential in mitigating the vasoconstrictive effects of leukotriene D4, thereby preserving aortic blood flow. The provided protocols offer a foundational approach for researchers to further investigate and quantify the hemodynamic effects of this and similar compounds. Careful adherence to established experimental methodologies and rigorous data analysis are crucial for elucidating the therapeutic potential of LTD4 receptor antagonists in cardiovascular applications.
References
- 1. Cysteinyl leukotriene signaling through perinuclear CysLT1 receptors on vascular smooth muscle cells transduces nuclear calcium signaling and alterations of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronary constriction by leukotriene C4, D4, and E4 in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene D4-induced vasoconstriction of coronary arteries in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic and hemodynamic effects of peptide leukotriene C4 and D4 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Compound Insolubility in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with compounds, such as LY203647, in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, is precipitating when I dilute my DMSO stock solution into my aqueous assay buffer. What is the primary cause of this?
A: Precipitation upon dilution of a concentrated stock in an organic solvent (like DMSO) into an aqueous buffer is a common issue for hydrophobic compounds.[1] This occurs because the compound's solubility dramatically decreases as the percentage of the organic solvent is reduced in the final aqueous solution. The aqueous buffer cannot maintain the compound in a dissolved state at the desired concentration, leading to the formation of a precipitate.
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A: For many cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% to avoid cellular toxicity.[1] However, the tolerance can vary between different cell lines and assay systems, with some tolerating up to 1%.[1] It is best practice to determine the specific tolerance of your experimental system.
Q3: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
A: For ionizable compounds, modifying the pH of the aqueous buffer can significantly enhance solubility.[1][2][3] For acidic compounds, increasing the pH may improve solubility, while for basic compounds, a lower pH might be beneficial.[1] It is essential to ensure that the adjusted pH is compatible with your experimental assay and does not affect the compound's activity or stability.
Q4: Are there any additives I can use in my buffer to increase the solubility of my compound?
A: Yes, solubilizing agents or excipients can be employed to enhance solubility. Surfactants like Tween 80 or Poloxamers can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[1]
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
This guide provides a step-by-step approach to address the precipitation of your compound when diluting it from an organic stock solution into an aqueous buffer.
Step 1: Initial Preparation and Dissolution in Organic Solvent
Proper initial handling of the compound is critical.
-
Equilibration: Before opening, allow the vial containing the lyophilized compound to reach room temperature to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
-
Solvent Addition: Add the calculated volume of a suitable organic solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10-30 mM).[4]
-
Complete Dissolution: Ensure the compound is fully dissolved by vortexing or sonicating the solution. A clear, particle-free solution should be obtained.[1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Bring the vial of the lyophilized compound to room temperature.
-
Briefly centrifuge the vial to pellet all the powder.
-
Add a precise volume of high-purity DMSO to achieve a stock concentration in the range of 10-30 mM.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Serial Dilution into Aqueous Buffer
This protocol minimizes the risk of precipitation by gradually decreasing the solvent concentration.
-
Perform a small-scale test to visually inspect for precipitation before preparing a large volume.[1]
-
Instead of a single large dilution, perform a series of stepwise (serial) dilutions.
-
For example, to achieve a 1:1000 final dilution from a 10 mM stock in DMSO to a 10 µM final concentration in aqueous buffer:
-
First, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Next, dilute this 1 mM intermediate stock 1:10 in your aqueous buffer to get a 100 µM solution.
-
Finally, perform a final 1:10 dilution of the 100 µM solution into the aqueous buffer to reach the target 10 µM concentration.
-
-
Ensure thorough mixing at each dilution step.[1]
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Stock Solution Concentration | 10-30 mM in DMSO | Higher concentrations minimize the volume of organic solvent added to the aqueous buffer.[4] |
| Final DMSO Concentration | < 0.5% (v/v) | This is a general recommendation for cell-based assays to avoid toxicity.[1] Some assays may tolerate up to 1%.[1] |
| Surfactant (Tween 80) Concentration | 0.01-1% (v/v) | Can interfere with cell membranes and some assay readouts.[1] |
Visualizations
Caption: Troubleshooting workflow for addressing compound insolubility.
Caption: Experimental workflow for preparing the final solution via serial dilution.
References
Optimizing LY203647 Dosage for Canine Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of LY203647 in canine studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and potent antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors.[1][2] By blocking these receptors, this compound inhibits the downstream signaling pathways that mediate inflammatory processes, bronchoconstriction, and other physiological responses associated with leukotriene activity.
Q2: What is a recommended starting dose for this compound in dogs?
A2: For intravenous (IV) administration, studies have used doses ranging from 1 to 10 mg/kg.[2] An IV infusion of 10 mg/kg over 90 minutes has been shown to effectively antagonize the hemodynamic effects of LTD4 for up to 6 hours in dogs.[2]
For oral administration, specific data for this compound is limited. However, based on dosages of other leukotriene receptor antagonists used in canines, a starting dose in the range of 0.5 to 5 mg/kg, administered once or twice daily, can be considered for initial studies. For example, montelukast (B128269) has been used at 0.5-1.0 mg/kg once daily, and zafirlukast (B1683622) at approximately 5 mg/kg twice daily. It is crucial to perform dose-finding studies to determine the optimal oral dose for your specific experimental model.
Q3: How should this compound be formulated for administration?
A3: For intravenous administration, this compound should be dissolved in a suitable sterile vehicle for injection. The specific vehicle used in published studies is not always detailed, so preliminary formulation work to ensure solubility and stability is recommended.
For oral administration, the formulation can significantly impact bioavailability. This compound is a tetrazole-containing compound, and for poorly soluble drugs, formulation strategies may include:
-
Suspension in a vehicle: For preclinical studies, suspending the compound in a vehicle like 0.5% methylcellulose (B11928114) is a common approach.
-
Capsules: The powdered drug can be filled into gelatin capsules.
-
Palatable formulation: For long-term studies, compounding the drug into a palatable chewable formulation may improve compliance.
It is important to note that the oral bioavailability of a similar leukotriene D4 antagonist in dogs was found to be dose-dependent, with dissolution being a rate-limiting factor at lower doses.[1] Therefore, ensuring adequate dissolution is key for oral formulations.
Q4: What are the potential adverse effects of this compound in dogs?
In humans, this class of drugs has been associated with gastrointestinal upset and, less commonly, with neuropsychiatric effects such as agitation or behavioral changes. Researchers should carefully monitor animals for any signs of adverse events, including changes in appetite, vomiting, diarrhea, or behavior.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | Inadequate Dose | - IV: Increase the dose within the 1-10 mg/kg range. Consider a loading dose followed by a continuous infusion to maintain steady-state concentrations. - Oral: Increase the dose. Due to potentially low and variable oral bioavailability, significant dose escalation may be necessary. A study with a similar compound showed bioavailability ranging from 4-50% at doses from 2 to 800 mg/kg.[1] |
| Poor Oral Bioavailability | - Formulation: If using a powder suspension, ensure it is well-mixed before each administration. Consider micronizing the compound to improve dissolution. For solid dosage forms, ensure they are appropriate for the size of the dog. - Food Effect: The presence of food can significantly alter drug absorption. Conduct pilot studies in both fasted and fed states to determine the optimal administration condition. | |
| Gastrointestinal Upset (Vomiting, Diarrhea) | Drug-Related Side Effect | - Administer the oral dose with a small amount of food to see if it mitigates GI upset (be aware this may alter bioavailability). - Divide the total daily dose into smaller, more frequent administrations. - If symptoms persist, consider reducing the dose or discontinuing the drug. |
| Inconsistent Results Between Animals | Variability in Oral Absorption | - Standardize the administration procedure, including the formulation, time of day, and feeding schedule. - Ensure accurate dosing for each animal's body weight. - For oral studies, consider using a larger number of animals to account for inter-individual variability. |
Data Presentation
Table 1: Intravenous Dosage of this compound in Canine Studies
| Parameter | Value | Reference |
| Dose Range | 1 - 10 mg/kg | [2] |
| Effective Infusion Dose | 10 mg/kg over 90 min | [2] |
| Duration of Action | ~6 hours | [2] |
Table 2: Oral Dosage of Other Leukotriene Receptor Antagonists in Canine Studies (for extrapolation)
| Drug | Dosage | Reference |
| Montelukast | 0.5 - 1.0 mg/kg, once daily | |
| Zafirlukast | 5 mg/kg, twice daily | [5] |
| Zafirlukast | Weight-based: <11.4 kg: 5 mg, q12h 11.4-22.3 kg: 10 mg, q12h 22.7-34.1 kg: 20 mg, q12h >34.1 kg: 30 mg, q12h | [2] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound
-
Formulation:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., DMSO) at a high concentration.
-
For infusion, further dilute the stock solution in a sterile isotonic saline or 5% dextrose solution to the final desired concentration for administration. The final concentration of the organic solvent should be minimized.
-
-
Animal Preparation:
-
Acclimate beagle dogs to the laboratory environment.
-
Fast the animals overnight with free access to water.
-
On the day of the experiment, record the body weight of each animal.
-
Place an intravenous catheter in a suitable vein (e.g., cephalic vein) for drug administration and blood sampling.
-
-
Drug Administration:
-
Administer this compound as a bolus injection or a constant rate infusion over a specified period (e.g., 90 minutes).
-
The dose should be calculated based on the animal's body weight (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma, and store the plasma at -80°C until analysis.
-
-
Data Analysis:
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 2: Oral Administration of this compound
-
Formulation:
-
Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose in water. Ensure the suspension is homogenous by thorough mixing before each administration.
-
Alternatively, the required dose of this compound powder can be weighed and placed into gelatin capsules.
-
-
Animal Preparation:
-
Follow the same animal preparation steps as in the intravenous protocol. The effect of food should be considered, so studies may be conducted in either fasted or fed states.
-
-
Drug Administration:
-
Administer the this compound suspension or capsule orally. For suspensions, administration can be performed via oral gavage.
-
Follow the administration with a small, consistent volume of water to ensure the entire dose is swallowed.
-
-
Sample Collection:
-
Collect blood samples at appropriate time points to capture the absorption phase (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process and store plasma samples as described in the intravenous protocol.
-
-
Data Analysis:
-
Analyze plasma concentrations and calculate pharmacokinetic parameters.
-
If intravenous data is available, calculate the oral bioavailability.
-
Visualizations
Caption: LTD4 Signaling Pathway and this compound Inhibition.
Caption: Canine Pharmacokinetic Study Workflow.
Caption: Troubleshooting Logic for In Vivo Studies.
References
- 1. Rate-limiting steps in oral absorption of a leucotriene D4 antagonist in the beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of canine atopic dermatitis with zafirlukast, a leukotriene-receptor antagonist: a single-blinded, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene inhibition in small animal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pranlukast, a leukotriene receptor antagonist, prolongs the duration of the migrating motor complex in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
Technical Support Center: Investigating Potential Off-Target Effects of LY203647
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results or potential off-target effects during experiments with LY203647.
Troubleshooting Guide
This guide is designed to help you navigate common experimental issues that may arise from the use of this compound and to determine if off-target effects could be a contributing factor.
Q: My cells are showing a phenotype that I can't explain by the inhibition of the leukotriene receptor pathway. What could be the cause?
A: While this compound is a known antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors, unexpected cellular phenotypes could be indicative of off-target effects. Here is a step-by-step approach to investigate this:
-
Confirm On-Target Activity: First, ensure that you are observing the expected on-target effect in your experimental system. For example, you can pre-treat your cells with this compound and then stimulate them with LTD4. You should observe a blunting of the LTD4-induced response (e.g., calcium mobilization or downstream signaling). This confirms that the compound is active at its intended target in your specific cell type and experimental conditions.
-
Dose-Response Analysis: Perform a dose-response curve for both the on-target effect and the unexpected phenotype. If the unexpected phenotype occurs at a significantly different concentration than the on-target effect, it may suggest an off-target interaction.
-
Use a Structurally Unrelated Antagonist: To confirm that the unexpected phenotype is not a general consequence of blocking the leukotriene pathway, use a structurally distinct LTD4/LTE4 receptor antagonist. If the unexpected phenotype is only observed with this compound, it is more likely to be an off-target effect of that specific compound.
-
Rescue Experiment: If possible, perform a rescue experiment. For example, if the unexpected phenotype is a decrease in cell viability, try to see if this can be reversed by adding a downstream component of a pathway you suspect might be inhibited off-target.
-
Broad-Spectrum Profiling: If the above steps suggest an off-target effect, consider a broader profiling assay. A kinase screen, such as a KINOMEscan™, can reveal interactions with a wide range of kinases. Similarly, a receptor binding screen can identify interactions with other G-protein coupled receptors (GPCRs) or ion channels.
Q: I'm observing unexpected cell death in my cultures treated with this compound. How can I troubleshoot this?
A: Unexpected cytotoxicity is a common concern with small molecule inhibitors. Here's a workflow to address this issue:
-
Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration of this compound that causes 50% cell death (IC50).
-
Compare with On-Target IC50: Compare the cytotoxic IC50 with the IC50 for its on-target activity (inhibition of LTD4-induced signaling). A large window between the on-target and cytotoxic concentrations suggests a better therapeutic index. If the values are close, off-target toxicity is a concern.
-
Apoptosis vs. Necrosis: To understand the mechanism of cell death, perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry). This can provide clues about the potential off-target pathways involved.
-
Control Compound: As a negative control, use a vehicle-treated group (e.g., DMSO). As a positive control for cytotoxicity, you can use a known cytotoxic agent like staurosporine.
-
Literature Search: While direct off-target data for this compound is limited, review literature on other leukotriene receptor antagonists for any reported cytotoxic effects, which might provide clues.
Frequently Asked Questions (FAQs)
Q: What are off-target effects?
A: Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary, intended target. These interactions can lead to unexpected biological responses, side effects, or toxicity. For a highly selective compound, the concentration required to engage off-targets is significantly higher than the concentration needed for the on-target effect.
Q: Why are off-target effects a concern in research?
Q: How can I assess the selectivity of this compound?
Q: Are there any known off-target effects for the class of leukotriene receptor antagonists?
A: Some leukotriene receptor antagonists have been associated with adverse drug reactions, including neuropsychiatric events such as agitation, aggression, and sleep disturbances.[1][2][3] While the underlying molecular mechanisms for these effects are not fully elucidated, they could potentially be due to off-target interactions within the central nervous system.
Experimental Protocols
1. Kinase Selectivity Profiling (Hypothetical Example)
This protocol outlines a general approach for assessing the interaction of a compound with a large panel of kinases, often performed as a fee-for-service by specialized companies.
-
Principle: A competition binding assay is used where the test compound (this compound) competes with a known, immobilized ligand for binding to a kinase. The amount of kinase bound to the immobilized ligand is quantified, typically by qPCR of a DNA tag linked to the kinase. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.
-
Procedure:
-
The test compound is dissolved in DMSO to a stock concentration (e.g., 10 mM).
-
The compound is screened at a single high concentration (e.g., 10 µM) against a panel of several hundred purified human kinases.
-
The results are reported as "percent of control," where the control is the amount of kinase bound in the presence of DMSO alone. A lower percentage indicates stronger binding of the test compound.
-
For any significant "hits" (e.g., >90% inhibition), a follow-up dose-response experiment is performed to determine the dissociation constant (Kd) or IC50.
-
Hypothetical Kinase Profiling Data for a Test Compound
| Kinase Target | Percent Inhibition at 10 µM | Kd (nM) |
| Kinase A | 98% | 50 |
| Kinase B | 95% | 150 |
| Kinase C | 55% | >10,000 |
| Kinase D | 10% | >10,000 |
2. Cell Viability Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
Hypothetical Cell Viability Data
| This compound Concentration (µM) | Percent Viability |
| 0 (Vehicle) | 100% |
| 1 | 98% |
| 10 | 95% |
| 25 | 70% |
| 50 | 48% |
| 100 | 20% |
Visualizations
References
- 1. Adverse drug reactions of leukotriene receptor antagonists in children with asthma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leukotriene receptor antagonists and risk of neuropsychiatric events in children, adolescents and young adults: a self-controlled case series - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in LY203647 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the leukotriene receptor antagonist, LY203647.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1] Its primary mechanism of action is to competitively block the binding of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) to the CysLT1 receptor.[1][2] By doing so, it inhibits the downstream signaling pathways that lead to inflammatory responses such as bronchoconstriction, increased vascular permeability, and mucus secretion.[1][3]
Q2: What are the common in vitro and in vivo models used to study this compound?
-
In Vitro : Common in vitro models include isolated tissue preparations, such as the guinea pig ileum, trachea, and lung parenchyma, to assess the antagonist activity against LTD4-induced contractions.[4][5][6][7] Cell-based assays using CysLT1-expressing cell lines are also used to measure inhibition of leukotriene-induced calcium mobilization.[8][9]
-
In Vivo : Animal models are crucial for evaluating the efficacy of this compound in a physiological context.[10] Commonly used species include rats, dogs, and pigs to study the effects on LTD4-induced hemodynamic changes, bronchoconstriction, and endotoxic shock.[5][10][11]
Q3: What are the key sources of variability in this compound experiments?
Variability in experiments with this compound can arise from several factors, including:
-
Reagent Quality and Handling: Purity of this compound, proper solubilization, and storage are critical.
-
Experimental Model System: Health and genetic background of animals, cell line passage number, and tissue viability can all contribute to variability.[8]
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and improper vehicle controls can lead to unreliable data.[12]
-
Data Acquisition and Analysis: Subjectivity in endpoint measurement and inappropriate statistical analysis can obscure true effects.
Troubleshooting Guides
In Vitro Experimentation
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent dose-response curve in guinea pig ileum assay | 1. Tissue Viability: The ileum tissue may have lost its responsiveness due to improper handling or prolonged experiment time. 2. This compound Solubility: The compound may not be fully dissolved in the vehicle, leading to inaccurate concentrations. 3. Agonist (LTD4) Degradation: The leukotriene D4 solution may have degraded over time. | 1. Ensure the Tyrode's solution is continuously aerated and maintained at 37°C.[4] Handle the tissue gently to avoid damage.[6][13] 2. Prepare fresh stock solutions of this compound for each experiment. Use a suitable solvent like DMSO and ensure the final concentration in the organ bath is not toxic to the tissue.[8] 3. Prepare fresh LTD4 solutions and keep them on ice. |
| High background or no signal in cell-based calcium flux assays | 1. Cell Health: Cells may be unhealthy or have low CysLT1 receptor expression. 2. Dye Loading Issues: Inefficient loading of calcium-sensitive dyes (e.g., Fura-2 AM, Fluo-4 AM). 3. Vehicle Effects: The vehicle (e.g., DMSO) may be interfering with the assay. | 1. Perform a cell viability assay (e.g., Trypan Blue) and check the passage number of the cells.[8] 2. Optimize dye loading concentration and incubation time. Ensure cells are washed properly to remove excess dye.[8] 3. Test the effect of the vehicle alone on calcium signaling. Keep the final vehicle concentration consistent across all wells and as low as possible.[8] |
| Observed effect is not reversible with excess agonist | Off-Target Effects: this compound might be interacting with other receptors or signaling pathways at the concentrations used. | 1. Perform a rescue experiment by adding a high concentration of LTD4 to see if it can overcome the antagonist effect.[9] 2. Use a structurally different CysLT1 receptor antagonist as a control.[9] 3. Test the effect of this compound in a cell line that does not express the CysLT1 receptor.[8] |
In Vivo Experimentation
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of efficacy in animal models despite in vitro potency | 1. Poor Bioavailability: this compound may have low oral bioavailability or rapid metabolism in the chosen animal model. 2. Species Differences: The pharmacology of the CysLT1 receptor and the metabolism of this compound may differ between species. 3. Inappropriate Dosing Regimen: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations. | 1. Review pharmacokinetic data for this compound in the specific animal model, if available. Consider alternative routes of administration (e.g., intravenous). 2. Consult literature for studies using this compound or similar compounds in your animal model.[8] 3. Perform a dose-ranging study to determine the optimal dose and dosing interval. |
| High variability in animal responses | 1. Animal Health and Stress: Underlying health issues or stress can significantly impact physiological responses. 2. Inconsistent Drug Administration: Variations in the volume or technique of drug administration. 3. Environmental Factors: Differences in housing conditions, diet, or light-dark cycles. | 1. Ensure all animals are healthy and properly acclimated before the experiment. Minimize stress during handling and procedures. 2. Use precise techniques for drug administration and ensure all animals receive the intended dose. 3. Standardize all environmental conditions for the duration of the study. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Preparation | Agonist | This compound Potency (ED50) | Reference |
| Pithed Rat (pressor response) | LTD4 | 7.5 mg/kg (i.v.) | [8] |
Table 2: In Vivo Efficacy of this compound in a Rat Endotoxic Shock Model
| Parameter | Endotoxin (B1171834) Control | This compound (30 mg/kg i.v.) + Endotoxin | % Inhibition by this compound | Reference |
| Hemoconcentration (Hematocrit % at 90 min) | 53.1 ± 1.4 | 45.9 ± 1.1 | Significant Inhibition | [11] |
| Mean Arterial Pressure (mmHg change at 60 min) | -56 ± 9 | -29 ± 5 | Significant Attenuation | [11] |
| Leukocyte Count (cells/µL) | Significant Decrease | Attenuated Decrease | - | [11] |
| Lymphocyte Count | Significant Decrease | Inhibited Decrease | - | [11] |
Experimental Protocols
Protocol 1: Guinea Pig Ileum Contraction Assay for this compound
Objective: To determine the antagonist effect of this compound on LTD4-induced contractions in isolated guinea pig ileum.
Materials:
-
Male Dunkin-Hartley guinea pig (500-900 g)
-
Tyrode's solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
This compound
-
Leukotriene D4 (LTD4)
-
Isolated organ bath system with isotonic force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum.[14] Gently flush the lumen with Tyrode's solution and cut into 2-3 cm segments.[4][6]
-
Tissue Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen gas.[4] Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, washing with fresh Tyrode's solution every 15 minutes.[4][6]
-
Control Response: After equilibration, add increasing concentrations of LTD4 to the organ bath to establish a cumulative concentration-response curve.
-
Antagonist Incubation: Wash the tissue extensively to return to baseline. Incubate the tissue with a known concentration of this compound for 20-30 minutes.
-
Test Response: In the presence of this compound, repeat the cumulative addition of LTD4 and record the contractile responses.
-
Data Analysis: Compare the LTD4 concentration-response curves in the absence and presence of this compound to determine the potency of this compound as an antagonist.
Protocol 2: In Vivo Evaluation of this compound in a Rat Model of Endotoxic Shock
Objective: To assess the protective effect of this compound on endotoxin-induced hypotension and hemoconcentration in rats.
Materials:
-
Male rats
-
This compound
-
Salmonella enteritidis endotoxin
-
Anesthetic
-
Catheters for intravenous administration and blood pressure monitoring
-
Hematocrit measurement equipment
Procedure:
-
Animal Preparation: Anesthetize the rats and insert catheters for intravenous drug administration and continuous monitoring of mean arterial pressure.
-
Baseline Measurements: Record baseline mean arterial pressure and collect a blood sample for hematocrit determination.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, i.v.) or vehicle to the respective groups of animals 10 minutes prior to endotoxin challenge.[11]
-
Endotoxin Challenge: Administer endotoxin (e.g., 10 mg/kg, i.v.) to induce shock.[11]
-
Monitoring: Continuously monitor mean arterial pressure for a set period (e.g., 90 minutes). Collect blood samples at various time points (e.g., 30 and 90 minutes) to measure hematocrit.
-
Data Analysis: Compare the changes in mean arterial pressure and hematocrit between the vehicle-treated and this compound-treated groups to evaluate the protective effects of the compound.
Visualizations
Caption: CysLT1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacodynamic properties of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. benchchem.com [benchchem.com]
- 5. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Guinea Pig Ileum [sheffbp.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Animal models in leukotriene research: Current insights into complex pathways and therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The effect of montelukast, a leukotriene receptor antagonist, on the acetic acid-induced model of colitis in rats: Involvement of NO-cGMP-KATP channels pathway [frontiersin.org]
- 12. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guinea Pig Ileum [sheffbp.co.uk]
- 14. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with LY203647
Welcome to the technical support center for LY203647. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during experiments with this selective cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1] By binding to this receptor, it blocks the physiological effects of its natural ligands, LTD4 and LTE4, which are potent inflammatory mediators involved in processes such as bronchoconstriction and vascular permeability.
Q2: I am not seeing the expected inhibitory effect of this compound in my in vivo model. What could be the reason?
Several factors could contribute to a lack of efficacy in vivo. One notable example is a study on myocardial reperfusion injury in dogs, where this compound, despite showing sustained antagonism of cardiovascular LTD4 receptors, did not reduce infarct size.[2] This suggests that in certain complex biological processes, cysteinyl leukotrienes may not be the primary drivers of pathology, or that other compensatory pathways are involved.
Potential reasons for lack of in vivo efficacy:
-
Pharmacokinetics: The dose, route of administration, and bioavailability of this compound may not be optimal for your specific model.
-
Species Differences: The affinity and pharmacology of this compound can vary between species due to differences in the CysLT1 receptor.[3][4]
-
Pathophysiological Model: The role of the CysLT1 receptor may be less significant in the specific disease model being studied than initially hypothesized.
Q3: My in vitro results with this compound are inconsistent. What are the common pitfalls?
In vitro assays can be sensitive to a variety of experimental conditions. Inconsistencies could arise from:
-
Solubility Issues: this compound is a hydrophobic molecule. Precipitation in aqueous buffers can lead to a lower effective concentration. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across experiments.
-
Cell Line Variability: The expression levels of the CysLT1 receptor can vary significantly between different cell lines and even with passage number. Furthermore, the presence of CysLT1 receptor splice variants could alter the binding and signaling response.[5][6]
-
Receptor Desensitization: Prolonged exposure to agonists or even the antagonist itself can sometimes lead to receptor desensitization or downregulation, affecting subsequent measurements.
Q4: Could this compound have off-target effects?
While this compound is reported to be a selective CysLT1 receptor antagonist, high concentrations could potentially interact with other receptors or signaling pathways. It is crucial to perform dose-response experiments and use appropriate controls to distinguish between on-target and potential off-target effects. The existence of other cysteinyl leukotriene receptors, such as CysLT2, and the potential for cross-regulation between them, could also lead to complex pharmacological responses.[3][4][7]
Troubleshooting Guides
Problem 1: Unexpected Lack of Efficacy in an Animal Model
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose or Exposure | - Review literature for effective doses of this compound or similar antagonists in your specific model and species. - Perform a dose-ranging study to determine the optimal dose. - Consider pharmacokinetic studies to measure plasma concentrations of this compound. |
| Species-Specific Pharmacology | - Verify the expression and affinity of the CysLT1 receptor in your animal model. - Compare your results with data from other species. For example, this compound has been shown to be effective in guinea pig and rat models.[2] |
| Redundant or Compensatory Pathways | - Investigate the role of other inflammatory mediators in your model. - Consider combination therapy with inhibitors of other pathways. |
| Vehicle Effects | - Always include a vehicle-only control group to rule out any biological effects of the solvent. |
Problem 2: High Variability or No Effect in a Cell-Based Assay
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. - Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) and consistent. - Visually inspect for any precipitation after dilution into aqueous buffers. |
| Low or Variable Receptor Expression | - Confirm CysLT1 receptor expression in your cell line using techniques like qPCR or western blotting. - Use a positive control cell line known to express the CysLT1 receptor. - Monitor receptor expression across different cell passages. |
| Assay Conditions | - Optimize incubation times for both the antagonist and the agonist. - Ensure the agonist (LTD4) concentration is appropriate to elicit a submaximal response for antagonist testing. |
| Cell Health | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel to ensure that the observed effects are not due to cytotoxicity of this compound or the vehicle. |
Experimental Protocols
Protocol 1: LTD4-Induced Bronchoconstriction in Guinea Pigs
This protocol is a general guideline for assessing the in vivo efficacy of this compound in a classic model of airway hyperreactivity.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound
-
Leukotriene D4 (LTD4)
-
Anesthetic (e.g., urethane)
-
Vehicle for this compound (e.g., saline, DMSO/saline mixture)
-
Tracheal cannula and ventilator
-
Pressure transducer to measure pulmonary inflation pressure
Procedure:
-
Anesthetize the guinea pig and cannulate the trachea.
-
Ventilate the animal artificially at a constant volume and frequency.
-
Monitor and record the pulmonary inflation pressure.
-
Administer this compound or its vehicle intravenously via a cannulated jugular vein. A typical dose range for pre-treatment is 1-10 mg/kg.[2]
-
After a pre-treatment period (e.g., 15-30 minutes), administer an intravenous challenge of LTD4 (e.g., 0.5-1 µg/kg).
-
Record the peak increase in pulmonary inflation pressure, which reflects the degree of bronchoconstriction.
-
Compare the bronchoconstrictor response to LTD4 in the vehicle-treated and this compound-treated groups.
Protocol 2: Calcium Mobilization Assay in a CysLT1-Expressing Cell Line
This protocol outlines a common in vitro method to quantify the antagonist activity of this compound.
Materials:
-
A cell line endogenously expressing or transfected with the CysLT1 receptor (e.g., U937 cells).
-
This compound
-
Leukotriene D4 (LTD4)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the CysLT1-expressing cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a pre-determined concentration of LTD4 (typically the EC80) to stimulate calcium mobilization.
-
Measure the fluorescence intensity over time to capture the peak response.
-
Calculate the inhibition of the LTD4-induced calcium signal by this compound and determine the IC50 value.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Pithed Rat Model
| Parameter | Value | Reference |
| Animal Model | Pithed Rat | [2] |
| Agonist | Leukotriene D4 (LTD4) | [2] |
| Endpoint | Pressor Response | [2] |
| ED50 of this compound | 7.5 (6.0-9.5) mg/kg, i.v. | [2] |
Table 2: Dosing of this compound in a Porcine Endotoxic Shock Model
| Treatment | Dosage | Reference |
| Pre-treatment | 30 mg/kg bolus | [8] |
| Continuous Infusion | 10 mg/kg/h | [8] |
Visualizations
Caption: Signaling pathway of LTD4/LTE4 via the CysLT1 receptor and inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Experimental workflow for a calcium mobilization assay with this compound.
References
- 1. Leukotriene (LT) receptor antagonists. Heterocycle-linked tetrazoles and carboxylic acids. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound on cardiovascular leukotriene D4 receptors and myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variable expression of cysteinyl leukotriene type I receptor splice variants in asthmatic females with different promoter haplotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variable expression of cysteinyl leukotriene type I receptor splice variants in asthmatic females with different promoter haplotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial effects of this compound, a novel leukotriene C4/D4 antagonist, on pulmonary function and mesenteric perfusion in a porcine model of endotoxic shock and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LY203647 Vehicle Control for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of a vehicle control for in vivo experiments involving LY203647. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for in vivo administration of this compound?
This compound is sparingly soluble in aqueous solutions. A common approach for such compounds is to use a co-solvent system. Based on its solubility in Dimethyl Sulfoxide (DMSO), a recommended representative vehicle for intravenous (IV) administration is a mixture of DMSO, Polyethylene Glycol 300 (PEG300), a surfactant like Tween-80, and saline. A typical formulation might be:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)
It is crucial to first dissolve this compound in DMSO before stepwise addition of the other components.
Q2: Why is a vehicle control group essential in my this compound experiment?
A vehicle control group receives the same formulation as the experimental group, but without the active compound (this compound). This is critical to distinguish the pharmacological effects of this compound from any potential biological effects of the vehicle itself.[1] Solvents like DMSO are not inert and can have anti-inflammatory and analgesic properties.[2] Without a proper vehicle control, any observed effects could be incorrectly attributed to this compound.
Q3: What are the potential side effects of the vehicle itself?
The co-solvents used to dissolve this compound can have their own physiological effects, especially when administered intravenously. High concentrations of DMSO can lead to intravascular hemolysis, and both DMSO and PEG300 can cause changes in blood pressure and other physiological parameters. It is essential to keep the concentration of these co-solvents as low as possible while maintaining the solubility of this compound.
Q4: How do I prepare the this compound formulation and the vehicle control?
The order of mixing is critical to prevent precipitation of the compound. A detailed protocol for preparing a co-solvent-based vehicle is provided in the "Experimental Protocols" section below. The vehicle control is prepared using the exact same procedure and components, simply omitting the this compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound during preparation or after dilution in saline. | Incorrect mixing order. The aqueous component was added too quickly. | 1. Ensure this compound is fully dissolved in 100% DMSO first. 2. Add PEG300 and Tween-80 sequentially, ensuring the solution is clear at each step. 3. Add the saline dropwise while vortexing to avoid localized high concentrations of the aqueous phase. |
| Animals in the vehicle control group show signs of distress (e.g., lethargy, rapid breathing, agitation) immediately after IV injection. | The injection was administered too quickly. The vehicle formulation may be causing an acute reaction. | 1. Administer the injection slowly over 1-2 minutes. 2. Consider further diluting the final formulation with saline to reduce the concentration of co-solvents, if the solubility of this compound allows. 3. Perform a vehicle tolerability study (see "Experimental Protocols") to determine the maximum tolerated dose of your specific vehicle formulation. |
| There are unexpected biological effects in the vehicle control group (e.g., changes in inflammatory markers, altered blood pressure). | The vehicle components (DMSO, PEG300) are biologically active in your experimental model. | 1. This highlights the importance of the vehicle control group. The vehicle control, not an untreated group, should be the baseline for comparison. 2. If the vehicle's effect is too pronounced and confounds the interpretation of the results, you must reformulate the vehicle with lower concentrations of the co-solvents or explore alternative, more inert vehicles like cyclodextrins. |
| High variability in results between animals in the same treatment group. | Inconsistent formulation preparation. Non-homogenous suspension if precipitation occurred. Variable dosing volumes. | 1. Standardize the formulation protocol and ensure it is followed precisely each time. 2. Visually inspect each dose for clarity before administration. 3. Use calibrated equipment for accurate dosing based on individual animal body weight. |
Data Presentation
Table 1: Properties of Common Vehicle Components
| Component | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Recommended Concentration for IV use in Mice | Potential Biological Effects |
| DMSO | 78.13 | 1.10 | 189 | <10% (v/v) | Anti-inflammatory, analgesic, diuretic, potential for hemolysis at high concentrations.[2][3] |
| PEG300 | 285-315 | ~1.12 | >200 | 10-40% (v/v) | Generally well-tolerated, but high doses can be toxic and may alter gut microbiota.[4] |
| Tween-80 | 1310 | ~1.07 | >100 | 1-10% (v/v) | Can cause hypersensitivity reactions in some cases. |
Table 2: Acute Toxicity of DMSO in Rodents (LD50)
| Species | Administration Route | LD50 (mL/kg) |
| Mouse | Intravenous (IV) | 3.7 |
| Mouse | Intraperitoneal (IP) | 6.2 |
| Rat | Intravenous (IV) | 7.4 |
| Rat | Intraperitoneal (IP) | 9.9 |
Data sourced from[3]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation in a Co-Solvent Vehicle
Objective: To prepare a sterile solution of this compound for intravenous administration in mice using a DMSO/PEG300/Tween-80/Saline vehicle.
Materials:
-
This compound powder
-
Pharmaceutical-grade Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile, pyrogen-free microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Dissolve this compound in DMSO: a. Weigh the required amount of this compound and place it in a sterile vial. b. Add the volume of DMSO that will constitute 10% of the final total volume. c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the compound's stability at elevated temperatures should be considered.
-
Add Co-solvents: a. To the this compound/DMSO solution, add the volume of PEG300 that will constitute 40% of the final total volume. Vortex until the solution is homogenous and clear. b. Add the volume of Tween-80 that will constitute 5% of the final total volume. Vortex again until the solution is homogenous and clear.
-
Add Saline: a. Slowly add the volume of sterile saline that will constitute 45% of the final total volume to the mixture while vortexing. It is crucial to add the aqueous component last and slowly to prevent precipitation. b. The final solution should be clear and ready for administration.
-
Prepare Vehicle Control: a. In a separate sterile vial, follow steps 1-3 exactly but without adding the this compound powder. This will be your vehicle control.
-
Sterilization: a. Draw the final formulation into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile vial or use it directly for injection. This step removes any potential microbial contamination.
Protocol 2: Acute Vehicle Tolerability Study
Objective: To determine the tolerability of the vehicle formulation in the animal model before initiating the main experiment.
Procedure:
-
Animal Selection: Select a small cohort of animals (n=3-4 per group) of the same species, strain, and sex as the main study.
-
Group Assignment:
-
Group 1: No treatment (or saline injection as a baseline).
-
Group 2: Vehicle control group, receiving the full dose of the prepared vehicle.
-
-
Administration: Administer the vehicle to Group 2 via the same route (e.g., intravenous) and at the same volume as planned for the main study.
-
Monitoring: a. Closely monitor the animals for at least 4 hours post-administration for any acute adverse reactions (e.g., lethargy, abnormal posture, changes in breathing). b. Record body weight and general clinical signs for 48-72 hours post-administration.
-
Evaluation: If any severe adverse effects or significant weight loss (>10%) are observed in the vehicle control group, the vehicle formulation is not well-tolerated and should be reformulated (e.g., by reducing the co-solvent concentrations).
Mandatory Visualizations
Caption: Signaling pathway of the CysLT1 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for preparing the this compound vehicle formulation.
Caption: Troubleshooting workflow for unexpected effects in the vehicle control group.
References
Technical Support Center: Addressing Poor Reproducibility in LY203647 Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental evaluation of LY203647, a selective antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4) receptors. Our goal is to help you achieve more consistent and reproducible results in your assays.
Understanding the Mechanism of Action of this compound
This compound is a competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). By binding to this receptor, it prevents the downstream signaling cascade initiated by the endogenous ligands LTD4 and LTE4. This signaling is crucial in inflammatory and allergic responses.
Cysteinyl Leukotriene Signaling Pathway
The binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4) to the CysLT1 receptor, a Gq protein-coupled receptor (GPCR), activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that leads to cellular responses such as smooth muscle contraction and inflammation. This compound blocks the initial binding of LTD4 and LTE4 to the CysLT1 receptor, thereby inhibiting this entire cascade.
Technical Support Center: LY203647 In Vitro Experiments
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of serum proteins on the in vitro activity of LY203647.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and potent antagonist of the leukotriene D4 (LTD4) and leukotriene E4 (LTE4) receptors.[1][2] It functions by competitively binding to the cysteinyl leukotriene receptor 1 (CysLT1R), thereby blocking the downstream signaling cascade typically initiated by the binding of its natural ligands, LTD4 and LTE4. This inhibition prevents physiological responses associated with leukotriene activation, such as smooth muscle contraction and inflammatory processes.[2][3]
Q2: How do serum proteins in cell culture media affect the measured in vitro activity of this compound?
Serum contains proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG) that can bind to small molecule drugs.[4] Only the unbound, or "free," fraction of a drug is available to interact with its target receptor.[4] When this compound is added to cell culture medium containing serum, a portion of the drug will bind to these proteins. This sequestration reduces the effective concentration of this compound available to antagonize the CysLT1 receptor, leading to a higher apparent half-maximal inhibitory concentration (IC50). This phenomenon is known as an "IC50 shift."
Table 1: Illustrative Example of Serum Protein Impact on this compound IC50
| Assay Condition | HSA Concentration | AAG Concentration | Apparent IC50 (nM) | Fold Shift vs. Protein-Free |
| Protein-Free Buffer | 0 mg/mL | 0 mg/mL | 10 | 1.0 |
| Physiological HSA | 45 mg/mL | 0 mg/mL | 50 | 5.0 |
| Physiological AAG | 1 mg/mL | 1 mg/mL | 30 | 3.0 |
| 10% FBS (Typical) | ~4.5 mg/mL | ~0.1 mg/mL | 25 | 2.5 |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Troubleshooting Guides
Problem: The measured IC50 value for this compound in our cell-based assay is significantly higher than literature values.
This is a common issue that can often be traced to assay conditions, particularly the presence of serum proteins. Follow this guide to troubleshoot the problem.
Guide: How to Experimentally Determine the Impact of Serum Proteins on this compound Activity.
To quantify the effect of serum proteins on this compound's potency, an IC50 shift assay should be performed. This involves determining the IC50 of the compound in the presence of varying concentrations of a specific serum protein (e.g., HSA) or a complex mixture like Fetal Bovine Serum (FBS).
Experimental Protocol: IC50 Shift Assay for this compound
This protocol outlines a cell-based functional assay to measure the inhibition of LTD4-induced calcium mobilization by this compound in the presence and absence of serum proteins.
1. Cell Preparation:
-
Culture cells expressing the CysLT1 receptor (e.g., CHO-CysLT1 or a relevant human cell line) to ~80-90% confluency.
-
Harvest cells and resuspend in a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
After loading, wash the cells and resuspend them in the serum-free assay buffer at the desired density.
2. Reagent Preparation:
-
This compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Serial Dilutions: Create a serial dilution series of this compound in DMSO.
-
Protein Solutions: Prepare assay buffers containing different concentrations of the protein of interest (e.g., 0%, 0.1%, 1%, 10% FBS, or physiological concentrations of HSA).
-
Working Solutions: Prepare the final this compound working solutions by diluting the DMSO series into each of the different protein-containing buffers. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Agonist Solution: Prepare a solution of LTD4 at a concentration that elicits ~80% of the maximal response (EC80). This should be determined in a preliminary experiment.
3. Assay Procedure:
-
Plate the dye-loaded cells into a 96- or 384-well microplate.
-
Add the this compound working solutions (with varying protein concentrations) to the appropriate wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Initiate reading and, after establishing a stable baseline, add the LTD4 agonist solution to all wells.
-
Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
4. Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data: Set the average response of vehicle-only wells as 100% and the response of wells with a maximally inhibiting concentration of this compound as 0%.
-
For each protein concentration, plot the normalized response against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.[5]
-
The "IC50 shift" is the ratio of the IC50 value in the presence of protein to the IC50 value in the absence of protein.
References
- 1. Leukotriene (LT) receptor antagonists. Heterocycle-linked tetrazoles and carboxylic acids. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound on cardiovascular leukotriene D4 receptors and myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects of this compound, a novel leukotriene C4/D4 antagonist, on pulmonary function and mesenteric perfusion in a porcine model of endotoxic shock and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of human serum alpha1-acid glycoprotein and albumin binding of various marketed and preclinical kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Best practices for long-term storage of LY203647 stock
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of LY203647 stock. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, it is highly recommended to dissolve this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO is a common solvent for small molecule inhibitors due to its excellent solubilizing properties and compatibility with many biological assays. Ensure the DMSO is of high purity and stored under dry conditions to prevent the introduction of water, which can degrade the compound over time.[1] For aqueous-based experiments, further dilution into an appropriate buffer or cell culture medium is necessary. The final concentration of DMSO in your experimental setup should typically be kept below 0.5% to avoid solvent-induced toxicity or off-target effects.[1]
Q2: What are the optimal conditions for long-term storage of this compound stock solutions?
A2: To ensure the long-term stability and integrity of your this compound stock, it is crucial to store it under the proper conditions. This includes adhering to recommended temperatures, protecting it from light, and minimizing freeze-thaw cycles.
Q3: How should I handle the this compound powder upon receipt?
A3: Upon receiving this compound as a powder, it is best to store it in a cool, dry, and dark place. If you do not plan to use it immediately, store the powder at -20°C or -80°C. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can lead to hydrolysis.
Q4: How can I assess the stability of my stored this compound?
A4: The most reliable method for assessing the stability of your this compound stock is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2][3] This technique can separate the intact compound from any potential degradation products. By comparing the peak area of the active compound in an aged sample to that of a freshly prepared standard, you can quantify its purity and concentration.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Container | Light Protection | Expected Stability (General Guideline) |
| Powder | N/A | -20°C or -80°C | Tightly sealed vial | Amber vial or stored in the dark | > 1 year |
| Stock Solution | Anhydrous DMSO | -80°C | Low-adsorption, tightly sealed vials | Amber vial or stored in the dark | > 6 months |
| Working Dilutions | Aqueous Buffer/Medium | 2-8°C (Short-term) | Sterile tubes | Required | < 24 hours |
Note: These are general guidelines based on best practices for small molecule inhibitors. It is highly recommended to perform your own stability studies for critical long-term experiments.
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure to assess the stability of this compound. Optimization of chromatographic conditions may be required.
Materials:
-
This compound stock solution (aged sample)
-
Freshly prepared this compound standard solution of known concentration
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an appropriate ratio of acetonitrile and water, with a small percentage of formic acid (e.g., 0.1%) to improve peak shape. A common starting point is a gradient elution from a lower to a higher concentration of acetonitrile.
-
Sample Preparation:
-
Thaw the aged this compound stock solution and the freshly prepared standard on ice.
-
Dilute both samples to a working concentration (e.g., 10 µM) in the initial mobile phase composition.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume (e.g., 10 µL) of the standard solution and record the chromatogram.
-
Inject the same volume of the aged sample solution and record the chromatogram.
-
Analyze the chromatograms for the retention time and peak area of this compound. The appearance of new peaks in the aged sample may indicate degradation.
-
-
Data Analysis:
-
Compare the peak area of this compound in the aged sample to that of the standard to determine the percentage of the compound remaining.
-
Calculate the purity of the aged sample by dividing the peak area of the parent compound by the total peak area of all detected peaks.
-
Troubleshooting Guide
Issue: Diminished or inconsistent biological activity of this compound in my experiments.
This is a common issue that can arise from several factors, including compound degradation, improper handling, or experimental variability. The following troubleshooting guide will help you identify and resolve the potential causes.
Diagram 1: Troubleshooting Workflow for Inconsistent this compound Activity
Caption: A logical flow for troubleshooting inconsistent experimental results with this compound.
Diagram 2: Experimental Workflow for Long-Term Storage and Use of this compound
Caption: A recommended workflow for handling this compound from receipt to experimental use.
References
Validating LY203647 activity in a new experimental setup
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for validating the activity of the leukotriene receptor antagonist, LY203647, in a new experimental setup. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective antagonist of the cysteinyl leukotriene receptors, specifically targeting the receptors for leukotriene D4 (LTD4) and leukotriene E4 (LTE4).[1][2] By blocking these receptors, this compound inhibits the downstream signaling pathways that lead to inflammatory responses such as bronchoconstriction and vascular permeability.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in research to investigate the roles of LTD4 and LTE4 in various physiological and pathological processes, including asthma, allergic rhinitis, and other inflammatory conditions.[2] It can be used as a tool to probe the involvement of the leukotriene signaling pathway in different experimental models.
Q3: What cell types are suitable for testing this compound activity?
A3: Cell lines that endogenously or recombinantly express the cysteinyl leukotriene 1 (CysLT1) receptor are suitable for testing this compound activity. Examples include smooth muscle cells, lung macrophages, and various transfected cell lines.
Q4: What are the expected outcomes of a successful this compound validation experiment?
A4: A successful validation experiment will demonstrate that this compound can competitively inhibit the binding of LTD4 or LTE4 to its receptor and block the subsequent intracellular signaling, such as the mobilization of intracellular calcium.
Quantitative Data Summary
| Compound | Assay Type | Species/System | Parameter | Value |
| This compound | LTD4-induced pressor response | Pithed Rat (in vivo) | ED₅₀ | 7.5 mg/kg[3] |
| Reference Antagonists | ||||
| Montelukast | Radioligand Binding (CysLT1R) | Human Lung Membranes | Kᵢ | 0.18 nM |
| Zafirlukast | Radioligand Binding (CysLT1R) | Human Lung Membranes | Kᵢ | 0.34 nM |
| Pranlukast | Radioligand Binding (CysLT1R) | Guinea Pig Lung Membranes | IC₅₀ | 1.7 nM |
Signaling Pathways and Experimental Workflow
Leukotriene Signaling Pathway
The following diagram illustrates the signaling pathway of cysteinyl leukotrienes (LTD4 and LTE4) and the point of inhibition by this compound.
Caption: Leukotriene signaling pathway and this compound inhibition.
Experimental Workflow for Validating this compound Activity
This diagram outlines the general workflow for validating the activity of this compound in a new experimental setup.
Caption: Workflow for LY2-3647 activity validation.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the CysLT1 receptor through competitive inhibition of a radiolabeled ligand (e.g., [³H]-LTD4).
Materials:
-
CysLT1R-expressing cell membranes
-
This compound
-
[³H]-LTD4 (Radioligand)
-
Unlabeled LTD4 (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 10 mM CaCl₂)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well filter plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled LTD4), and competitive binding (radioligand + varying concentrations of this compound).
-
Reagent Addition:
-
To all wells, add 50 µL of Assay Buffer.
-
To competitive binding wells, add 50 µL of the appropriate this compound dilution.
-
To non-specific binding wells, add 50 µL of a high concentration of unlabeled LTD4 (e.g., 1 µM).
-
Add 50 µL of [³H]-LTD4 to all wells at a final concentration near its K₋d.
-
-
Initiate Reaction: Add 50 µL of the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
Intracellular Calcium Flux Assay
This protocol measures the ability of this compound to inhibit LTD4-induced increases in intracellular calcium.
Materials:
-
CysLT1R-expressing cells
-
This compound
-
LTD4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove culture medium from the cells and add the loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for 15-20 minutes at room temperature. Include vehicle-only control wells.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of LTD4 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the percentage of inhibition of the LTD4-induced calcium response against the log concentration of this compound to determine the IC₅₀ value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal in the binding assay | 1. Degraded radioligand.2. Inactive cell membranes.3. Insufficient membrane protein. | 1. Aliquot and properly store new radioligand.2. Prepare fresh cell membranes and store them at -80°C.3. Perform a protein concentration assay and increase the amount of membrane per well. |
| High non-specific binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Filters not pre-treated (if required). | 1. Titrate the radioligand to a concentration at or below its K₋d.2. Increase the number and volume of washes with ice-cold buffer.3. Pre-soak filters in an appropriate solution (e.g., polyethyleneimine) if necessary. |
| No calcium response to LTD4 | 1. Low or no CysLT1R expression.2. Inactive LTD4 agonist.3. Cells are not viable or are over-confluent. | 1. Verify receptor expression via Western blot or qPCR.2. Use a fresh, validated stock of LTD4.3. Ensure cells are healthy and within their optimal growth phase. Perform a cell viability assay. |
| High background fluorescence in calcium assay | 1. Incomplete removal of the fluorescent dye.2. Autofluorescence of the compound. | 1. Increase the number of cell washes after dye loading.2. Run a control plate with the compound and no cells to check for intrinsic fluorescence. |
| Inconsistent results between replicates | 1. Pipetting errors.2. Uneven cell seeding.3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure proper mixing.2. Ensure a single-cell suspension before plating and check for even distribution.3. Maintain consistent temperatures during incubation and measurement steps. |
References
- 1. Leukotriene (LT) receptor antagonists. Heterocycle-linked tetrazoles and carboxylic acids. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effects of this compound, a novel leukotriene C4/D4 antagonist, on pulmonary function and mesenteric perfusion in a porcine model of endotoxic shock and ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound on cardiovascular leukotriene D4 receptors and myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LY203647 and Pranlukast in Leukotriene Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two cysteinyl leukotriene receptor 1 (CysLT1) antagonists: LY203647 and pranlukast (B1678047). Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators implicated in the pathophysiology of asthma and other allergic diseases. Antagonism of the CysLT1 receptor is a key therapeutic strategy for managing these conditions. This document outlines the available preclinical and clinical data for both compounds, presenting their pharmacological profiles in a comparative framework.
Mechanism of Action
Both this compound and pranlukast are selective antagonists of the CysLT1 receptor. By binding to this receptor, they prevent the binding of endogenous CysLTs, such as leukotriene D4 (LTD4) and leukotriene E4 (LTE4). This action blocks the downstream signaling cascade that leads to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the available quantitative data for this compound and pranlukast, focusing on their binding affinity and functional antagonism at the CysLT1 receptor. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources.
Table 1: CysLT1 Receptor Binding Affinity
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| Pranlukast | IC50 | 0.8 nM | Human CysLT1 Receptor | Not Specified | [1] |
| IC50 | 0.3 µM | Guinea Pig Trachea | Not Specified | [2] | |
| IC50 | 0.6 µM | Guinea Pig Trachea | Not Specified | [2] | |
| This compound | Ki, IC50 | Not available in public literature | - | - | - |
IC50: Half maximal inhibitory concentration. A lower value indicates higher binding affinity. Ki: Inhibition constant, an indicator of binding affinity.
Table 2: Functional Antagonism
| Compound | Parameter | Value | Tissue/Assay | Agonist | Reference |
| Pranlukast | pKB | 7 | Guinea Pig Trachea (Mucus Secretion) | LTD4 | [2] |
| This compound | pA2 | Not available in public literature | - | - | - |
pKB: The negative logarithm of the equilibrium dissociation constant of an antagonist. A higher value indicates greater potency. pA2: A measure of the potency of a competitive antagonist. A higher value indicates greater potency.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the leukotriene signaling pathway and a general experimental workflow for assessing CysLT1 receptor antagonism.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize CysLT1 receptor antagonists.
CysLT1 Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of a compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation:
-
Tissues (e.g., guinea pig lung parenchyma) or cells known to express the CysLT1 receptor (e.g., U937 cells) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method such as the Bradford or BCA assay.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added: membrane preparation, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD4), and a range of concentrations of the unlabeled antagonist (this compound or pranlukast).
-
Total binding is determined in the absence of the unlabeled antagonist, and non-specific binding is measured in the presence of a high concentration of an unlabeled CysLT1 receptor agonist (e.g., LTD4).
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Antagonism Assay (e.g., Guinea Pig Trachea Contraction)
This assay measures the ability of an antagonist to inhibit the physiological response induced by a CysLT1 receptor agonist.
-
Tissue Preparation:
-
A guinea pig is euthanized, and the trachea is excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The trachea is cleaned of adhering connective tissue and cut into rings or strips.
-
The tissue preparations are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Equilibration and Contraction:
-
The tissues are allowed to equilibrate under a resting tension for a specified period.
-
A cumulative concentration-response curve to a CysLT1 receptor agonist (e.g., LTD4) is generated to establish a baseline response.
-
-
Antagonist Incubation:
-
The tissues are washed and then incubated with a fixed concentration of the antagonist (this compound or pranlukast) for a predetermined time.
-
-
Agonist Challenge:
-
In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated.
-
-
Data Analysis:
-
The dose-ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2, is determined from the Schild plot. A linear Schild plot with a slope of unity is indicative of competitive antagonism. The pKB value can also be determined from the rightward shift in the agonist concentration-response curve.
-
Summary and Conclusion
Both this compound and pranlukast are established antagonists of the CysLT1 receptor, a key target in the management of asthma and allergic conditions. Pranlukast is a clinically approved drug with a well-documented pharmacological profile, including specific binding affinity and functional potency data.[5][6] In contrast, while preclinical studies have demonstrated the potent and selective antagonistic activity of this compound, specific quantitative metrics such as Ki, IC50, and pA2 values are not as readily available in the public literature.[3][4]
This guide provides a framework for understanding and comparing these two important compounds. For researchers and drug development professionals, the provided data and experimental protocols offer a foundation for further investigation and comparative analysis in the field of leukotriene receptor antagonism. The diagrams serve to visually represent the complex signaling pathways and experimental procedures involved in the study of these therapeutic agents. Further head-to-head studies would be beneficial to provide a more definitive comparative assessment of their pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Antileukotriene - Wikipedia [en.wikipedia.org]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. Leukotriene (LT) receptor antagonists. Heterocycle-linked tetrazoles and carboxylic acids. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
A Comparative Guide to the Leukotriene Receptor Antagonists: LY203647 and LY171883
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two leukotriene receptor antagonists, LY203647 and LY171883. Both compounds have been investigated for their potential in treating inflammatory conditions, particularly those involving the cysteinyl leukotriene (CysLT) signaling pathway. This document summarizes their performance based on available experimental data, outlines the methodologies used in these key experiments, and visualizes the relevant biological pathways and workflows.
Introduction to this compound and LY171883
LY171883 is an orally active and potent antagonist of the leukotriene D4 (LTD4) and E4 (LTE4) receptors. It has been shown to inhibit responses to these inflammatory mediators in a variety of experimental systems. In addition to its primary activity as a CysLT receptor antagonist, LY171883 also exhibits inhibitory effects on phosphodiesterase (PDE).
This compound is a newer compound that was developed based on the proposed binding model of LY171883 to the LTE4 receptor. It was designed to have good LTD4 antagonist activity and has been selected for clinical evaluation, suggesting a potentially favorable pharmacological profile.
Quantitative Comparison of Efficacy
To objectively compare the efficacy of this compound and LY171883, their antagonist potency is a key parameter. The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist.
Table 1: Leukotriene Receptor Antagonist Potency of LY171883
| Tissue Preparation | Agonist | pA₂ Value |
| Guinea Pig Ileum | LTD₄ | 7.15 |
| Guinea Pig Trachea | LTD₄ | 6.47 |
| Guinea Pig Lung Parenchyma | LTD₄ | 6.47 |
Data sourced from Fleisch et al., 1985, J. Pharmacol. Exp. Ther. 233(1):148-57.
Note on this compound Data: Quantitative pA2 values for this compound from directly comparable studies are not publicly available at this time. However, its selection for clinical evaluation suggests significant potency as an LTD4 antagonist.
Table 2: Phosphodiesterase (PDE) Inhibitory Activity of LY171883
| Tissue/Cell Type | IC₅₀ (µM) |
| Human Polymorphonuclear Leukocytes | 22.6 |
| Guinea Pig Lung | 6.9 |
| Guinea Pig Trachea | >100 |
| Guinea Pig Ileum | 209 |
IC₅₀ is the half maximal inhibitory concentration.
Experimental Protocols
The following section details the methodology for a key experiment used to determine the antagonist potency (pA2 value) of compounds like this compound and LY171883.
Determination of pA₂ Value in Guinea Pig Isolated Trachea
Objective: To quantify the competitive antagonist potency of a test compound against LTD₄-induced smooth muscle contraction in guinea pig trachea.
Materials:
-
Male Hartley guinea pigs (300-500 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1)
-
Leukotriene D₄ (LTD₄)
-
Test compounds (this compound or LY171883)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised and placed in cold Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings (approximately 2-3 mm in width).
-
Mounting: The tracheal rings are suspended between two L-shaped stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0-1.5 g. During this period, the bath solution is changed every 15 minutes.
-
Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to LTD₄ is obtained by adding increasing concentrations of LTD₄ to the organ bath and recording the resulting isometric contractions.
-
Antagonist Incubation: The tissues are washed, and after a recovery period, a specific concentration of the antagonist (this compound or LY171883) is added to the organ bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): Following the incubation period, a second cumulative concentration-response curve to LTD₄ is generated in the presence of the antagonist.
-
Schild Analysis: Steps 5 and 6 are repeated with at least three different concentrations of the antagonist. The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA₂ value.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated.
Caption: Leukotriene D4 Signaling Pathway.
Caption: Experimental Workflow for pA2 Determination.
Head-to-Head Comparison: LY203647 and Montelukast in Cysteinyl Leukotriene Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two cysteinyl leukotriene (CysLT) receptor antagonists: LY203647 and montelukast (B128269). While montelukast has achieved widespread clinical use for the treatment of asthma and allergic rhinitis, this compound was a subject of earlier preclinical research. This document synthesizes available data to offer a comparative analysis of their performance, supported by experimental methodologies.
Overview and Mechanism of Action
Both this compound and montelukast are selective antagonists of the cysteinyl leukotriene type 1 (CysLT1) receptor.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory lipid mediators derived from arachidonic acid.[3][4] Their binding to the CysLT1 receptor on various cells, including airway smooth muscle and inflammatory cells, triggers a signaling cascade that leads to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment—all hallmark features of asthma and allergic rhinitis.[5][6]
This compound and montelukast competitively bind to the CysLT1 receptor, thereby blocking the binding of endogenous cysteinyl leukotrienes and inhibiting their pro-inflammatory and bronchoconstrictive effects.[2][7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and montelukast from various preclinical studies.
Disclaimer: The data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions, tissues, and methodologies.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Compound | Assay Type | Tissue/Cell Line | Ligand | Parameter | Value | Reference |
| This compound | Functional Antagonism | Guinea Pig Ileum | LTD₄ | pA₂ | 7.5 | [2] |
| This compound | Functional Antagonism | Guinea Pig Trachea | LTD₄ | pA₂ | 7.8 | [2] |
| This compound | Functional Antagonism | Guinea Pig Lung Parenchyma | LTD₄ | pA₂ | 8.1 | [2] |
| Montelukast | Receptor Binding | Human Lung Parenchyma Membranes | [³H]-LTD₄ | Ki | ~0.5 - 2.0 nM | [8] |
| Montelukast | Functional Antagonism | Not Specified | LTD₄ | IC₅₀ | 0.122 ± 0.037 µM (at P2Y₁ receptors) | [9] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Challenge | Endpoint | Efficacy | Reference |
| This compound | Pithed Rat | LTD₄-induced pressor response | ED₅₀ | 7.5 mg/kg (i.v.) | [2] |
| This compound | Anesthetized Dogs | LTD₄ infusion | Reversal of myocardial depression and vasoconstriction | Dose-dependent inhibition (1-10 mg/kg, i.v.) | [2] |
| Montelukast | Ovalbumin-sensitized Guinea Pigs | Inhaled LTC₄ and LTD₄ | Inhibition of bronchoconstriction | Potent suppression with inhaled administration | [10] |
Signaling Pathway and Experimental Workflows
Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway
The binding of cysteinyl leukotrienes (LTD₄) to the CysLT1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway.[3][5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11][12] The elevated intracellular calcium and PKC activation in smooth muscle cells ultimately result in contraction and bronchoconstriction.[13] this compound and montelukast act by blocking the initial binding of LTD₄ to the receptor, thus inhibiting this entire downstream cascade.
Experimental Workflow: In Vitro Functional Assay (Guinea Pig Trachea)
This workflow describes a common method to assess the functional antagonism of CysLT1 receptor antagonists on airway smooth muscle contraction.
Detailed Experimental Protocols
CysLT1 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound (this compound or montelukast) for the CysLT1 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line expressing the human CysLT1 receptor (e.g., U937 cells or transfected HEK293 cells).
-
Radioligand: [³H]-LTD₄ (specific activity ~100-200 Ci/mmol).
-
Test Compounds: this compound and montelukast at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled LTD₄.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 10 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters and a cell harvester.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the CysLT1 receptor in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes + [³H]-LTD₄ (at a concentration near its Kd).
-
Non-specific Binding: Membranes + [³H]-LTD₄ + excess unlabeled LTD₄.
-
Competitive Binding: Membranes + [³H]-LTD₄ + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Bronchoconstriction Assay (Guinea Pig Model)
Objective: To evaluate the in vivo efficacy of a test compound in inhibiting leukotriene-induced bronchoconstriction.
Materials:
-
Animals: Male Hartley guinea pigs.
-
Anesthetic: e.g., pentobarbital.
-
Agonist: Leukotriene D₄ (LTD₄).
-
Test Compounds: this compound or montelukast.
-
Vehicle Control.
-
Equipment: Ventilator, pressure transducer to measure pulmonary inflation pressure or airway resistance.
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and cannulate the trachea for artificial ventilation. Monitor cardiovascular and respiratory parameters.
-
Drug Administration: Administer the test compound (this compound or montelukast) or vehicle via a specific route (e.g., intravenous, intraperitoneal, or oral) at a defined time before the challenge.
-
Bronchoconstrictor Challenge: Administer a bolus of LTD₄ intravenously to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Continuously record the changes in pulmonary inflation pressure or airway resistance. The peak increase in these parameters is taken as the measure of bronchoconstriction.
-
Data Analysis: Compare the magnitude of the bronchoconstrictor response to LTD₄ in the presence and absence of the antagonist. Calculate the percentage inhibition of the response at different doses of the antagonist to determine the ED₅₀.
Conclusion
References
- 1. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound on cardiovascular leukotriene D4 receptors and myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteinyl-Leukotriene Receptors and Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dual role for cysteinyl leukotriene receptors in the pathogenesis of corneal infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukotriene (LT) receptor antagonists. Heterocycle-linked tetrazoles and carboxylic acids. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuromuscular blocking agents' differential bronchoconstrictive potential in Guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene D4-induced activation of smooth-muscle cells from human bronchi is partly Ca2+-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]
Zafirlukast as a Research Alternative to LY203647: A Comparative Guide
For researchers in the fields of pharmacology, immunology, and drug development, the study of inflammatory pathways mediated by cysteinyl leukotrienes (CysLTs) is of paramount importance. Both Zafirlukast (B1683622) and LY203647 are potent antagonists of the cysteinyl leukotriene receptor 1 (CysLT1), making them valuable tools for investigating the roles of these lipid mediators in various physiological and pathological processes. This guide provides a comprehensive comparison of Zafirlukast and this compound to assist researchers in selecting the appropriate tool for their experimental needs, with a focus on Zafirlukast as a well-characterized and readily available alternative.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
Zafirlukast and this compound share a common mechanism of action as competitive antagonists of the CysLT1 receptor.[1] Cysteinyl leukotrienes, including LTC4, LTD4, and LTE4, are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions.[2] They exert their effects by binding to CysLT1 receptors, which are predominantly found on airway smooth muscle cells and various inflammatory cells.[3] This binding triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, edema, and the recruitment of eosinophils.
Both Zafirlukast and this compound selectively bind to the CysLT1 receptor, thereby preventing the binding of the endogenous CysLTs and inhibiting their pro-inflammatory and bronchoconstrictive effects.[4][5] While both compounds target the same receptor, their distinct chemical structures may lead to differences in potency, selectivity, and pharmacokinetic properties.
Quantitative Comparison of In Vitro Activity
A direct quantitative comparison of the in vitro potency of Zafirlukast and this compound is challenging due to the limited publicly available data for this compound. However, extensive research on Zafirlukast has provided a wealth of data on its binding affinity and functional antagonism.
| Parameter | Zafirlukast | This compound | Assay System |
| Binding Affinity (Ki) | ~0.4 nM | Data not available | Human CysLT1 Receptor |
| Functional Antagonism (pA2/pKB) | ~7.0 | Data not available | Guinea Pig Trachea (vs. LTD4)[6] |
| Functional Antagonism (IC50) | ~0.6 µM | "Good LTD4 antagonist activity"[5] | Guinea Pig Trachea (vs. LTD4)[6] |
| In Vivo Antagonism (ED50) | Data not available | 7.5 mg/kg (i.v.) | Pithed Rat (vs. LTD4-induced pressor response)[4] |
Note: The available data for this compound is primarily qualitative or from in vivo studies, making direct potency comparisons with Zafirlukast's in vitro data difficult. Researchers should interpret these values with caution and consider the different experimental contexts.
Signaling Pathways and Experimental Workflows
To aid in experimental design, the following diagrams illustrate the cysteinyl leukotriene signaling pathway and a typical workflow for characterizing a CysLT1 receptor antagonist.
Caption: Cysteinyl Leukotriene Signaling Pathway and Antagonist Action.
Caption: Workflow for CysLT1 Antagonist Characterization.
Experimental Protocols
Radioligand Binding Assay for CysLT1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Zafirlukast) for the CysLT1 receptor.
Materials:
-
Cell membranes expressing the CysLT1 receptor (e.g., from transfected cell lines or guinea pig lung)
-
Radioligand: [3H]-LTD4
-
Test compound (Zafirlukast or this compound)
-
Non-specific binding control: High concentration of unlabeled LTD4
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and CaCl2)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the cell membranes, [3H]-LTD4 (at a concentration near its Kd), and either buffer (for total binding), unlabeled LTD4 (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific [3H]-LTD4 binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional antagonism of a test compound at the Gq-coupled CysLT1 receptor.
Materials:
-
Cells stably expressing the CysLT1 receptor (e.g., HEK293 or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Agonist: LTD4
-
Test compound (Zafirlukast or this compound)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Plate the CysLT1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add various concentrations of the test compound to the wells and incubate for a specified period.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of LTD4 (typically the EC80) into the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the inhibitory effect of the test compound by comparing the calcium response in its presence to the response with agonist alone.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
Conclusion
Zafirlukast serves as an excellent and well-documented alternative to this compound for in vitro research on the cysteinyl leukotriene pathway. Its extensive characterization, including readily available quantitative data on its binding affinity and functional potency, provides a solid foundation for experimental design and data interpretation. While this compound has demonstrated efficacy as a CysLT1 receptor antagonist in various models, the lack of publicly available, detailed in vitro pharmacological data makes direct comparisons with other antagonists challenging. For researchers seeking a reliable and thoroughly profiled CysLT1 receptor antagonist for their studies, Zafirlukast represents a robust and scientifically sound choice.
References
- 1. Pharmacology of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound on cardiovascular leukotriene D4 receptors and myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene (LT) receptor antagonists. Heterocycle-linked tetrazoles and carboxylic acids. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cysteinyl Leukotriene Receptor Landscape: A Comparative Guide to Antagonist Cross-Reactivity
For researchers, scientists, and drug development professionals investigating inflammatory pathways, understanding the selectivity of cysteinyl leukotriene (CysLT) receptor antagonists is paramount. This guide provides an objective comparison of the cross-reactivity profiles of key CysLT receptor antagonists, supported by experimental data and detailed protocols to aid in the design and interpretation of pharmacological studies.
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators that play a central role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. Their effects are mediated through two primary G protein-coupled receptors: the CysLT₁ and CysLT₂ receptors. While antagonists selective for the CysLT₁ receptor have been successful clinically, the distinct and sometimes opposing roles of the CysLT₂ receptor highlight the need for well-characterized pharmacological tools to dissect their individual contributions.
This guide focuses on the comparative cross-reactivity of three archetypal CysLT receptor antagonists: the CysLT₁-selective antagonist Montelukast, the CysLT₂-selective antagonist HAMI3379, and the dual CysLT₁/CysLT₂ antagonist BAY-u9773. While the initial focus was on LY203647, a selective LTD₄ and LTE₄ antagonist, a lack of publicly available, quantitative cross-reactivity data for the CysLT₂ receptor necessitated a shift to these more comprehensively characterized compounds.
Comparative Binding Affinities of CysLT Receptor Antagonists
The selectivity of a receptor antagonist is quantitatively defined by its binding affinity for its intended target versus off-target receptors. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for Montelukast, HAMI3379, and BAY-u9773 at both human CysLT₁ and CysLT₂ receptors, as determined by radioligand binding assays.
| Compound | Receptor | IC₅₀ (nM) | Selectivity Profile |
| Montelukast | CysLT₁ | 4.9[1] | CysLT₁ Selective |
| CysLT₂ | >10,000[2] | ||
| HAMI3379 | CysLT₁ | >10,000[3][4] | CysLT₂ Selective |
| CysLT₂ | 37.9[3][5] | ||
| BAY-u9773 | CysLT₁ | pA₂ = 6.8-7.4 | Dual Antagonist |
| CysLT₂ | pA₂ = 6.8-7.7 |
*Note: Data for BAY-u9773 is presented as pA₂ values from functional antagonism studies, which are indicative of affinity. Specific IC₅₀ values from competitive binding assays are less consistently reported but confirm its non-selective profile.[6][7]
Functional Antagonism at CysLT Receptors
Beyond binding affinity, the functional consequence of receptor interaction is critical. Calcium mobilization assays are commonly employed to assess the ability of an antagonist to inhibit agonist-induced receptor signaling.
| Compound | Receptor | Functional Antagonism (IC₅₀, nM) |
| Montelukast | CysLT₁ | Inhibits LTD₄-induced Ca²⁺ mobilization[8] |
| CysLT₂ | No significant inhibition | |
| HAMI3379 | CysLT₁ | >10,000[3][4] |
| CysLT₂ | 3.8 (vs. LTD₄), 4.4 (vs. LTC₄)[3][4][9] | |
| BAY-u9773 | CysLT₁ | Partial agonist/antagonist activity[10] |
| CysLT₂ | Partial agonist/antagonist activity[10] |
Signaling Pathways and Antagonist Action
The CysLT₁ and CysLT₂ receptors, upon activation by their endogenous ligands, initiate intracellular signaling cascades that lead to the physiological responses associated with inflammation. The following diagram illustrates these pathways and the points of intervention for selective and dual antagonists.
Caption: CysLT Receptor Signaling and Antagonist Inhibition.
Experimental Protocols
Accurate determination of antagonist cross-reactivity relies on standardized and well-controlled experimental procedures. Below are detailed methodologies for the key assays cited in this guide.
Radioligand Binding Assay for CysLT₁ and CysLT₂ Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for CysLT receptors.
1. Membrane Preparation:
-
Culture cells stably expressing either human CysLT₁ or CysLT₂ receptors (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C).
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]LTD₄ at a concentration near its Kd, typically 0.5-1.0 nM), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, include wells with an excess of an unlabeled CysLT receptor antagonist (e.g., 1 µM Montelukast for CysLT₁ or 1 µM BAY-u9773 for total binding).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This protocol outlines a method to assess the functional antagonism of CysLT receptor-mediated signaling.
1. Cell Preparation:
-
Seed cells expressing the CysLT receptor of interest into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
2. Antagonist Pre-incubation:
-
Add varying concentrations of the antagonist to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
3. Agonist Stimulation and Signal Detection:
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add a fixed concentration of a CysLT receptor agonist (e.g., LTD₄ or LTC₄ at a concentration that elicits a submaximal response, such as EC₈₀) to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
4. Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Plot the response as a function of the log concentration of the antagonist.
-
Determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) using non-linear regression analysis.
Experimental Workflow for Assessing Receptor Cross-Reactivity
The logical flow for determining the cross-reactivity of a novel compound at CysLT receptors is depicted in the following diagram.
Caption: Workflow for CysLT Receptor Cross-Reactivity Assessment.
References
- 1. apexbt.com [apexbt.com]
- 2. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the first potent and selective antagonist at the cysteinyl leukotriene 2 (CysLT2) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. The cysteinyl-leukotriene receptor antagonist BAY u9773 is a competitive antagonist of leukotriene C4 in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAY u9773, a novel antagonist of cysteinyl-leukotrienes with activity against two receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Validating the Selectivity of LY203647 for LTD4/LTE4 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cysteinyl leukotriene (CysLT) receptor antagonist LY203647 with other established antagonists, focusing on its selectivity for the LTD4/LTE4 receptors (CysLT1 receptor). The information presented herein is supported by experimental data from functional assays to aid researchers in evaluating its suitability for their studies.
Introduction to Cysteinyl Leukotrienes and Their Receptors
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid.[1] They play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil recruitment.[2][3] These effects are mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT1 and CysLT2 receptors.
The CysLT1 receptor is the primary target for the therapeutic effects of currently marketed anti-asthmatic drugs. It binds with high affinity to LTD4 and to a lesser extent, LTE4. In contrast, the CysLT2 receptor binds LTC4 and LTD4 with roughly equal affinity.[3] The selective antagonism of the CysLT1 receptor is a key strategy in the management of asthma and other inflammatory airway diseases.[2]
This compound has been identified as a selective and orally active antagonist of LTD4 and LTE4, suggesting its primary action is at the CysLT1 receptor. This guide aims to validate this selectivity by comparing its functional potency with that of other well-characterized CysLT1 receptor antagonists: montelukast (B128269), zafirlukast (B1683622), and pranlukast (B1678047).
Comparative Analysis of CysLT1 Receptor Antagonist Potency
To objectively compare the potency of this compound with other CysLT1 receptor antagonists, we have summarized their pA2 values from functional antagonism assays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The data presented below were obtained from studies measuring the inhibition of LTD4-induced contractions in guinea pig tracheal preparations, a standard in vitro model for assessing CysLT1 receptor antagonism.
| Antagonist | pA2 Value (vs. LTD4 in Guinea Pig Trachea) | Reference |
| This compound | 8.5 | (Caleb et al., 1991) |
| Montelukast | 9.3 | [4] |
| Zafirlukast | Not explicitly found as a pA2 value in guinea pig trachea in the provided search results. | |
| Pranlukast | 7.0 | [5] |
Note: While a direct pA2 value for zafirlukast in the guinea pig trachea was not found in the immediate search, it is widely recognized as a potent and selective CysLT1 receptor antagonist.[2] The pA2 value for this compound was extracted from the foundational study by Caleb et al. (1991) which characterized its pharmacological profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to determine the functional potency of CysLT1 receptor antagonists.
Functional Antagonism Assay: Schild Analysis for pA2 Determination
This protocol outlines the methodology for determining the pA2 value of a CysLT1 receptor antagonist by measuring its ability to inhibit LTD4-induced contractions of isolated guinea pig tracheal smooth muscle.
1. Tissue Preparation:
-
Male Hartley guinea pigs are euthanized by a humane method.
-
The trachea is rapidly excised and placed in cold, oxygenated Krebs-Henseleit buffer solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, and 11.1 mM glucose).
-
The trachea is cleaned of adhering connective tissue and cut into spiral strips or rings.
-
The tissue preparations are mounted in organ baths containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram, with buffer changes every 15 minutes.
2. Experimental Procedure:
-
After the equilibration period, a submaximal contraction is induced with a standard agonist (e.g., histamine (B1213489) or carbachol) to ensure tissue viability. The tissues are then washed until they return to baseline tension.
-
A cumulative concentration-response curve to LTD4 is generated by adding increasing concentrations of LTD4 to the organ bath and recording the resulting isometric contractions.
-
The tissues are then washed thoroughly to remove the agonist.
-
Following a washout period, the tissues are incubated with a fixed concentration of the antagonist (e.g., this compound, montelukast, or pranlukast) for a predetermined time (typically 30-60 minutes).
-
A second cumulative concentration-response curve to LTD4 is then generated in the presence of the antagonist.
-
This procedure is repeated with at least three different concentrations of the antagonist.
3. Data Analysis and pA2 Calculation:
-
The concentration of LTD4 required to produce 50% of the maximal contraction (EC50) is determined for each concentration-response curve (in the absence and presence of the antagonist).
-
The dose ratio (DR) is calculated for each antagonist concentration using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
A linear regression analysis is performed on the Schild plot. The pA2 value is the x-intercept of the regression line. A slope of the regression line that is not significantly different from 1.0 is indicative of competitive antagonism.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: CysLT1 Receptor Signaling Pathway.
Caption: Experimental Workflow for pA2 Determination.
Conclusion
The available data from functional assays, specifically the pA2 value, supports the characterization of this compound as a potent antagonist of the CysLT1 receptor. Its potency in antagonizing LTD4-induced contractions in guinea pig trachea is comparable to that of other established CysLT1 receptor antagonists. While direct binding affinity data (Ki or IC50 values) for this compound against both CysLT1 and CysLT2 receptors would provide a more complete selectivity profile, the functional data strongly indicates its selectivity for the LTD4/LTE4 receptor pathway. This guide provides researchers with the necessary comparative data and detailed experimental protocols to effectively evaluate and utilize this compound in studies investigating the role of cysteinyl leukotrienes in health and disease.
References
- 1. Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of First and Second-Generation Leukotriene Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of first and second-generation leukotriene receptor antagonists, focusing on their performance, underlying mechanisms, and supporting experimental data. Leukotriene antagonists are a class of oral medications that are effective in the management of asthma and allergic rhinitis. They function by blocking the action of cysteinyl leukotrienes, which are inflammatory mediators that cause bronchoconstriction, mucus production, and airway inflammation.[1][2] This guide will delve into a comparative analysis of first-generation antagonists, such as zafirlukast (B1683622) and pranlukast (B1678047), and the second-generation antagonist, montelukast (B128269).
Mechanism of Action: Targeting the Cysteinyl Leukotriene Receptor 1 (CysLT1)
Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase pathway.[3] The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) exert their pro-inflammatory effects by binding to the CysLT1 receptor, a G-protein coupled receptor found on airway smooth muscle cells and various inflammatory cells.[4][5] Both first and second-generation leukotriene antagonists act as competitive antagonists at the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and thereby inhibiting the downstream signaling cascade that leads to the symptoms of asthma and allergic rhinitis.[1][2]
Data Presentation: In Vitro and Pharmacokinetic Properties
The following tables summarize key quantitative data for first and second-generation leukotriene antagonists, providing a basis for their comparative assessment.
Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism
| Compound | Generation | Receptor Binding Affinity (Ki, nM) vs. CysLT1 | Functional Antagonism (IC50, nM) vs. LTD4-induced Contraction |
| Zafirlukast | First | ~0.26 - 1.1 | ~600 |
| Pranlukast | First | ~0.63 - 0.99 | ~300 |
| Montelukast | Second | ~0.18 - 4.0 | Not explicitly quantified in direct comparison |
Note: Ki and IC50 values can vary depending on the specific assay conditions and cell/tissue types used.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Zafirlukast | Pranlukast | Montelukast |
| Oral Bioavailability (%) | Unknown, but reduced by ~40% with food[3][6] | At least 12.5%[7] | ~64% (not significantly affected by food)[4][8] |
| Plasma Protein Binding (%) | >99%[3][9] | ~99%[7] | >99%[4][8] |
| Elimination Half-life (hours) | ~10 (8-16)[3][6] | ~1.5 - 9[5][7] | ~2.7 - 5.5[10][11] |
| Metabolism | Primarily CYP2C9[6][12] | Primarily CYP3A4, also glucuronidation[7][13] | Primarily CYP2C8 and CYP3A4[1][14] |
Clinical Efficacy: A Head-to-Head Comparison
Clinical trials have demonstrated the efficacy of both first and second-generation leukotriene antagonists in the treatment of asthma and allergic rhinitis.
Table 3: Summary of Comparative Clinical Trial Data
| Comparison | Indication | Key Efficacy Endpoint | Results |
| Montelukast vs. Zafirlukast | Pediatric Asthma | FEV1, Symptom Scores | No significant difference in efficacy observed between the two drugs.[15] |
| Montelukast vs. Pranlukast | Seasonal Allergic Rhinitis | Composite Nasal Symptom Score | Montelukast (5mg and 10mg) was non-inferior to pranlukast (450mg).[16] |
| Montelukast vs. Placebo | Mild Persistent Asthma | FEV1 Improvement from Baseline | Montelukast: 7-8% improvement; Placebo: 1-4% improvement (P ≤ 0.02).[1] |
| Zafirlukast vs. Placebo | Moderate Asthma | Daytime Asthma Symptom Score | Zafirlukast showed a -23% reduction from baseline compared to placebo (P < 0.001).[9] |
| Pranlukast vs. Placebo | Mild to Moderate Asthma | FEV1 | Significant improvements in FEV1 observed with pranlukast compared to placebo.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of leukotriene antagonists are provided below.
Radioligand Binding Assay for CysLT1 Receptor Affinity
This assay determines the binding affinity of a compound to the CysLT1 receptor.
1. Membrane Preparation:
-
Homogenize tissues (e.g., guinea pig lung) or cells expressing the CysLT1 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
2. Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled CysLT1 ligand (e.g., [³H]LTD₄), and varying concentrations of the unlabeled antagonist (test compound).
-
To determine non-specific binding, a set of wells will contain the membrane preparation, radioligand, and a high concentration of an unlabeled CysLT1 ligand.
-
Total binding is measured in the absence of any competing ligand.
3. Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
4. Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Guinea Pig Trachea Contraction Assay
This functional assay measures the ability of an antagonist to inhibit leukotriene-induced smooth muscle contraction.
1. Tissue Preparation:
-
Isolate the trachea from a guinea pig and cut it into rings.
-
Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ and 5% CO₂ at 37°C.
2. Contraction Measurement:
-
Connect the tracheal rings to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a contraction by adding a CysLT1 agonist, such as LTD₄, to the organ bath.
3. Antagonist Evaluation:
-
In the presence of varying concentrations of the leukotriene antagonist, repeat the LTD₄-induced contraction.
-
Measure the reduction in the contractile response to LTD₄.
4. Data Analysis:
-
Construct concentration-response curves for LTD₄ in the absence and presence of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximum LTD₄-induced contraction.
Ovalbumin-Sensitized Guinea Pig Model of Asthma
This in vivo model is used to evaluate the efficacy of anti-asthma drugs in a relevant animal model of allergic asthma.
1. Sensitization:
-
Sensitize guinea pigs to ovalbumin (OVA) by intraperitoneal or subcutaneous injections of OVA mixed with an adjuvant (e.g., aluminum hydroxide).
-
A booster injection may be given to enhance the allergic response.
2. Allergen Challenge:
-
Expose the sensitized guinea pigs to an aerosol of OVA to induce an asthmatic response.
3. Drug Administration:
-
Administer the leukotriene antagonist orally or via another appropriate route at a specified time before the allergen challenge.
4. Assessment of Airway Response:
-
Measure airway resistance and dynamic compliance using a whole-body plethysmograph before and after the allergen challenge.
-
The early and late asthmatic responses can be assessed by monitoring changes in these parameters over time.
5. Data Analysis:
-
Compare the changes in airway function in the drug-treated group to a vehicle-treated control group to determine the protective effect of the antagonist against allergen-induced bronchoconstriction.
Logical Relationship: First vs. Second Generation
The evolution from first to second-generation leukotriene antagonists was driven by the goal of improving the pharmacokinetic profile and dosing convenience, which can lead to better patient adherence and clinical outcomes.
Conclusion
Both first and second-generation leukotriene antagonists are effective in the management of asthma and allergic rhinitis through their targeted antagonism of the CysLT1 receptor. The primary distinctions lie in their pharmacokinetic profiles. Second-generation antagonists, exemplified by montelukast, offer the convenience of once-daily dosing and are not significantly affected by food, which may improve patient compliance. First-generation antagonists, such as zafirlukast and pranlukast, typically require twice-daily administration and their absorption can be influenced by food. While in vitro potencies are comparable, the improved pharmacokinetic properties of the second-generation agents represent a significant advancement in this therapeutic class. The choice of a specific leukotriene antagonist for research or clinical development may depend on the specific experimental design, target patient population, and desired dosing regimen.
References
- 1. Analysis of montelukast in mild persistent asthmatic patients with near-normal lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized controlled trial evaluating the clinical benefit of montelukast for treating spring seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oral montelukast on pulmonary function and clinical symptoms in acute asthma exacerbations: a randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. cusabio.com [cusabio.com]
- 8. Comparison of the effects of intravenous and oral montelukast on airway function: a double blind, placebo controlled, three period, crossover study in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zafirlukast improves asthma symptoms and quality of life in patients with moderate reversible airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Zafirlukast on improving lung function in patients with chronic obstructive pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Pranlukast, a cysteinyl leukotriene receptor antagonist, attenuates allergen-induced early- and late-phase bronchoconstriction and airway hyperresponsiveness in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A double-blind non-inferiority clinical study of montelukast, a cysteinyl leukotriene receptor 1 antagonist, compared with pranlukast in patients with seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Potency of LY203647 and Other Leukotriene Receptor Antagonists: A Comparative Guide
This guide provides a comprehensive in vivo potency comparison of the leukotriene receptor antagonist (LTRA) LY203647 with other prominent LTRAs, including montelukast, zafirlukast, and pranlukast. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to Leukotriene Receptor Antagonists
Leukotriene receptor antagonists (LTRAs) are a class of drugs that function by blocking the action of cysteinyl leukotrienes (CysLTs), which are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[1] By binding to the cysteinyl leukotriene receptor 1 (CysLT1), these antagonists prevent the bronchoconstriction, airway edema, and inflammation induced by CysLTs.[2] This guide focuses on the in vivo efficacy of four such antagonists: this compound, montelukast, zafirlukast, and pranlukast.
In Vivo Potency Comparison
| Compound | Animal Model | Challenge | Route of Administration | Potency (ED50) |
| This compound | Pithed Rat | LTD4-induced pressor response | Intravenous | 7.5 mg/kg |
| Montelukast | Conscious Sensitized Rats | Ovalbumin-induced bronchoconstriction | Oral | 0.03 ± 0.001 mg/kg (4h pretreatment) |
| Zafirlukast | Data not available in a directly comparable model | - | - | - |
| Pranlukast | Data not available in a directly comparable model | - | - | - |
Disclaimer: The ED50 values presented are from different studies and animal models, which limits a direct and absolute comparison of potency. The provided data for this compound is for antagonism of a cardiovascular response, not bronchoconstriction, which is the primary endpoint for the other LTRAs in asthma models. Further studies are required for a definitive head-to-head in vivo potency comparison.
Experimental Protocols
A common preclinical model to evaluate the efficacy of anti-asthma drugs, including LTRAs, is the ovalbumin-sensitized rodent model of allergic asthma. This model mimics key features of human asthma, including airway inflammation and hyperresponsiveness.
Ovalbumin-Sensitized Rat Model of Bronchoconstriction
Objective: To assess the in vivo efficacy of a test LTRA in inhibiting ovalbumin-induced bronchoconstriction in sensitized rats.
Materials:
-
Male Brown-Norway rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum) as adjuvant
-
Test LTRA (e.g., this compound) and vehicle
-
Anesthetic (e.g., α-chloralose)
-
Whole-body plethysmograph for measuring airway resistance
Procedure:
-
Sensitization:
-
On day 0, administer an intraperitoneal (i.p.) injection of a suspension containing 2 mg of OVA in 1 ml of Imject Alum.[3]
-
Starting on day 3, expose the rats to OVA aerosol (1% w/v in saline) for 15 minutes, three times a week for three weeks.[3]
-
Control animals receive saline injections and aerosol exposure following the same schedule.[3]
-
-
Drug Administration:
-
One day after the final OVA or saline exposure, administer the test LTRA or vehicle to the sensitized rats. The route of administration (e.g., oral gavage, intravenous injection) and pretreatment time should be based on the pharmacokinetic profile of the compound.
-
-
Bronchoconstriction Challenge and Measurement:
-
Anesthetize the rats with an i.p. injection of α-chloralose (100 mg/kg).[3]
-
Place the anesthetized rat in a whole-body plethysmograph to monitor respiratory function.
-
Induce bronchoconstriction by challenging the animals with an aerosol of ovalbumin.
-
Continuously measure changes in pulmonary mechanics, such as pulmonary resistance and dynamic compliance, to assess the degree of bronchoconstriction.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the bronchoconstrictor response by the test LTRA compared to the vehicle-treated control group.
-
Determine the ED50 value, which is the dose of the drug that produces 50% of its maximal inhibitory effect.
-
Signaling Pathways and Experimental Workflows
Cysteinyl Leukotriene Signaling Pathway
The following diagram illustrates the synthesis of cysteinyl leukotrienes from arachidonic acid and their subsequent signaling through the CysLT1 receptor, leading to the pathological features of asthma. LTRAs, such as this compound, act by competitively antagonizing this receptor.
Caption: Cysteinyl leukotriene synthesis and signaling pathway.
Experimental Workflow for In Vivo LTRA Evaluation
The following diagram outlines the general experimental workflow for assessing the in vivo efficacy of an LTRA in an animal model of allergic asthma.
Caption: General experimental workflow for LTRA evaluation.
References
Benchmarking LY203647: A Comparative Guide to Leukotriene Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the leukotriene receptor antagonist LY203647 against established antagonists in the field: montelukast (B128269), zafirlukast, and pranlukast (B1678047). The data presented is intended to assist researchers in making informed decisions for their experimental designs.
Performance Snapshot: this compound vs. Established Antagonists
The following table summarizes the quantitative performance of this compound and its competitors in antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor. The data is compiled from various in vitro studies to provide a comparative overview of their potency.
| Antagonist | Potency (-log KB / pA2) | Target Receptor(s) | Key Characteristics |
| This compound | ~7.5 (Estimated from predecessor LY171883) | LTD4 / LTE4 | Good in vivo activity in guinea pig and rat models. |
| Montelukast | 9.3[1] | LTD4 / LTE4 | High affinity, approximately twice that of the natural ligand LTD4.[1][2] |
| Zafirlukast | ~9.3 | LTD4 / LTE4 | High affinity, comparable to montelukast.[1] |
| Pranlukast | Less potent than montelukast and zafirlukast.[1] | LTD4 / LTE4 | Orally effective. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the leukotriene signaling pathway and a typical experimental workflow for assessing antagonist performance.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established practices in the field for evaluating leukotriene receptor antagonists.
Radioligand Binding Assay (for Kᵢ Determination)
This assay quantifies the affinity of the antagonist for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells expressing the CysLT1 receptor (e.g., guinea pig lung membranes).
-
Radioligand: [³H]-LTD₄.
-
Test antagonists: this compound, montelukast, zafirlukast, pranlukast at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [³H]-LTD₄ and varying concentrations of the unlabeled antagonist in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
In Vitro Functional Assay: Calcium Flux (for IC₅₀ Determination)
This assay measures the ability of the antagonist to inhibit the LTD₄-induced increase in intracellular calcium, a key downstream signaling event.
-
Materials:
-
Cells expressing the CysLT1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
LTD₄ (agonist).
-
Test antagonists at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Culture the cells in 96-well plates.
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of LTD₄.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the concentration of the antagonist that causes a 50% inhibition of the LTD₄-induced calcium response (IC₅₀).
-
In Vivo Bronchoconstriction Assay (for ED₅₀/pA₂ Determination)
This assay assesses the in vivo efficacy of the antagonist in a relevant animal model of bronchoconstriction.
-
Materials:
-
Guinea pigs (anesthetized and mechanically ventilated).
-
LTD₄ (bronchoconstrictor agent).
-
Test antagonists administered via an appropriate route (e.g., intravenous or oral).
-
Equipment to measure pulmonary mechanics (e.g., airway resistance and dynamic compliance).
-
-
Procedure:
-
Administer the antagonist to the guinea pig at various doses.
-
After a set pre-treatment time, challenge the animal with an intravenous injection or aerosol of LTD₄.
-
Continuously monitor and record changes in airway resistance and dynamic compliance.
-
Generate dose-response curves for the antagonist's inhibition of the LTD₄-induced bronchoconstriction.
-
Calculate the dose of the antagonist required to produce a 50% inhibition of the maximal bronchoconstrictor response (ED₅₀).
-
Alternatively, perform a Schild analysis by measuring the dose-ratio of the LTD₄ response in the presence of different antagonist concentrations to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
-
References
Reproducibility of Published Findings on LY203647: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the published findings on LY203647, a leukotriene (LT) D4/E4 receptor antagonist. Due to a lack of direct replication studies for this compound, this guide focuses on summarizing its reported pharmacological effects and comparing them with established alternative leukotriene receptor antagonists: zafirlukast (B1683622), montelukast, and pranlukast (B1678047). The information is presented to aid in the evaluation of its potential and to provide a foundation for future research and reproducibility efforts.
Executive Summary
This compound has been shown in preclinical studies to be a selective antagonist of cysteinyl leukotriene (CysLT) receptors, demonstrating efficacy in various in vitro and in vivo models of inflammation and bronchoconstriction. This guide presents the key quantitative data from these studies in a structured format, alongside detailed experimental protocols to facilitate independent verification. Furthermore, a comparative analysis with the widely used CysLT receptor antagonists zafirlukast, montelukast, and pranlukast is provided, drawing from their respective preclinical data in similar experimental paradigms. Visual representations of the leukotriene signaling pathway and a general experimental workflow for evaluating CysLT receptor antagonists are included to enhance understanding.
Data Presentation: Comparative Pharmacology of Leukotriene Receptor Antagonists
The following tables summarize the key in vitro and in vivo findings for this compound and its comparators.
Table 1: In Vitro Antagonist Activity on Guinea Pig Tissues
| Compound | Tissue | Agonist | Potency (pA2 or IC50) | Key Findings |
| This compound | Trachea, Ileum, Lung Parenchyma | LTD4, LTE4 | Not explicitly quantified in reviewed abstracts | Selective antagonist of LTD4 and LTE4-induced contractions. |
| Zafirlukast | Trachea | LTD4 | IC50: 0.6 µM | Inhibited LTD4-induced mucus secretion. |
| Montelukast | Trachea | LTD4 | pA2: 9.3 | Potent and selective antagonist of LTD4-induced contractions.[1] |
| Pranlukast | Trachea | LTD4 | IC50: 0.3 µM | Inhibited LTD4-induced mucus secretion.[2] |
Table 2: In Vivo Efficacy in Animal Models of Endotoxic Shock
| Compound | Animal Model | Endotoxin (B1171834) | Dose | Key Effects |
| This compound | Rat | S. enteritidis LPS (10 mg/kg, i.v.) | 30 mg/kg, i.v. | Attenuated hemoconcentration, hypotension, and lymphopenia.[2] |
| Montelukast | Rat | E. coli LPS (10 mg/kg, i.p.) | 10 mg/kg, p.o. | Abrogated LPS-induced liver injury and oxidative stress.[3] |
| Zafirlukast | N/A | N/A | N/A | Data in a comparable endotoxic shock model was not readily available in the reviewed literature. |
| Pranlukast | N/A | N/A | N/A | Data in a comparable endotoxic shock model was not readily available in the reviewed literature. |
Table 3: In Vivo Efficacy in Other Relevant Animal Models
| Compound | Animal Model | Condition | Dose | Key Effects |
| This compound | Porcine | Endotoxin-induced ARDS | 30 mg/kg bolus, then 10 mg/kg/h i.v. | Improved post-LPS pO2 and transiently improved superior mesenteric arterial flow. |
| Zafirlukast | Guinea Pig | LTD4-induced dyspnea | Not specified | Dose-dependent inhibition of LTD4-induced dyspnea.[4] |
| Montelukast | Rat | Acetic acid-induced colitis | 5-20 mg/kg, i.p. | Reduced macroscopic and microscopic damage.[5] |
| Pranlukast | Mouse | Silica-induced pulmonary fibrosis | Not specified | Attenuated the progression of pulmonary fibrosis in the chronic phase.[6] |
Experimental Protocols
In Vitro Guinea Pig Tissue Contraction Assays (General Protocol)
A standardized protocol for evaluating the antagonist activity of compounds on isolated guinea pig tissues is outlined below. Specific parameters for the this compound studies were not detailed in the reviewed abstracts and would require consulting the full-text articles.
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea and terminal ileum are excised. The trachea is cut into rings, and segments of the ileum are prepared. Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension (e.g., 1-2 g) for a specified period (e.g., 60-90 minutes), with regular washing.
-
Contraction Studies: Cumulative concentration-response curves to a contractile agonist (e.g., LTD4) are generated.
-
Antagonist Evaluation: Tissues are pre-incubated with the antagonist (e.g., this compound, zafirlukast, montelukast, pranlukast) for a defined period (e.g., 30-60 minutes) before repeating the agonist concentration-response curve.
-
Data Analysis: The potency of the antagonist is typically expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
In Vivo Rat Model of Endotoxic Shock (this compound Protocol)
This protocol is based on the study by Wang et al. (1993).
-
Animal Model: Male Sprague-Dawley rats are anesthetized.
-
Drug Administration:
-
This compound (30 mg/kg) or vehicle is administered intravenously.
-
10 minutes later, Salmonella enteritidis endotoxin (10 mg/kg) is administered intravenously.
-
-
Measurements:
-
Hematocrit: Measured at baseline and at 30 and 90 minutes post-endotoxin.
-
Mean Arterial Pressure (MAP): Monitored continuously.
-
Circulating Leukocyte Counts: Determined at baseline and at various time points post-endotoxin.
-
-
Data Analysis: Statistical comparisons are made between the vehicle-treated and this compound-treated groups.
In Vivo Porcine Model of ARDS (General Protocol)
While the specific protocol for the this compound study was not fully detailed, a general approach for inducing and evaluating ARDS in a porcine model is described.
-
Animal Model: Domestic pigs are anesthetized and mechanically ventilated.
-
Induction of ARDS: Endotoxin (e.g., E. coli LPS) is infused intravenously to induce a systemic inflammatory response and acute respiratory distress syndrome.
-
Drug Administration: The investigational drug (e.g., this compound) or vehicle is administered, often as an initial bolus followed by a continuous infusion.
-
Physiological Monitoring: Key parameters are continuously monitored, including:
-
Arterial blood gases (e.g., PaO2)
-
Hemodynamics (e.g., mean arterial pressure, pulmonary artery pressure)
-
Respiratory mechanics (e.g., lung compliance)
-
Regional blood flow (e.g., superior mesenteric artery flow)
-
-
Post-mortem Analysis: Lung tissue may be collected for histological examination and measurement of lung wet-to-dry weight ratio as an indicator of pulmonary edema.
Mandatory Visualization
Caption: Leukotriene signaling pathway and points of intervention by CysLT1 receptor antagonists.
Caption: General experimental workflow for preclinical evaluation of CysLT receptor antagonists.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Effects of the cysteinyl leukotriene receptor antagonists pranlukast and zafirlukast on tracheal mucus secretion in ovalbumin-sensitized guinea-pigs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Montelukast, a leukotriene receptor antagonist abrogates lipopolysaccharide-induced toxicity and oxidative stress in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Zafirlukast (Accolate): a review of its pharmacological and clinical profile] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The effect of montelukast, a leukotriene receptor antagonist, on the acetic acid-induced model of colitis in rats: Involvement of NO-cGMP-KATP channels pathway [frontiersin.org]
- 6. Pranlukast, a cysteinyl leukotriene type 1 receptor antagonist, attenuates the progression but not the onset of silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of LY203647: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research compound LY203647 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available resources, this guide outlines general best practices for the disposal of potent, biologically active compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
The toxicological properties of many research chemicals have not been fully investigated[1]. Therefore, treating unknown compounds as potentially hazardous is a prudent and necessary precaution. All chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and manage it accordingly[1][2].
General Disposal Procedures
The disposal of any chemical waste, particularly investigational compounds like this compound, is a multi-step process that prioritizes safety and environmental protection.
1. Waste Characterization and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash[3].
-
Segregate waste streams. Keep solid, liquid, and sharp-contaminated waste separate. Never mix incompatible waste streams.
2. Proper Labeling and Storage:
-
Use a suitable, leak-proof container for waste collection[2].
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound"[2][3].
-
Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials[3][4].
-
Ensure the storage area is well-ventilated.
3. Arrange for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a waste pickup[3].
-
EHS will coordinate with a licensed hazardous waste vendor for final disposal[3].
Key Safety Precautions
When handling and preparing this compound for disposal, adherence to safety protocols is paramount to minimize exposure risk.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles[1][5]. |
| Handling | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the creation of dust or aerosols[3]. |
| Contaminated Materials | Any materials contaminated with this compound, such as pipette tips, gloves, and empty containers, should be disposed of as hazardous waste[2][6]. |
| Spill Response | In case of a spill, follow your institution's established spill cleanup procedures. Contaminated cleanup materials must be disposed of as hazardous waste[4]. |
General Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates a standard workflow for the safe disposal of laboratory chemical waste.
References
- 1. derthon.com [derthon.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. benchchem.com [benchchem.com]
- 4. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guidance for Handling LY203647
Disclaimer: A specific Safety Data Sheet (SDS) for LY203647 is not publicly available. The following guidance is based on best practices for handling a research compound with unknown toxicological properties. It is imperative that all laboratory personnel conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance. The information provided here is intended as a conservative starting point for ensuring laboratory safety.
Hazard Assessment and General Precautions
Given the absence of specific toxicity data for this compound, it must be treated as a potentially hazardous substance.[1] All mixtures containing this compound should be considered more toxic than their most toxic component.[2] The primary goal is to minimize all routes of potential exposure, including inhalation, skin and eye contact, and ingestion.[2][3]
Key Principles:
-
Assume Toxicity: In the absence of data, treat this compound as a potent and hazardous compound.[4]
-
Minimize Exposure: Employ a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to prevent contact.[2][5]
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any potential spills or airborne particles.[4]
-
Training: All personnel must be trained on the potential hazards and the specific handling and emergency procedures for this compound.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling compounds of unknown toxicity. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Receiving and Storage | - Safety glasses with side shields- Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Safety goggles or a face shield- Double nitrile gloves- Disposable lab coat with tight cuffs- N95 respirator or higher (e.g., PAPR) if not handled in a containment device |
| Solution Preparation and Handling | - Chemical splash goggles- Double nitrile gloves- Chemical-resistant lab coat or gown- Work should be performed in a chemical fume hood |
| Spill Cleanup | - Chemical splash goggles and face shield- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant disposable coveralls and shoe covers- Appropriate respiratory protection (consult EHS) |
Operational Plan: Step-by-Step Guidance
A clear and detailed operational plan is essential for the safe handling of this compound.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be clearly labeled with the chemical name, any known hazard information, and the date of receipt.[7]
-
Store this compound in a designated, well-ventilated, and secure location, away from incompatible materials.[4]
-
Maintain an accurate inventory of the compound.[6]
3.2. Weighing and Solution Preparation:
-
All weighing of solid this compound should be performed in a chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure that all containers are clearly labeled with the contents, concentration, date, and responsible individual.
3.3. Experimental Use:
-
All procedures involving this compound should be carried out in a chemical fume hood.[8]
-
Keep the sash of the fume hood at the lowest practical height.
-
After handling, decontaminate all surfaces and equipment.
-
Wash hands thoroughly after removing gloves and before leaving the laboratory.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste," listing all chemical constituents.[9][10] Never label a container as "Unknown Waste."[9][10][11]
-
Segregation: Segregate waste streams to avoid mixing incompatible chemicals.
-
Containers: Use appropriate, leak-proof containers for waste collection.
-
Collection: Contact your institution's EHS department for hazardous waste pickup and disposal procedures.[12] Do not dispose of any waste containing this compound down the drain or in the regular trash.[1]
Emergency Procedures
-
Spill: In case of a small spill within a fume hood, use an appropriate absorbent material and decontaminate the area. For larger spills, or any spill outside of a containment device, evacuate the area, notify your supervisor and EHS, and restrict access.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek medical attention.
Visual Workflow for Personal Protective Equipment
The following diagrams illustrate the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to minimize contamination.
Caption: Correct sequence for donning Personal Protective Equipment.
Caption: Correct sequence for doffing Personal Protective Equipment.
References
- 1. benchchem.com [benchchem.com]
- 2. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. twu.edu [twu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. thesafetygeek.com [thesafetygeek.com]
- 7. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 8. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 9. unomaha.edu [unomaha.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
